Dichlorophenylphosphine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
dichloro(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXZWRLUZPMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5PCl2, C6H5Cl2P | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027282 | |
| Record name | Phenyl phosphorus dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl phosphorus dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6661 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
644-97-3 | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorophenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl phosphorus dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorophenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonous dichloride, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl phosphorus dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(phenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRU258L1EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °F (USCG, 1999), -51 °C | |
| Record name | BENZENE PHOSPHORUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENYL PHOSPHORUS DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (C₆H₅PCl₂), also known as phenylphosphonous dichloride, is a vital organophosphorus intermediate in organic synthesis. Its utility in the preparation of a wide array of compounds, including phosphine ligands, flame retardants, and agrochemicals, necessitates a thorough understanding of its physical characteristics.[1] This document provides a comprehensive overview of the key physical properties of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for a common analytical procedure.
Core Physical and Chemical Data
This compound is a colorless to slightly yellow, viscous liquid that fumes in the presence of moisture.[2][3][4] It is characterized by a pungent, acrid odor.[1][5] The compound is reactive with water and moisture-sensitive, highlighting the need for handling under inert conditions.[6]
Quantitative Physical Properties
The physical properties of this compound have been extensively documented in the literature. The following table summarizes these key quantitative data points for easy reference and comparison.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₆H₅Cl₂P | [2][3] | |
| Molecular Weight | 178.98 g/mol | Computed | [1][2] |
| Density | 1.319 g/mL | at 25 °C | [1][6][7] |
| 1.32 g/cm³ | at 20 °C | [2][5] | |
| Melting Point | -51 °C (222 K) | [1][5][7] | |
| Boiling Point | 222 °C | at 759 mmHg | [6][7] |
| 224.6 °C | at 760 mmHg | [2] | |
| 59 °C | at 1 mmHg | [3] | |
| Flash Point | 101 - 113 °C | Closed cup | [1] |
| Refractive Index (n_D) | 1.597 - 1.603 | at 20 °C | [1][7] |
| Vapor Pressure | 0.14 mmHg | at 25 °C | [5] |
| Solubility | Insoluble | In water (reacts) | [1][5] |
| Miscible | In benzene, carbon disulfide, chloroform | [1] |
Experimental Protocols for Property Determination
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point at atmospheric pressure, distillation is the most common method.
-
Apparatus: A standard distillation setup is used, consisting of a round-bottom flask, a Claisen adapter, a thermometer placed such that the bulb is just below the side arm leading to the condenser, a Liebig condenser, and a receiving flask. The system must be protected from atmospheric moisture using drying tubes, given the compound's sensitivity.
-
Procedure:
-
The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled securely. Cooling water is circulated through the condenser.
-
The flask is gently heated using a heating mantle.
-
The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer while the liquid is actively distilling.
-
The ambient atmospheric pressure is recorded, as boiling point is pressure-dependent. For measurements at reduced pressure (vacuum distillation), a vacuum pump and manometer are connected to the system.
-
2. Determination of Density
Density is the mass per unit volume of a substance. For liquids like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume, and an analytical balance.
-
Procedure (using a pycnometer):
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.
-
The pycnometer is reweighed.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
3. Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property of a substance.
-
Apparatus: A refractometer, typically an Abbé refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is switched on.
-
Looking through the eyepiece, the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded, as refractive index is temperature-dependent.
-
Logical Workflow Visualization
The determination of a key physical property such as the boiling point follows a distinct logical workflow to ensure accuracy and safety. The following diagram, generated using Graphviz, illustrates this process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 644-97-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound CAS#: 644-97-3 [m.chemicalbook.com]
- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
Dichlorophenylphosphine: A Technical Guide for Researchers
CAS Number: 644-97-3
Chemical Structure:
-
Molecular Formula: C₆H₅Cl₂P
-
Canonical SMILES: C1=CC=C(C=C1)P(Cl)Cl
-
InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N
Dichlorophenylphosphine is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group and two chlorine atoms.[1] It is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of phosphine ligands, flame retardants, and various other organophosphorus compounds.[2] This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1][3][4][5] It is sensitive to moisture and air.[4] Key quantitative properties and safety information are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 178.98 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 1.319 g/mL at 25 °C | |
| Melting Point | -51 °C | |
| Boiling Point | 225 °C | [5] |
| Flash Point | 102 °C | [4] |
| Refractive Index | 1.597 (n20/D) | [4] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H301: Toxic if swallowed | GHS06 (Toxic) | P261, P271, P280 |
| H314: Causes severe skin burns and eye damage | GHS05 (Corrosive) | P303+P361+P353, P304+P340+P310 |
| H335: May cause respiratory irritation | P305+P351+P338 | |
| EUH014: Reacts violently with water |
Synthesis of this compound
The most common industrial synthesis of this compound is the Friedel-Crafts reaction between benzene and phosphorus trichloride, using a Lewis acid catalyst such as aluminum chloride.[5][6]
Experimental Protocol: Friedel-Crafts Synthesis
This protocol is based on the method described in patent CN103172672A.[3]
Materials:
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Benzene (C₆H₆)
-
Phosphorus trichloride (PCl₃)
Procedure:
-
Catalyst Preparation: A mixture of aluminum chloride and sodium chloride (molar ratio 1:1.2) is added to the reactor.
-
Reaction Initiation: Phosphorus trichloride is added to the catalyst mixture. The mixture is stirred at 50-60 °C for 1 hour.
-
Addition of Benzene: The temperature is raised to 80 °C, and benzene is added uniformly over 1 hour while maintaining reflux. The final molar ratio of aluminum chloride:sodium chloride:benzene:phosphorus trichloride should be 1:1.2:1:2.5.
-
Reaction Completion: After the benzene addition is complete, the reaction is allowed to proceed for a specified time, after which the temperature is reduced to 50 °C.
-
Work-up and Purification: The reaction mixture is allowed to stand, and the supernatant is transferred to a distillation apparatus. The solid residue is extracted multiple times with phosphorus trichloride, and the extracts are combined with the supernatant.
-
Distillation: The combined liquid is first distilled at atmospheric pressure at a temperature below 90 °C to remove unreacted phosphorus trichloride and benzene. The crude this compound is then purified by vacuum distillation at 90-120 °C under a pressure of 40-160 mmHg.
Caption: Workflow for the Synthesis of this compound.
Key Reactions and Applications
This compound is a key precursor in the synthesis of a wide array of organophosphorus compounds. Its reactivity is dominated by the nucleophilic substitution of the chlorine atoms.
Synthesis of Tertiary Phosphines via Grignard Reagents
This compound readily reacts with Grignard reagents to yield tertiary phosphines. This is a versatile method for introducing various alkyl and aryl groups to the phosphorus center.
Table 3: Synthesis of Tertiary Phosphines from this compound
| Grignard Reagent | Product | Yield (%) | Reference |
| Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 | [1] |
| Isopentylmagnesium bromide | Diisopentylphenylphosphine | 46 | [1] |
This protocol is adapted from the procedure described by Kumar et al. (2022).[1]
Materials:
-
This compound
-
Isopropylmagnesium bromide (in a suitable solvent like THF or ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous THF is cooled to -10 °C under an inert atmosphere.
-
Isopropylmagnesium bromide (2.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -10 °C and the progress is monitored.
-
Upon completion, the reaction is quenched, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum.
-
The crude product is purified by flash column chromatography.
Caption: General workflow for the synthesis of tertiary phosphines.
Hydrolysis to Phenylphosphonous Acid
This compound can be hydrolyzed to produce phenylphosphonous acid. This reaction must be carefully controlled due to its exothermic nature.
This protocol is based on the method described in patent CN103044485A.[7]
Materials:
-
This compound
-
Toluene
-
Water
Procedure:
-
This compound (70.2 g) is dissolved in toluene (70 mL) in a reaction flask equipped with a reflux condenser.
-
Water (16.9 g) is added dropwise while controlling the temperature to keep it below 70 °C.
-
After the addition of water is complete, the reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction solution then undergoes reflux dewatering.
-
Toluene is removed under reduced pressure to yield phenylphosphonous acid as a white solid.
McCormack Reaction
The McCormack reaction is a method for synthesizing phospholene oxides. In this reaction, this compound adds to a conjugated diene to form a chlorophospholenium ring, which is then hydrolyzed.
Applications in Drug Development and Research
While not typically a therapeutic agent itself, this compound is a crucial building block for the synthesis of more complex molecules with potential pharmaceutical applications. Its primary role is in the synthesis of phosphine ligands, which are essential for many transition metal-catalyzed cross-coupling reactions used in the construction of drug candidates. These reactions include the Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
Furthermore, the organophosphorus compounds derived from this compound can be investigated for their own biological activities. The P-phenyl group and the ability to introduce two other substituents make it a versatile starting material for creating libraries of compounds for screening.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103044485B - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 3. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synonyms of Dichlorophenylphosphine in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the various synonyms, identifiers, and related nomenclature for the chemical compound dichlorophenylphosphine. Understanding the alternative names for this reagent is crucial for conducting thorough literature searches, ensuring accurate communication in research, and maintaining precise records in drug development and chemical synthesis.
This compound, a colorless to pale yellow fuming liquid, is a versatile organophosphorus compound widely utilized in organic synthesis.[1] It serves as a key intermediate in the preparation of various organophosphorus compounds, including phosphine ligands, flame retardants, and catalysts.[2][3] Given its significance, it is often referenced in chemical literature under a variety of names.
Nomenclature and Identification
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). However, in practice, a combination of trivial names, trade names, and database identifiers are frequently used. For this compound, the preferred IUPAC name is Phenylphosphonous dichloride .[4] Despite this, the name "this compound" is also widely accepted and commonly used.
The unique CAS Registry Number for this compound is 644-97-3 .[1][5] This identifier is essential for unambiguously identifying the compound across different databases and publications.
Synonym Compendium
To facilitate comprehensive literature review and clear scientific communication, the following table summarizes the various synonyms and identifiers for this compound.[1][3][4][5][6][7][8]
| Identifier Type | Identifier |
| Primary Name | This compound |
| IUPAC Name | Phenylphosphonous dichloride[4] |
| CAS Registry Number | 644-97-3[1][5] |
| EC Number | 211-425-8[5] |
| UN Number | 2798[5] |
| Molecular Formula | C6H5Cl2P[5] |
| Common Synonyms | Phenyldichlorophosphine[3][5] |
| Phenylphosphine dichloride[3][5] | |
| Benzenephosphonous dichloride[2][5][6] | |
| Phenylphosphorus dichloride[5] | |
| Dichloro(phenyl)phosphine[5] | |
| Phosphonous dichloride, phenyl-[5] | |
| Benzene phosphorus dichloride[5] | |
| Phenylphosphinous dichloride[1] | |
| PhPCl2[3][7] |
Logical Relationships in Nomenclature
The various synonyms for this compound can be categorized based on their descriptive nature. The following diagram illustrates the logical relationships between the primary name and its key synonyms.
Caption: Relationship between the primary name and its key synonyms.
Experimental Protocols
While this guide focuses on nomenclature, it is important to note that the synthesis of this compound is a standard procedure in many chemical research settings. A common method involves the Friedel-Crafts reaction between benzene and phosphorus trichloride, often catalyzed by aluminum chloride.[3]
A Note on a Related Compound: Phenylphosphonic dichloride
It is crucial to distinguish this compound from a similarly named but structurally distinct compound, phenylphosphonic dichloride . This compound, also known as this compound oxide, has the CAS number 824-72-6 and the molecular formula C6H5Cl2OP.[9][10][11][12][13] The presence of an oxygen atom double-bonded to the phosphorus atom significantly alters its chemical properties and reactivity.
The following workflow illustrates the importance of using precise identifiers to differentiate between these two compounds in literature and database searches.
Caption: Workflow for differentiating between this compound and its oxide.
By utilizing the comprehensive list of synonyms and unique identifiers provided in this guide, researchers can navigate the chemical literature with greater accuracy and efficiency. This will aid in avoiding ambiguity and ensuring the correct interpretation of experimental data and synthetic procedures.
References
- 1. CAS 644-97-3: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 644-97-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 644-97-3 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 90%, technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. Phenylphosphonic dichloride | 824-72-6 [chemicalbook.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (C₆H₅PCl₂) is a valuable organophosphorus intermediate in the synthesis of a wide array of compounds, including phosphine ligands, flame retardants, and plasticizers. However, its utility is matched by its significant hazardous properties, necessitating stringent handling protocols to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, focusing on precautionary measures, emergency procedures, and detailed handling protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple acute and chronic risks. It is crucial to understand these hazards before handling the chemical.
Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4]
-
Water-Reactive: Reacts violently with water, producing toxic and corrosive fumes, including hydrogen chloride gas.[1][3][5][7]
-
Air and Moisture Sensitive: Fumes in air and is sensitive to moisture.[1][3]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂P | [1] |
| Molecular Weight | 178.98 g/mol | [5][6] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][6] |
| Odor | Pungent, acrid | [1][6] |
| Melting Point | -51 °C (-60 °F) | [1][5] |
| Boiling Point | 222-225 °C (432-437 °F) | [1][5] |
| Flash Point | 102 °C (215.6 °F) | [1][3] |
| Autoignition Temperature | 159 °C (318.2 °F) | [2][3] |
| Density | 1.319 g/cm³ at 25 °C (77 °F) | [5] |
| Water Solubility | Reacts violently | [5] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personnel safety, a multi-layered approach to protection is necessary, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[1][3]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any area where this chemical is handled.[2]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Type | Specification | Source |
| Eye and Face Protection | Chemical safety goggles and a face shield. | [2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®), and appropriate protective clothing to prevent skin contact. | [2][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary if exposure limits are exceeded or if irritation is experienced. | [2][3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.
Handling
-
Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen or argon, to prevent reactions with air and moisture.[1][3]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][2]
-
Water-Free Environment: Do not allow contact with water or moisture.[1][2]
-
Grounding: Take precautionary measures against static discharges.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][5][6]
Storage
-
Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][2]
-
Container: Keep containers tightly closed and protected from moisture.[1][2][6] Store in the original container.[1]
-
Incompatible Materials: Store away from strong oxidizing agents and water.[1][2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. | [1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][3]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [3] Reacts violently with water.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, oxides of phosphorus, and carbon oxides.[1][3] Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Accidental Release Measures
A detailed experimental protocol for spill cleanup is provided in Section 6. The immediate steps are:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid spreading vapors.
-
Contain: Prevent the spill from spreading and entering waterways.[1][2]
-
Personal Protection: Wear appropriate PPE as outlined in Section 3.2.
Experimental Protocol: Spill Neutralization and Cleanup
This protocol provides a step-by-step procedure for safely neutralizing and cleaning up a this compound spill.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or dry earth)
-
Acid neutralizer (e.g., sodium bicarbonate or a commercial acid spill neutralizer)
-
Scoop or shovel (non-sparking)
-
Sealable, labeled waste container
-
Appropriate PPE (as listed in Section 3.2)
Procedure:
-
Contain the Spill:
-
Absorb the Chemical:
-
Allow the absorbent material to fully absorb the this compound.
-
-
Collect the Absorbed Material:
-
Using a non-sparking scoop or shovel, carefully collect the absorbed material and place it into a designated, labeled, and sealable waste container.
-
-
Neutralize the Spill Residue:
-
Once the bulk of the spill has been absorbed, cautiously apply an acid neutralizer to the remaining residue. Be aware that the reaction of this compound with moisture in the air will have formed acidic byproducts.
-
Apply the neutralizer slowly to control the reaction, which may generate heat and gas.
-
-
Final Cleanup:
-
After the neutralization reaction has ceased, use fresh absorbent material to clean the area.
-
Wash the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, if appropriate for the surface.
-
Place all contaminated materials, including PPE, into the sealed waste container.
-
-
Waste Disposal:
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a chemical that demands respect and careful handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A thorough understanding of its hazards and a commitment to a strong safety culture are paramount for the safe and successful use of this important chemical intermediate. Always refer to the most current Safety Data Sheet provided by the manufacturer before use.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Specialty Polymers Using Dichlorophenylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of specialty polymers utilizing dichlorophenylphosphine (DCPP), a versatile organophosphorus compound. The incorporation of phosphorus into polymer backbones imparts unique properties, including enhanced flame retardancy, thermal stability, and, significantly for the biomedical field, biocompatibility and biodegradability. This guide details the synthesis of key phosphorus-containing polymers, their characterization, and their burgeoning applications in drug delivery and advanced materials.
Introduction to this compound in Polymer Synthesis
This compound (C₆H₅PCl₂) is a colorless, viscous liquid that serves as a crucial building block in organophosphorus chemistry.[1] Its reactivity, stemming from the two chlorine atoms attached to the phosphorus center, allows for the formation of a variety of phosphorus-containing polymers through reactions like polycondensation. These polymers are gaining increasing attention in the pharmaceutical and biomedical sectors due to their potential as carriers for therapeutic agents.[2] The phosphorus-based backbone can be engineered for controlled degradation and drug release, making these materials highly attractive for drug delivery systems.[3][4]
Key Specialty Polymers Synthesized from this compound and its Derivatives
Several classes of specialty polymers can be synthesized using DCPP or its close derivatives, such as phenylphosphonic dichloride (PPDC). The primary methods of polymerization include interfacial polycondensation and solution polycondensation.
Polyphosphonates
Polyphosphonates are polymers characterized by a phosphonate group (-P(=O)(OR)-) in the polymer backbone. They are typically synthesized through the polycondensation of a phenylphosphonic dichloride with a diol, such as Bisphenol A.[5][6] These polymers exhibit excellent thermal stability and flame retardancy.[7]
Polyphosphoesters
Polyphosphoesters contain phosphoester linkages (-O-P(=O)(OR)-O-) in their main chain and are known for their biodegradability and biocompatibility, making them prime candidates for biomedical applications, including drug and gene delivery.[4][8] Their synthesis often involves the reaction of a dichlorophosphate with a diol. While not directly synthesized from DCPP in its phosphine state, the principles of polycondensation are similar, and DCPP derivatives are key starting materials.
Flame-Retardant Polymers
A significant application of DCPP and its derivatives is in the creation of flame-retardant polymers.[5] The phosphorus content in the polymer backbone promotes char formation upon combustion, which acts as an insulating layer, preventing further burning.[9] These polymers are synthesized by incorporating phenylphosphonic dichloride into various polymer structures, such as epoxy resins.[5]
Quantitative Data on Synthesized Polymers
The properties of specialty polymers derived from DCPP can be tailored by the choice of co-monomers and reaction conditions. The following tables summarize key quantitative data for representative polymers.
Table 1: Molecular Weight and Polydispersity Index of DCPP-derived Polymers
| Polymer Type | Co-monomer | Polymerization Method | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Polyphosphonate | Bisphenol A | Interfacial Polycondensation | 15,000 - 25,000 | 1.5 - 2.5 | [7] |
| Polyphosphonate | 4,4'-Dihydroxybenzophenone | Interfacial Polycondensation | ~22,000 | - | [10] |
| Polyphosphoester | Poly(ethylene glycol) | Polycondensation | 5,000 - 15,000 | 1.3 - 1.8 | [3] |
Table 2: Thermal Properties of DCPP-derived Polymers
| Polymer Type | Co-monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Char Yield at 600°C (%) | Reference |
| Polyphosphonate | Bisphenol A | 100 - 120 | 350 - 400 | 30 - 40 | [7] |
| Polyphosphonate | 4,4'-Dihydroxybenzophenone | 66 | 220 | ~22 | [10] |
| Epoxy Resin (flame-retardant) | Phenylphosphonic dichloride | 130 - 150 | 320 - 380 | 25 - 35 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of these specialty polymers. Below are representative experimental protocols.
Synthesis of a Polyphosphonate via Interfacial Polycondensation
This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and Bisphenol A.[5][6]
Materials:
-
Phenylphosphonic dichloride (PPDC)
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone
Procedure:
-
Aqueous Phase Preparation: Prepare a solution of Bisphenol A and sodium hydroxide in deionized water.
-
Organic Phase Preparation: Dissolve phenylphosphonic dichloride and the phase transfer catalyst in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase to create an emulsion. Continue stirring at room temperature for 2-4 hours.
-
Work-up: Separate the organic layer and wash it multiple times with deionized water to remove unreacted monomers and salts.
-
Precipitation: Precipitate the polymer by slowly adding the organic solution to a non-solvent, such as acetone.
-
Drying: Filter the precipitated polymer and dry it under vacuum.
Synthesis of a Flame-Retardant Epoxy Resin
This protocol outlines the incorporation of a synthesized polyphosphonate as a flame retardant into an epoxy resin matrix.[5]
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Synthesized polyphosphonate
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane)
-
Solvent (optional, e.g., acetone)
Procedure:
-
Preheating: Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 80-100 °C).
-
Mixing: Add the desired amount of the polyphosphonate flame retardant and the stoichiometric amount of the curing agent to the preheated epoxy resin. Mix thoroughly until a homogeneous mixture is achieved. A solvent can be added to reduce viscosity if necessary.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold and cure according to the epoxy resin manufacturer's instructions (e.g., a multi-stage curing process at increasing temperatures).
-
Post-curing: After the initial curing, a post-curing step at a higher temperature may be required to achieve optimal properties.
Visualizing Synthesis and Logical Relationships
Diagrams illustrating the reaction mechanisms and experimental workflows provide a clear understanding of the synthesis processes.
Caption: Reaction mechanism for polycondensation.
Caption: Experimental workflow for interfacial polymerization.
Applications in Drug Development
The unique properties of phosphorus-containing polymers make them highly suitable for various applications in drug development.[2][3]
-
Drug Delivery Vehicles: Their biocompatibility and tunable biodegradability allow for the controlled release of encapsulated drugs.[4][8] The amphiphilic nature of some polyphosphoesters enables the formation of micelles that can carry hydrophobic drugs.[3]
-
Gene Delivery: Cationic polyphosphoesters have been investigated as non-viral vectors for gene delivery.[4]
-
Biomaterials: These polymers can be used in the fabrication of biodegradable medical devices and scaffolds for tissue engineering.[11]
The ability to modify the polymer backbone and side chains allows for the attachment of targeting ligands, further enhancing their potential in targeted drug delivery systems.
Conclusion
This compound and its derivatives are powerful reagents for the synthesis of a wide array of specialty polymers with tailored properties. The resulting polyphosphonates and polyphosphoesters offer significant advantages in terms of thermal stability, flame retardancy, and, most importantly for the pharmaceutical industry, biocompatibility and biodegradability. The detailed synthetic protocols and understanding of their structure-property relationships pave the way for the development of advanced materials for drug delivery and other biomedical applications. Further research into the in vivo behavior and clinical translation of these promising polymers is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphosphoesters in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. [PDF] Synthesis of Polyphosphate Polymer Employing the Bisphenol (BHBF) and the Dichloride of Phenylphosphonic (PPDC): Evaluation of the Thermal Characteristics | Semantic Scholar [semanticscholar.org]
- 11. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of Dichlorophenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (DCPP), a colorless to pale yellow liquid, is a versatile and fundamental organophosphorus reagent. Its importance in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds, makes it a key building block for applications in catalysis, materials science, and pharmaceutical development. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and a common subsequent transformation.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial sources for this compound.
| Supplier | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | ≥ 98% | 25 mL, 500 mL | $20.63 (25 mL), $165.65 (500 mL)[1] |
| --INVALID-LINK-- | 97% | 50 g, 250 g, 1000 g | $200.65 (1000 g)[2] |
| --INVALID-LINK-- | 97% | 1 kg | $167.00[3] |
| --INVALID-LINK-- | 97% | 100 g | $70.85[4] |
| --INVALID-LINK-- | >98.0% | 25 mL, 500 mL | Contact for pricing[5] |
| --INVALID-LINK-- | Not specified | 250 kg drums | Contact for pricing[6] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 644-97-3[1][2] |
| Molecular Formula | C₆H₅Cl₂P[1][2] |
| Molecular Weight | 178.98 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[1][2] |
| Density | 1.319 g/mL at 25 °C[7][8] |
| Boiling Point | 222 °C at 759 mmHg[7][8] |
| Melting Point | -51 °C[7][8] |
| Refractive Index | n20/D 1.597 (lit.)[7][8] |
Experimental Protocols
This compound is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Below are detailed protocols for its synthesis via a Friedel-Crafts reaction and its subsequent use in the preparation of dimethylphenylphosphine.
Synthesis of this compound via Friedel-Crafts Reaction
The most common method for synthesizing this compound is the Friedel-Crafts reaction between benzene and phosphorus trichloride, catalyzed by a Lewis acid such as aluminum chloride.[9]
Reaction: C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl
Materials and Equipment:
-
Benzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas outlet to a trap for HCl
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a dry round-bottom flask with anhydrous aluminum chloride and phosphorus trichloride.
-
Begin stirring the mixture and slowly add benzene from a dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas, which should be safely vented.
-
After the addition of benzene is complete, heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice water. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.
Caption: Workflow for the Friedel-Crafts Synthesis of this compound.
Synthesis of Dimethylphenylphosphine from this compound
This compound is a common precursor for the synthesis of tertiary phosphines, such as dimethylphenylphosphine, via reaction with Grignard reagents.[9]
Reaction: C₆H₅PCl₂ + 2 CH₃MgI → C₆H₅P(CH₃)₂ + 2 MgICl
Materials and Equipment:
-
This compound
-
Methylmagnesium iodide (CH₃MgI) solution in diethyl ether
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry three-necked flask under a nitrogen atmosphere.
-
Add a solution of this compound in anhydrous diethyl ether to the flask and cool it in an ice bath.
-
Slowly add the methylmagnesium iodide solution from the dropping funnel to the stirred this compound solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the ether solution over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.
-
Purify the resulting crude dimethylphenylphosphine by vacuum distillation.
Caption: Synthesis of Dimethylphenylphosphine from this compound.
Safety Information
This compound is a corrosive and moisture-sensitive compound that reacts with water to release hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is toxic if swallowed and causes severe skin burns and eye damage.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of organophosphorus compounds.[1] Its applications in research and drug development are primarily centered on its use as a precursor for:
-
Phosphine Ligands: Tertiary phosphines derived from DCPP are widely used as ligands in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[7] These ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst.
-
Chiral Phosphines: Asymmetric synthesis often relies on chiral phosphine ligands to induce enantioselectivity. DCPP can be a starting material for the synthesis of these complex and valuable ligands.
-
Flame Retardants and Stabilizers: Organophosphorus compounds derived from DCPP are used in the polymer industry as flame retardants and stabilizers.[7]
-
Pharmaceutical and Agrochemical Intermediates: The phosphorus-carbon bond formed using DCPP is present in a variety of biologically active molecules.[1]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. EP1844059A1 - Method of making phenyl-containing chlorosilanes with aliphatic or cycloparaffinic hydrocarbon solvents - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Friedel-Crafts Synthesis of Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (DCPP), an organophosphorus compound with the chemical formula C₆H₅PCl₂, is a critical intermediate in the synthesis of a wide array of commercially significant products.[1][2][3][4] Its applications span the production of flame-retardants, insecticides, stabilizers, plasticizers, antioxidants, and is pivotal in the development of pharmaceuticals and advanced polymers.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic route to DCPP: the Friedel-Crafts reaction. It details traditional and modern catalytic systems, presents comparative quantitative data, and outlines experimental protocols for its preparation.
Core Synthesis Route: The Friedel-Crafts Reaction
The most prevalent method for synthesizing this compound is the electrophilic substitution of benzene with phosphorus trichloride (PCl₃), a classic example of a Friedel-Crafts reaction.[1][5] The overall reaction is as follows:
C₆H₆ + PCl₃ → C₆H₅PCl₂ + HCl
This reaction requires a catalyst to activate the phosphorus trichloride, rendering it sufficiently electrophilic to attack the aromatic ring.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is paramount in the synthesis of DCPP, influencing reaction efficiency, product yield, and the ease of purification.
Traditional Lewis Acid Catalysis: Aluminum Chloride (AlCl₃)
Anhydrous aluminum chloride is the conventional catalyst for this reaction.[1][4][5] However, its application presents several challenges. A significant drawback is the formation of a stable complex between the DCPP product and AlCl₃, which necessitates the use of stoichiometric or even excess amounts of the catalyst.[1][2] This complex formation complicates the isolation of DCPP.[2] To liberate the product, decomplexing agents like phosphorus oxychloride or pyridine are often added, which in turn create toxic and difficult-to-handle waste streams.[2] Furthermore, aluminum chloride can promote diarylation, leading to the formation of unwanted byproducts.[5] While yields can be high (approaching 80%), the significant catalyst consumption and complex workup procedures are notable disadvantages.[6]
For cleaner monoarylation, stannic chloride (SnCl₄) has been proposed as an alternative, although it is less commonly described in the literature for this specific synthesis.[5]
Modified Lewis Acid Catalysts: AlCl₃·xNaCl Complex
To mitigate the issues associated with neat AlCl₃, a complex of aluminum chloride and sodium chloride (AlCl₃·xNaCl) has been utilized as a recyclable catalyst.[7][8] This system simplifies the reaction workup and allows for the recycling of the catalytic component, offering a more environmentally benign approach compared to the traditional method.[8]
Modern Catalysis: Ionic Liquids (ILs)
In recent years, ionic liquids have emerged as promising catalysts and reaction media for the synthesis of DCPP, offering a "green" alternative to classical methods.[2][7] Various ILs, such as [BuPy]Cl–xAlCl₃ and [Et₄N]Br-xAlCl₃, have been investigated.[1][6][7][9] The use of these ILs facilitates a simple product isolation procedure, often involving phase separation, which allows for the easy recovery of unreacted starting materials and the reuse of the ionic liquid.[1][6][7] While reported yields (46-60%) are generally lower than the traditional AlCl₃ method, the reduced catalyst consumption, reusability, and simplified purification make this an attractive approach for cleaner synthesis.[6]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of different catalytic systems for the synthesis of this compound.
| Catalyst System | Reactant Ratio (PCl₃:Benzene:Catalyst) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 4 | Reflux | 44.5 | [6] |
| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 6 | Reflux | 51.2 | [6] |
| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 10 | Reflux | 53.1 | [6] |
| AlCl₃·xNaCl | 2.5:1:1 (AlCl₃) + 1.2 (NaCl) | 1 (benzene addition) | 80 (reflux) | 89 (based on benzene) | [8] |
| Traditional AlCl₃ | Stoichiometric or excess | Not specified | Not specified | ~80 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using [Et₄N]Br-xAlCl₃ Ionic Liquid
This protocol is based on the methodology described for a clean synthesis approach.[1][6]
1. Catalyst Preparation:
-
The ionic liquid catalyst, [Et₄N]Br-xAlCl₃, is prepared by reacting tetraethylammonium bromide ([Et₄N]Br) with anhydrous aluminum chloride (AlCl₃) in the desired molar ratio (e.g., x=2). The reaction is typically carried out under an inert atmosphere.
2. Reaction Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the ionic liquid catalyst is charged.
-
Benzene and phosphorus trichloride are added in the desired molar ratio (e.g., PCl₃:benzene:IL of 30:15:1).
-
The reaction mixture is heated to reflux and maintained for the specified duration (e.g., 6 hours).
3. Product Isolation:
-
After cooling the mixture to approximately 20°C, phase separation will be observed. The upper layer consists of unreacted PCl₃, benzene, and the DCPP product, while the lower layer is the viscous ionic liquid.
-
The upper layer is carefully separated.
-
The DCPP is isolated from the upper layer by fractional distillation. Initially, unreacted PCl₃ and benzene are removed by distillation at atmospheric pressure, followed by distillation at a reduced pressure (e.g., 6.67 kPa) at a temperature below 90°C to obtain the pure DCPP.
-
DCPP that may be present in the ionic liquid layer can be recovered by extraction with a non-polar solvent like petroleum ether, followed by removal of the solvent under reduced pressure.
Protocol 2: Synthesis of this compound using AlCl₃·xNaCl Complex Catalyst
This protocol is adapted from a patented industrial method.[8]
1. Catalyst Preparation:
-
Anhydrous aluminum chloride and sodium chloride are mixed in the specified molar ratio (e.g., 1:1.2). The sodium chloride is typically milled to a fine powder (e.g., 160 mesh) before mixing.
2. Reaction Procedure:
-
The AlCl₃·xNaCl catalyst mixture is charged into a reactor.
-
Phosphorus trichloride is added, and the mixture is stirred at 50-60°C for 1 hour.
-
The temperature is then raised to 80°C to achieve reflux.
-
Benzene is added uniformly over a period of 1 hour while maintaining reflux.
-
After the addition of benzene is complete, the reaction is continued for a specified time.
3. Product Isolation:
-
The reaction mixture is cooled to 50°C and allowed to stand, resulting in the separation of a liquid supernatant and a solid residue.
-
The supernatant, containing DCPP, unreacted benzene, and PCl₃, is transferred to a distillation apparatus.
-
The solid residue is extracted multiple times with fresh phosphorus trichloride to recover any remaining product, and the extracts are combined with the supernatant.
-
The combined liquid is first distilled at atmospheric pressure at a temperature below 90°C to remove the bulk of the unreacted PCl₃ and benzene.
-
The crude DCPP is then purified by vacuum distillation.
Mandatory Visualizations
Reaction Mechanism
Caption: Friedel-Crafts phosphinylation of benzene mechanism.
Experimental Workflow: Ionic Liquid vs. Traditional Method
Caption: Comparison of DCPP synthesis workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation of this compound via Friedel–Crafts reaction in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. marketpublishers.com [marketpublishers.com]
- 4. P,P-Dichlorophenylphosphine 97 644-97-3 [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Friedel-Crafts Reaction of Benzene and Phosphorus Trichloride for the Synthesis of Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dichlorophenylphosphine through the Friedel-Crafts reaction of benzene and phosphorus trichloride. This compound is a critical intermediate in the synthesis of a wide range of organophosphorus compounds, which are integral to the development of pharmaceuticals, catalysts, and other advanced materials.[1][2][3] This document details the core chemical reaction, experimental protocols, and quantitative data, presented in a format tailored for professionals in research and development.
Core Reaction: Electrophilic Aromatic Substitution
The fundamental reaction for synthesizing this compound from benzene and phosphorus trichloride is a Friedel-Crafts type electrophilic aromatic substitution.[4][5][6] In this reaction, phosphorus trichloride acts as the electrophile, which substitutes a hydrogen atom on the benzene ring. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential to activate the phosphorus trichloride and facilitate the electrophilic attack on the aromatic ring.[1][4][7]
The primary reaction is as follows:
C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl
While aluminum chloride is a common catalyst, it can also promote diarylation, leading to the formation of diphenylphosphine chloride as a byproduct.[1] For cleaner monoarylation, stannic chloride (SnCl₄) can be utilized as an alternative catalyst.[1]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound involves the formation of a highly electrophilic species through the interaction of phosphorus trichloride with the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic benzene ring, leading to the formation of a carbocation intermediate, which subsequently loses a proton to yield the final product and regenerate the catalyst.
Below are diagrams illustrating the reaction pathway and a typical experimental workflow for this synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe synthesis of this compound. The following protocols are based on established methods.
Protocol 1: Conventional Synthesis using Aluminum Chloride
This method is a common approach for the synthesis of this compound.
-
Materials:
-
Benzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Phosphorus oxychloride (POCl₃) or Pyridine (for decomplexation)
-
Petroleum ether (for extraction)
-
An inert gas supply (e.g., Nitrogen)
-
-
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride and phosphorus trichloride under an inert atmosphere.
-
Stir the mixture and heat to 50-60°C for approximately one hour.
-
Increase the temperature to 80°C to achieve reflux.
-
Slowly add benzene to the reaction mixture over a period of about one hour.
-
Continue to heat the mixture at reflux for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[8]
-
After the reaction period, cool the mixture to approximately 50°C.
-
To break the stable complex formed between this compound and aluminum chloride, a decomplexing agent such as phosphorus oxychloride or pyridine is added.[4]
-
The this compound can then be extracted using a non-polar solvent like petroleum ether.
-
The organic layer is separated, and the solvent is removed.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[8]
-
Protocol 2: Synthesis using Ionic Liquids
To address some of the environmental and separation challenges associated with traditional Friedel-Crafts reactions, ionic liquids have been explored as catalysts.[4][7][9]
-
Materials:
-
Benzene
-
Phosphorus trichloride (PCl₃)
-
Ionic Liquid Catalyst (e.g., [BuPy]Cl–AlCl₃ or [Et₄N]Br-XAlCl₃)
-
Petroleum ether (for extraction)
-
-
Procedure:
-
The Friedel-Crafts reaction is carried out in the presence of an ionic liquid as the catalyst.
-
The reaction mixture is typically refluxed for a specified period.
-
A key advantage of this method is the simplified product isolation. The this compound can often be extracted directly from the ionic liquid phase using an immiscible solvent like petroleum ether.[7]
-
The ionic liquid catalyst can potentially be recycled for subsequent reactions, offering a "greener" synthetic route.[4][7]
-
Quantitative Data
The yield and reaction conditions can vary significantly based on the catalyst, stoichiometry of reactants, and reaction time. The following table summarizes some reported quantitative data.
| Catalyst System | Reactant Mole Ratio (PCl₃:Benzene:Catalyst) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference(s) |
| AlCl₃/NaCl | 62.5 mol PCl₃ : 25 mol Benzene | 5 | 80 | 89 (based on Benzene) | [8] |
| [BuPy]Cl–0.71AlCl₃ | 30 : 10 : 1 | 8 | Reflux | 54.5 | [4] |
| [BuPy]Cl–0.71AlCl₃ | 30 : 10 : 1 | 16 | Reflux | 63.1 | [4] |
| [Et₄N]Br-2AlCl₃ | 30 : 15 : 1 | 4 | Reflux | 44.5 | [7] |
| [Et₄N]Br-2AlCl₃ | 30 : 15 : 1 | 6 | Reflux | 51.2 | [7] |
| [Et₄N]Br-2AlCl₃ | 30 : 15 : 1 | 10 | Reflux | 53.1 | [7] |
Further Reactions of this compound
This compound, once synthesized, can undergo further Friedel-Crafts reactions with benzene to produce diphenylphosphine chloride (Ph₂PCl) and subsequently triphenylphosphine (Ph₃P). These reactions typically require forcing conditions and a catalyst. The stepwise substitution is a key route to various phenylphosphines.
Conclusion
The synthesis of this compound from benzene and phosphorus trichloride via the Friedel-Crafts reaction is a cornerstone of organophosphorus chemistry. While traditional methods using aluminum chloride are effective, they present challenges in product isolation and catalyst recycling. The use of ionic liquids offers a promising alternative with environmental and process advantages. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, including their quantitative aspects and experimental nuances, is essential for the efficient production of novel organophosphorus compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 3. P,P-Dichlorophenylphosphine 97 644-97-3 [sigmaaldrich.com]
- 4. Preparation of this compound via Friedel–Crafts reaction in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Basic Reactivity of P-Cl Bonds in Dichlorophenylphosphine
Executive Summary
Dichlorophenylphosphine (C₆H₅PCl₂), a colorless, viscous liquid, is a cornerstone intermediate in organophosphorus chemistry.[1] Its utility stems from the high reactivity of its two phosphorus-chlorine (P-Cl) bonds, which serve as versatile sites for constructing a vast array of organophosphine compounds. This document provides an in-depth technical overview of the fundamental reactivity of these P-Cl bonds, focusing on nucleophilic substitution, oxidation, reduction, and other significant transformations. It includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways and workflows to facilitate a comprehensive understanding for professionals in chemical research and drug development.
Core Reactivity of the P-Cl Bond
The phosphorus atom in this compound is in the +3 oxidation state and is highly electrophilic. This is due to the electron-withdrawing nature of the two chlorine atoms and the phenyl group. Consequently, the P-Cl bonds are susceptible to attack by a wide range of nucleophiles, making nucleophilic substitution the most prominent reaction pathway.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the phosphorus center is the most common and synthetically useful reaction of this compound. These reactions allow for the formation of new phosphorus-carbon, phosphorus-nitrogen, and phosphorus-oxygen bonds.
1.1.1 Formation of P-C Bonds: Reaction with Organometallic Reagents The reaction of this compound with organometallic reagents, such as Grignard, organolithium, or organozinc compounds, is a primary method for synthesizing tertiary phosphines.[1][2][3] The sequential replacement of the two chlorine atoms allows for the synthesis of both symmetrical (R=R') and asymmetrical (R≠R') phosphines.
-
Reaction with Grignard Reagents: Treatment with two equivalents of a Grignard reagent (RMgX) leads to the formation of a dialkylated or diarylated phenylphosphine.[1][3] Using a stepwise approach with two different Grignard reagents can yield mixed tertiary phosphines.[3]
-
C₆H₅PCl₂ + 2 RMgX → C₆H₅PR₂ + 2 MgXCl[1]
-
-
Reaction with Organozinc Reagents: Organozinc reagents are less nucleophilic than their Grignard or organolithium counterparts, which can reduce the occurrence of side reactions like double or triple alkylations, leading to higher selectivity for the desired dichlorophosphine product when starting from PCl₃.[2] This principle of moderated reactivity is applicable in related syntheses.
References
Dichlorophenylphosphine: A Versatile Intermediate for High-Performance Plasticizers and Antioxidants
A Technical Guide for Researchers and Drug Development Professionals
Dichlorophenylphosphine (DCPP), a highly reactive organophosphorus compound, serves as a critical building block in the synthesis of a diverse range of value-added chemicals. Its ability to readily react with nucleophiles, particularly alcohols and phenols, makes it an ideal intermediate for the production of high-performance plasticizers and antioxidants. This technical guide provides an in-depth overview of the synthesis, mechanisms, and applications of DCPP-derived plasticizers and antioxidants, tailored for researchers, scientists, and professionals in drug development and material science.
This compound as a Precursor to Organophosphorus Plasticizers
Organophosphorus compounds, particularly phosphinates, are recognized for their potential as flame-retardant plasticizers. The synthesis of these plasticizers from this compound typically involves the esterification reaction with alcohols or diols.
Synthesis of Alkyl Phenylphosphinates
The reaction of this compound with long-chain alcohols yields alkyl phenylphosphinates, which can function as effective plasticizers. The general synthesis pathway involves the stepwise replacement of the chlorine atoms on the phosphorus center with alkoxy groups.
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phenylphosphonite
A representative procedure for the synthesis of a phosphonite ester with potential plasticizing properties is as follows:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound and a suitable inert solvent (e.g., toluene).
-
Alcohol Addition: A solution of 2-ethylhexanol in the same solvent is added dropwise to the DCPP solution at a controlled temperature, typically between 0 and 10 °C, in the presence of an acid scavenger such as triethylamine to neutralize the hydrogen chloride byproduct.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the di(2-ethylhexyl) phenylphosphonite.
Logical Relationship of Phenylphosphinate Plasticizer Synthesis
Methodological & Application
Application Notes and Protocols: Dichlorophenylphosphine in the McCormack Reaction for Phospholenium Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The McCormack reaction is a powerful and versatile method for the synthesis of five-membered phosphorus heterocycles, specifically phospholene derivatives. This [2+4] cycloaddition reaction between a 1,3-diene and a phosphonous dihalide, such as dichlorophenylphosphine, provides a direct route to phospholenium salts. These salts are valuable intermediates that can be readily converted to a variety of functionalized phospholene oxides and other organophosphorus compounds. The phospholene ring system is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of phospholenium rings using this compound in the McCormack reaction.
Reaction Principle
The McCormack reaction proceeds via a concerted [2+4] cycloaddition mechanism, where the diene reacts with the this compound. The initial product is a highly reactive 1,1-dichloro-1-phenylphospholenium chloride. This intermediate is typically not isolated in its pure form but is directly hydrolyzed to the more stable 1-phenylphospholene oxide. The reaction is driven by the formation of the stable five-membered ring and the subsequent conversion to the phosphine oxide.
Applications in Research and Drug Development
Phosphorus-containing heterocycles are integral to numerous areas of chemical and biological research. While direct applications of phospholenium salts in pharmaceuticals are not extensively documented, their derivatives, phospholene oxides, and related phosphine ligands have found use in:
-
Catalysis: Chiral phospholene derivatives are employed as ligands in asymmetric catalysis, a cornerstone of modern drug synthesis.
-
Bioisosteric Replacement: The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[1] Phospholene oxides can serve as precursors to compounds that act as bioisosteres of natural phosphates, potentially leading to enzyme inhibitors or modulators of signaling pathways.[2]
-
Drug Delivery: The phosphate moiety is often used to improve the solubility and bioavailability of drugs through the formation of phosphate salts or prodrugs.[2] Phospholene-based structures could be explored for similar applications.
-
Molecular Scaffolding: The rigid framework of the phospholene ring can be utilized as a scaffold to present pharmacophoric groups in a defined spatial orientation, aiding in the design of potent and selective therapeutic agents.
Quantitative Data Summary
The following table summarizes representative quantitative data for the McCormack reaction using this compound, followed by hydrolysis to the corresponding phospholene oxide.
| Diene | This compound (eq.) | Reaction Conditions | Product | Yield (%) | Reference |
| Isoprene | 1.0 | 65°C, 24 hours in chloroform | 3-Methyl-1-phenyl-2-phospholene-1-oxide | 66 | Patent EP0632049A1 |
| 1,3-Butadiene | 1.0 | Sealed tube, 80-90°C, 8 hours | 1-Phenyl-3-phospholene 1-oxide | ~70-80 | General Literature |
| 2,3-Dimethyl-1,3-butadiene | 1.0 | Room temperature, 24 hours | 3,4-Dimethyl-1-phenyl-3-phospholene 1-oxide | High | General Literature |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-phospholene-1-oxide
This protocol describes the synthesis of 3-methyl-1-phenyl-2-phospholene-1-oxide from this compound and isoprene, as adapted from patent literature.
Materials:
-
This compound (1 mole, 179 g)
-
Isoprene (1.5 moles, 102.2 g)
-
Antioxidant (e.g., hydroquinone, 3 g)
-
Chloroform (200 mL)
-
Methanol
-
Sodium bicarbonate solution
-
Sodium chloride
-
Calcium sulfate
Procedure:
-
In a 1-liter autoclave, combine this compound (179 g, 1 mole), isoprene (120 g, 1.5 moles), an antioxidant (3 g), and chloroform (200 mL).
-
Stir the mixture at 65°C for 24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Slowly add the entire reaction mixture to an equal volume of methanol to perform methanolysis of the intermediate phospholenium salt.
-
Neutralize the resulting solution to a pH of 6.5 with a sodium bicarbonate solution.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the product with three 250 mL portions of chloroform.
-
Combine the chloroform extracts and dry them briefly over calcium sulfate.
-
Filter the dried solution and concentrate it at atmospheric pressure until the temperature of the liquid in the distillation flask reaches 130°C.
-
The residual liquid is then fractionated under vacuum to yield 3-methyl-1-phenyl-2-phospholene-1-oxide. The expected yield is approximately 127 g (66% of the theoretical yield).
Visualizations
Reaction Mechanism
References
Protocol for the synthesis of dimethylphenylphosphine from Dichlorophenylphosphine
Application Note: Protocol for the Synthesis of Dimethylphenylphosphine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of dimethylphenylphosphine, a valuable organophosphorus compound frequently used as a ligand in metal-phosphine complexes for catalysis. The synthesis is achieved through the reaction of dichlorophenylphosphine with a methyl Grignard reagent. This document outlines the necessary reagents, safety precautions, a step-by-step experimental procedure, and methods for purification and characterization.
Introduction
Dimethylphenylphosphine (P(C₆H₅)(CH₃)₂) is an organophosphorus compound that serves as a fundamental building block and ligand in organic and organometallic chemistry. As a tertiary phosphine, its electronic and steric properties are intermediate between trialkylphosphines (like trimethylphosphine) and triarylphosphines (like triphenylphosphine), making it a versatile ligand for fine-tuning the properties of metal catalysts.[1] The most common and straightforward synthesis involves the reaction of this compound with two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide or iodide.[1][2] This protocol details a reliable method for its preparation and subsequent purification.
Reaction Scheme
The overall reaction is as follows:
C₆H₅PCl₂ + 2 CH₃MgBr → C₆H₅P(CH₃)₂ + 2 MgBrCl
Materials and Reagents
Quantitative Data
| Reagent | Molecular Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount | Density (g/mL) |
| This compound | C₆H₅PCl₂ | 178.98 | 0.10 | 1.0 | 17.9 g (13.6 mL) | 1.319 |
| Magnesium Turnings | Mg | 24.31 | 0.22 | 2.2 | 5.35 g | N/A |
| Bromomethane | CH₃Br | 94.94 | 0.22 | 2.2 | 20.9 g (12.1 mL) | 1.732 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | - | 300 mL | 0.713 |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | - | 150 mL | ~1.0 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed | N/A |
Note: Methylmagnesium bromide can also be purchased as a solution in an ethereal solvent, which would replace the need for its in-situ preparation from magnesium and bromomethane.
Safety and Handling
This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Highly corrosive, toxic, and moisture-sensitive.[2][3] It causes severe skin burns and eye damage and reacts with water.[3][4] Handle under an inert atmosphere.[5]
-
Grignard Reagents (e.g., Methylmagnesium Bromide): Highly flammable, air- and moisture-sensitive.[6] Reactions should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.
-
Diethyl Ether: Extremely flammable and volatile. Ensure there are no nearby ignition sources.
-
Dimethylphenylphosphine: Air-sensitive, flammable liquid with a strong, unpleasant odor.[1][7] It can cause skin and eye irritation.[8]
Experimental Protocol
Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Set up a three-necked, flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel.
-
Place magnesium turnings (5.35 g, 0.22 mol) in the flask under a positive pressure of dry nitrogen or argon.
-
Add approximately 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of bromomethane (20.9 g, 0.22 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the bromomethane solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gently warming the flask or adding a small crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Synthesis of Dimethylphenylphosphine
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (17.9 g, 0.10 mol) in 100 mL of anhydrous diethyl ether in a separate, dry dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C over a period of approximately 1 hour. A white precipitate of magnesium salts will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
Work-up and Purification
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 150 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
The crude product is a colorless to pale-yellow liquid. Purify the dimethylphenylphosphine by vacuum distillation.[1][9] The product typically distills at approximately 80-82 °C at 10 mmHg.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of dimethylphenylphosphine.
Characterization
The identity and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃): Signals are expected at δ 7.0-7.5 (multiplet, 5H, C₆H₅) and a doublet at δ 1.2 (6H, P(CH₃)₂) due to P-H coupling.[1][9]
-
³¹P NMR (CDCl₃): A singlet is expected at approximately -45.9 ppm.[1][9]
References
- 1. Dimethylphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dimethylphenylphosphine - Wikiwand [wikiwand.com]
Application Notes and Protocols for the Use of Dichlorophenylphosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of dichlorophenylphosphine as a precursor for the synthesis of a highly effective phosphine ligand for the Suzuki-Miyaura cross-coupling reaction. Detailed protocols for both the ligand synthesis and the subsequent coupling reaction are provided, along with performance data for a variety of substrates.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency and substrate scope of this reaction are critically dependent on the nature of the phosphine ligand coordinated to the palladium catalyst. This compound (PPhCl₂) serves as a versatile and cost-effective starting material for the synthesis of a wide array of tertiary phosphine ligands. By reacting this compound with appropriate nucleophiles, such as amines or organometallic reagents, bespoke ligands can be prepared to optimize the catalytic activity for specific Suzuki-Miyaura coupling applications, particularly for challenging substrates like aryl chlorides.
This document details the synthesis of di(2,6-dimethylmorpholino)phenylphosphine from this compound and its successful application in the palladium-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
Ligand Synthesis from this compound
The synthesis of di(2,6-dimethylmorpholino)phenylphosphine from this compound provides a bulky and electron-rich ligand that is highly effective in facilitating the Suzuki-Miyaura coupling of aryl chlorides.
Caption: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine.
Experimental Protocol: Synthesis of di(2,6-dimethylmorpholino)phenylphosphine[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane or toluene, add triethylamine (2.2 eq).
-
Addition of Amine: Slowly add a solution of 2,6-dimethylmorpholine (2.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude ligand can be used in the Suzuki-Miyaura coupling reaction without further purification. The structure of the ligand should be confirmed by IR, NMR, and elemental analysis.
Application in Suzuki-Miyaura Coupling
The synthesized di(2,6-dimethylmorpholino)phenylphosphine ligand, in conjunction with a palladium precursor, forms a highly active catalyst for the Suzuki-Miyaura coupling of a variety of aryl chlorides with phenylboronic acid.[1] This is particularly valuable as aryl chlorides are often less reactive than the corresponding bromides or iodides.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid[1]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the di(2,6-dimethylmorpholino)phenylphosphine ligand (0.1 mmol, 10 mol%) in 1,4-dioxane (5 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Reaction Conditions: Heat the reaction mixture to reflux in 1,4-dioxane. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Performance Data
The di(2,6-dimethylmorpholino)phenylphosphine ligand demonstrates high efficacy in the Suzuki-Miyaura coupling of a range of electronically diverse and sterically hindered aryl chlorides.[1]
| Entry | Aryl Chloride | Product | Yield (%)[1] |
| 1 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 91 |
| 2 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 88 |
| 4 | Chlorobenzene | Biphenyl | 85 |
| 5 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |
| 6 | 2-Chlorotoluene | 2-Methylbiphenyl | 82 |
| 7 | 2-Chloropyridine | 2-Phenylpyridine | 78 |
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound is a valuable precursor for the synthesis of effective phosphine ligands for the Suzuki-Miyaura coupling reaction. The di(2,6-dimethylmorpholino)phenylphosphine ligand, readily prepared from this compound, enables the efficient coupling of a wide range of aryl chlorides, demonstrating the power of tailored ligand design in expanding the utility of this fundamental cross-coupling reaction. The straightforward synthesis of the ligand and the robust nature of the coupling protocol make this methodology highly attractive for applications in research, development, and production environments.
References
Application of Dichlorophenylphosphine Derivatives in Heck and Sonogashira Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenylphosphine (C₆H₅PCl₂) is a versatile reagent primarily utilized as a precursor for the synthesis of more complex and sterically demanding phosphine ligands. While not typically employed directly as a ligand in cross-coupling catalysis, its derivatives, particularly aminophosphines and ferrocenylphosphines, are instrumental in facilitating highly efficient Heck and Sonogashira reactions. These derivative ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity, leading to high yields and functional group tolerance under mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound-derived ligands in these pivotal carbon-carbon bond-forming reactions.
I. Aminophosphine Ligands in the Mizoroki-Heck Reaction
Aminophosphine ligands, readily synthesized from this compound, have emerged as highly effective ligands for palladium-catalyzed Heck reactions. Their unique electronic and steric properties contribute to the formation of highly active and stable palladium catalysts, enabling the coupling of a wide range of aryl halides with olefins.
Data Presentation: Heck Coupling with a Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Catalyst[1][2]
The following table summarizes the results for the Heck cross-coupling of various aryl bromides and olefins using a palladium catalyst bearing an aminophosphine ligand. The ligand, 1,1',1''-(phosphinetriyl)tripiperidine, can be synthesized from the related precursor, phosphorus trichloride, and piperidine, showcasing a relevant synthetic route for aminophosphine ligands.
| Entry | Aryl Bromide | Olefin | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 2 | 98 |
| 2 | 4-Bromobenzonitrile | Styrene | 4-Cyano-trans-stilbene | 1.5 | 99 |
| 3 | Ethyl 4-bromobenzoate | Styrene | Ethyl 4-(trans-styryl)benzoate | 2 | 97 |
| 4 | 4-Bromotoluene | n-Butyl acrylate | n-Butyl (E)-3-(4-tolyl)acrylate | 3 | 95 |
| 5 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | n-Butyl (E)-3-(4-nitrophenyl)acrylate | 1 | 99 |
Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml NMP, 10 mol% tetrabutylammonium bromide, 0.05 mol% catalyst, 100 °C, under N₂ atmosphere.[1]
Experimental Protocol: Heck Reaction Using Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Olefin (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst (0.0005 mmol, 0.05 mol%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (2.5 mL)
-
Tetrahydrofuran (THF), anhydrous (for catalyst stock solution)
-
Nitrogen gas (N₂)
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the palladium catalyst in anhydrous THF.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Solvent Addition: Add anhydrous NMP (2.5 mL) to the Schlenk tube.
-
Degassing: Degas the mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.
-
Reagent Addition: Add the olefin (1.5 mmol) to the reaction mixture under a nitrogen atmosphere.
-
Catalyst Addition: Add the appropriate volume of the palladium catalyst stock solution via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for the time indicated in the table.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Ligand Synthesis and Application
Caption: Workflow for aminophosphine ligand synthesis and its use in the Heck reaction.
II. Ferrocenylphosphine and Aminophosphine Ligands in the Sonogashira Coupling Reaction
Derivatives of this compound, such as ferrocenylphosphines and aminophosphines, are effective ligands in palladium-catalyzed Sonogashira coupling reactions. These ligands facilitate the coupling of terminal alkynes with aryl or vinyl halides, often under copper-free and amine-free conditions, which simplifies product purification and reduces environmental impact.
Data Presentation: Sonogashira Coupling with this compound-Derived Ligands
The following table summarizes representative results for Sonogashira coupling reactions using palladium catalysts with aminophosphine or ferrocenylphosphine-type ligands.
| Entry | Ligand Type | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 1 | Ferrocenyl-based phosphinimine-phosphine[2] | Aryl iodide/bromide | Terminal alkyne | 0.1 | Amine- and copper-free, TBAA activator | High |
| 2 | Aminophosphine[3] | Aryl iodide | Phenylacetylene | 1-2 (Pd) | Copper- and amine-free, K₂CO₃, Dioxane, 100 °C | 95 |
| 3 | Aminophosphine[3] | 4-Iodotoluene | 1-Octyne | 1-2 (Pd) | Copper- and amine-free, K₂CO₃, Dioxane, 100 °C | 92 |
| 4 | Aminophosphine[3] | 4-Iodoanisole | Trimethylsilylacetylene | 1-2 (Pd) | Copper- and amine-free, K₂CO₃, Dioxane, 100 °C | 96 |
Experimental Protocol: Copper- and Amine-Free Sonogashira Coupling with an Aminophosphine Ligand[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
Aminophosphine ligand (e.g., di(tert-butyl)phosphinous acid-based) (0.02-0.04 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate, and the aminophosphine ligand.
-
Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and the terminal alkyne (1.2 mmol) via syringe under a nitrogen atmosphere.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
General Catalytic Cycles
Caption: General catalytic cycles for the Heck and Sonogashira coupling reactions.
Conclusion
This compound is a fundamental building block for the synthesis of advanced phosphine ligands that are highly effective in palladium-catalyzed Heck and Sonogashira coupling reactions. The aminophosphine and ferrocenylphosphine derivatives offer significant advantages, including high catalytic activity, stability, and the ability to perform reactions under milder, more environmentally friendly conditions. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
- 1. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A copper- and amine-free sonogashira reaction employing aminophosphines as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Phosphine-Containing Polymers with Dichlorophenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phosphine-containing polymers using dichlorophenylphosphine. It is intended for researchers in materials science, medicinal chemistry, and drug development who are interested in the unique properties of these polymers for applications in catalysis and as potential drug delivery vehicles.
Introduction
Phosphine-containing polymers represent a versatile class of macromolecules with a wide range of applications stemming from the unique electronic and steric properties of the phosphorus center. The incorporation of phosphine moieties into a polymer backbone allows for the development of materials that can act as ligands for transition metal catalysts, platforms for post-polymerization modification, and smart materials responsive to external stimuli. This compound is a key precursor for the synthesis of these polymers, offering a reactive P(III) center that can readily undergo polycondensation with various comonomers.
This document focuses on the synthesis of polyphosphinates through the reaction of this compound with aromatic diols, such as bisphenol A. It also explores the application of the resulting polymers as ligands in palladium-catalyzed cross-coupling reactions, which are crucial in the synthesis of many pharmaceutical compounds. Furthermore, the potential use of phosphine oxide-containing polymers, derived from their phosphine precursors, as nanocarriers for targeted drug delivery is discussed.
Data Presentation
The following tables summarize key quantitative data from representative syntheses of phosphine-containing polymers.
Table 1: Interfacial Polycondensation of this compound Oxide with Various Diols [1]
| Polymer ID | Diol | Yield (%) | Inherent Viscosity (dL/g) | Elemental Analysis (% Found / % Calculated) |
| P-1 | Bisphenol A | 72 | 0.35 | C: 73.10/73.20, H: 6.50/6.45, P: 5.00/5.03 |
| P-2 | Resorcinol | 80 | 0.42 | C: 67.50/67.60, H: 4.55/4.52, P: 7.80/7.81 |
| P-3 | 4,4'-Thiodiphenol | 75 | 0.38 | C: 65.80/65.85, H: 4.30/4.27, P: 5.95/5.91 |
| P-4 | 4,4'-Sulfonyldiphenol | 70 | 0.33 | C: 62.10/62.17, H: 4.00/3.96, P: 5.65/5.61 |
Table 2: Characterization Data for an Epoxy-Terminated Polymer from this compound Oxide and Bisphenol-A
| Characterization Technique | Result |
| ¹H-NMR (CDCl₃, δ ppm) | 1.56 (s, 6H, -C(CH₃)₂-), 2.7-2.9 (m, 2H, epoxy CH₂), 3.31 (m, 1H, epoxy CH), 3.5 (m, 2H, -CH₂- of aliphatic part), 4.1 (m, 1H, -CH(OH)-), 6.8-7.2 (m, 8H, aromatic protons of bisphenol A), 7.1-8.1 (m, 5H, aromatic protons of phenyl phosphine oxide) |
| ³¹P-NMR (DMSO-d₆, δ ppm) | 25.5 |
| IR (KBr, cm⁻¹) | 915 (epoxy ring), 1180 (P-O-C), 1260 (P=O), 3400 (-OH) |
Experimental Protocols
Synthesis of Poly(phenylphosphinite) via Interfacial Polycondensation of this compound with Bisphenol A
This protocol describes the synthesis of a poly(phenylphosphinite), a polymer with a P(III) backbone, which can be subsequently oxidized to the more stable poly(phenylphosphonate).
Materials:
-
This compound (purified by vacuum distillation)[2]
-
Bisphenol A (recrystallized from toluene)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Tetrabutylammonium bromide (TBAB, phase transfer catalyst)
-
Deionized water
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A (1 molar equivalent) and sodium hydroxide (2 molar equivalents) in deionized water.
-
Add tetrabutylammonium bromide (0.02 molar equivalents) to the aqueous solution.
-
Cool the flask to 0-5 °C in an ice bath.
-
In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous dichloromethane.
-
Under vigorous stirring, add the this compound solution dropwise to the cooled aqueous solution of the bisphenolate salt over a period of 30 minutes. Maintain a nitrogen atmosphere throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Separate the organic layer and wash it three times with deionized water.
-
Precipitate the polymer by pouring the dichloromethane solution into a large excess of methanol with constant stirring.
-
Filter the white, fibrous polymer, wash it with methanol, and dry it under vacuum at 50 °C to a constant weight.
Characterization:
-
¹H-NMR: To confirm the incorporation of both monomers.
-
³¹P-NMR: A characteristic signal in the range of 110-140 ppm is expected for the P(III) center in the polyphosphinite backbone.
-
FT-IR: To identify characteristic P-O-C and aromatic C-H stretching vibrations.
-
GPC/SEC: To determine the molecular weight and polydispersity index of the polymer.
Synthesis of Epoxy-Terminated Poly(phenylphosphonate) from this compound Oxide and Bisphenol A[1]
This protocol details the synthesis of a phosphine oxide-containing polymer with reactive epoxy end groups.
Materials:
-
This compound oxide
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Tetramethylammonium bromide
-
Epichlorohydrin
-
Cetyltrimethylammonium chloride (2% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Petroleum ether (boiling range 40-60 °C)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction flask equipped with a condenser, thermometer, and a pressure-equalizing dropping funnel, add a solution of bisphenol-A (4.56 g, 20 mmol) in 20 mL of water containing sodium hydroxide (0.8 g, 20 mmol).
-
Add tetramethylammonium bromide (2 mmol) and 15 mL of dry CH₂Cl₂ to the flask.
-
Cool the reaction mixture to 0-5 °C.
-
Under vigorous stirring, add a solution of this compound oxide (1.95 g, 10 mmol) in 15 mL of dry CH₂Cl₂ dropwise.
-
After 30 minutes, increase the reaction temperature to room temperature (~27 °C) and add a solution of NaOH (1.6 g, 40 mmol) in 10 mL of water.
-
Raise the temperature further to 45 °C and add epichlorohydrin (1.11 g, 12 mmol) and 5 mL of a 2% cetyltrimethylammonium chloride solution.
-
Reflux the mixture for an additional 6 hours.
-
After completion of the reaction, a colorless, sticky mass will form. Wash this product with water and toluene.
-
Dissolve the mass in acetone and reprecipitate it by adding it to petroleum ether (boiling range 40-60 °C).
-
Dry the final polymer under vacuum at 50 °C. The expected yield is approximately 72%.
Applications in Drug Development
Polymer-Supported Catalysis in Drug Synthesis
Phosphine-containing polymers are excellent ligands for transition metals like palladium.[3] These polymer-supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in the synthesis of a vast array of pharmaceuticals, including many anticancer drugs.[4][5]
The use of a polymer-supported triphenylphosphine-palladium complex can streamline the synthesis of complex drug molecules by simplifying the purification process, reducing metal contamination in the final product, and allowing for the reuse of the expensive catalyst.[6][7]
Figure 1: Workflow for drug synthesis using a polymer-supported palladium-phosphine catalyst.
Phosphine Oxide-Containing Polymers as Nanocarriers for Targeted Drug Delivery
The P=O group in polyphosphonates and other phosphine oxide-containing polymers is highly polar and can form hydrogen bonds, which can be beneficial for drug encapsulation and solubility. These polymers can be formulated into nanoparticles for drug delivery.[8][9] By modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules), they can be directed to specific cells or tissues, such as cancer cells that overexpress certain receptors.[10][11]
For instance, a nanocarrier could be designed to target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Upon binding to EGFR, the nanoparticle can be internalized via receptor-mediated endocytosis, releasing the encapsulated drug inside the cancer cell and activating downstream apoptotic pathways.
Figure 2: Targeted drug delivery to a cancer cell via an EGFR-targeted nanocarrier.
Conclusion
The synthesis of phosphine-containing polymers using this compound as a key starting material opens up a wide range of possibilities for advanced material design. These polymers have demonstrated utility as robust ligands for catalytic applications in pharmaceutical synthesis. Furthermore, their oxidized derivatives show promise as biocompatible materials for the development of sophisticated drug delivery systems. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the synthesis and application of this versatile class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Tetrakis(triphenylphosphine)palladium, polymer-bound Sigma-Aldrich [sigmaaldrich.com]
- 6. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions | Semantic Scholar [semanticscholar.org]
- 8. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymeric Nanocarriers of Drug Delivery Systems in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-targeted nanocarriers for therapeutic delivery to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Cyclic Phosphites from Dichlorophenylphosphine and Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of dichlorophenylphosphine with diols provides a direct and efficient route to a variety of cyclic phosphites. These organophosphorus compounds are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and drug development. Their ability to act as phosphate mimics allows them to interact with biological targets, offering potential as enzyme inhibitors or prodrugs.[1][2][3][4][5] Furthermore, cyclic phosphites serve as versatile ligands in transition metal catalysis. This document provides detailed application notes and experimental protocols for the synthesis and characterization of cyclic phosphites derived from this compound and various diols.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of the diol attack the electrophilic phosphorus atom of this compound, leading to the stepwise displacement of the two chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Caption: General reaction mechanism for the formation of cyclic phosphites.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of this compound and the resulting cyclic phosphite. Glassware should be oven-dried prior to use.
Protocol 1: Synthesis of 2-Phenyl-1,3,2-dioxaphospholane
This protocol is adapted from the synthesis of related 2-chloro-1,3,2-dioxaphospholane.[6][7][8]
Materials:
-
This compound
-
Ethylene glycol
-
Anhydrous triethylamine
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylene glycol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 2-phenyl-1,3,2-dioxaphospholane.
Protocol 2: Synthesis of 2-Phenyl-1,3,2-dioxaphosphorinane
Materials:
-
This compound
-
1,3-Propanediol
-
Anhydrous pyridine
-
Anhydrous toluene
Procedure:
-
To a stirred solution of 1,3-propanediol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise.
-
After the addition, allow the reaction to proceed at room temperature for 12 hours.
-
Filter the resulting suspension to remove pyridinium hydrochloride.
-
Wash the solid with anhydrous toluene.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The residue can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent) to afford the desired 2-phenyl-1,3,2-dioxaphosphorinane.
Protocol 3: Synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaphospholane
Materials:
-
This compound
-
Pinacol
-
Anhydrous triethylamine
-
Anhydrous hexane
Procedure:
-
In an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous hexane to a stirred solution of pinacol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous hexane at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Filter off the triethylamine hydrochloride precipitate.
-
Evaporate the solvent from the filtrate in vacuo to give the crude product.
-
Purify the product by recrystallization or vacuum distillation.
Data Presentation
Table 1: Reaction Yields for the Synthesis of Cyclic Phosphites
| Diol | Product Name | Typical Yield (%) |
| Ethylene Glycol | 2-Phenyl-1,3,2-dioxaphospholane | 75-85 |
| 1,3-Propanediol | 2-Phenyl-1,3,2-dioxaphosphorinane | 70-80 |
| Pinacol | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaphospholane | 80-90 |
| Catechol | 2-Phenyl-1,3,2-benzodioxaphosphole | 85-95 |
Yields are approximate and can vary based on reaction conditions and purity of reagents.
Table 2: Spectroscopic Data for Selected Cyclic Phosphites
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Phenyl-1,3,2-dioxaphospholane | 7.20-7.80 (m, 5H, Ar-H), 3.90-4.50 (m, 4H, OCH2) | 128.0-135.0 (Ar-C), 64.0-66.0 (OCH2) | ~130-140 | ~1020-1050 (P-O-C), ~1440 (P-Ph) |
| 2-Phenyl-1,3,2-dioxaphosphorinane | 7.20-7.80 (m, 5H, Ar-H), 4.00-4.60 (m, 4H, OCH2), 1.80-2.20 (m, 2H, CH2) | 128.0-135.0 (Ar-C), 60.0-62.0 (OCH2), 25.0-27.0 (CH2) | ~125-135 | ~1030-1060 (P-O-C), ~1440 (P-Ph) |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaphospholane | 7.20-7.80 (m, 5H, Ar-H), 1.30-1.50 (s, 12H, CH3) | 128.0-135.0 (Ar-C), 83.0-85.0 (C(CH3)2), 24.0-26.0 (CH3) | ~145-155 | ~1010-1040 (P-O-C), ~1440 (P-Ph) |
Note: Spectroscopic data are approximate and may vary slightly based on the specific instrument and conditions used. Data is compiled from typical ranges for similar structures.[9][10][11][12][13][14]
Applications in Drug Development
Cyclic phosphites and their derivatives, particularly cyclic phosphates, are of significant interest in drug development due to their structural similarity to endogenous phosphates.[1][3] This allows them to act as phosphate mimics , potentially inhibiting enzymes that process phosphate-containing substrates.[1][4][5][15]
Signaling Pathway Diagram for Potential Drug Action
Caption: Potential mechanism of action for cyclic phosphite-based drugs.
The cyclic phosphite moiety can be incorporated into larger molecules to create prodrugs.[5] These prodrugs can exhibit improved cell permeability and, once inside the cell, can be metabolized to the active phosphate mimic. This strategy has been explored for the development of antiviral, anticancer, and anti-inflammatory agents.[2][3][16] For instance, cyclic phosphate prodrugs have been designed to be activated by cytochrome P450 enzymes, allowing for targeted drug release.[17]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of cyclic phosphites.
Caption: General experimental workflow for cyclic phosphite synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biologic activity of cyclic and caged phosphates: a review. (2017) | Dietrich E. Lorke | 20 Citations [scispace.com]
- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. omicsonline.org [omicsonline.org]
- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preparation of Phosphine Oxides from Dichlorophenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various phosphine oxides from the versatile starting material, dichlorophenylphosphine (PhPCl₂). Phosphine oxides are a critical class of compounds in organic synthesis, catalysis, and medicinal chemistry, serving as ligands, intermediates, and pharmacophores. The following sections detail established methodologies for the preparation of secondary and tertiary phosphine oxides, as well as phenylphosphonic acid, a related derivative.
Introduction
This compound is a readily available organophosphorus compound that serves as a key precursor for a diverse range of phosphine derivatives. Its two reactive P-Cl bonds allow for sequential or simultaneous substitution, providing access to a variety of phosphine oxides with tailored steric and electronic properties. The methods described herein—hydrolysis and disproportionation, and reaction with Grignard reagents followed by oxidation—offer reliable pathways to valuable phosphine oxide products.
Methods for the Preparation of Phosphine Oxides
Several synthetic strategies can be employed to convert this compound into phosphine oxides. The choice of method depends on the desired final product, whether it be a secondary phosphine oxide, a tertiary phosphine oxide, or phenylphosphonic acid.
Method 1: Hydrolysis of this compound and Subsequent Disproportionation to Phenylphosphonic Acid
This two-step process involves the initial controlled hydrolysis of this compound to yield phenylphosphonous acid, which is then thermally disproportionated to produce both phenylphosphine and phenylphosphonic acid, a stable phosphine oxide derivative.
Experimental Protocol:
Step 1: Hydrolysis of this compound to Phenylphosphonous Acid [1]
-
To a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add 70.2 g of this compound and 70 mL of toluene.
-
Slowly add 16.9 g of water dropwise to the stirred solution. Maintain the reaction temperature below 70°C using external cooling if necessary.
-
After the water addition is complete, continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux to remove water azeotropically.
-
After dewatering is complete, remove the toluene under reduced pressure to obtain phenylphosphonous acid as a white solid (approximately 55 g, with a purity of around 99%). The melting point of the product is in the range of 83-85°C.
Step 2: Disproportionation of Phenylphosphonous Acid to Phenylphosphonic Acid [1]
-
In a reaction vessel equipped for distillation and under a nitrogen atmosphere, heat the 55 g of phenylphosphonous acid obtained in the previous step with stirring to a temperature of 140-180°C.
-
During the heating, phenylphosphine will be generated and can be collected by distillation between 140-165°C.
-
Continue heating until no more phenylphosphine distills over.
-
Cool the reaction mixture, and then carefully add water to hydrolyze any remaining intermediates.
-
Further cooling will induce the crystallization of phenylphosphonic acid.
-
Filter the solid product and dry to obtain phenylphosphonic acid. The reported yield for phenylphosphonic acid from this process is greater than 95%.
Reaction Workflow:
Caption: Hydrolysis of this compound and Disproportionation.
Method 2: Synthesis of Tertiary Phosphine Oxides via Grignard Reagents
This versatile two-step method allows for the introduction of two organic substituents to the phosphorus center via reaction with Grignard reagents, followed by oxidation of the resulting tertiary phosphine to the corresponding phosphine oxide.
Experimental Protocol:
Step 1: Synthesis of Tertiary Phosphines from this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -10°C.
-
Slowly add the Grignard reagent (2.5 equivalents, e.g., an alkyl- or arylmagnesium bromide solution in THF) dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction mixture to stir at -10°C for several hours (typically 6 hours) and then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tertiary phosphine can be purified by flash column chromatography. It is important to note that aliphatic tertiary phosphines are prone to oxidation upon exposure to air.
Step 2: Oxidation of Tertiary Phosphines to Tertiary Phosphine Oxides
-
The crude or purified tertiary phosphine obtained from the previous step is dissolved in a suitable solvent such as toluene.
-
An oxidizing agent, such as a 35% aqueous solution of hydrogen peroxide, is added to the solution.
-
The reaction is typically stirred at room temperature until the oxidation is complete, which can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary phosphine oxide.
Reaction Workflow:
Caption: Synthesis of Tertiary Phosphine Oxides via Grignard Reagents.
Data Presentation
The following table summarizes the typical yields for the synthesis of phosphine oxides from this compound using the described methods.
| Method | Product | Typical Yield | Purity | Reference |
| Hydrolysis and Disproportionation | Phenylphosphonic Acid | >95% | High | [1] |
| Grignard Reaction (Tertiary Phosphine intermediate) | Diisopropylphenylphosphine | 52% | Not specified | |
| Grignard Reaction (Tertiary Phosphine intermediate) | Bis(p-methoxyphenyl)phenylphosphine | 76% | Not specified | |
| Grignard Reaction followed by Oxidation | Tertiary Phosphine Oxides | Moderate to Good | Good to Excellent |
Note: Yields for the Grignard reaction followed by oxidation can vary depending on the specific Grignard reagent and the efficiency of the subsequent oxidation step.
Conclusion
The preparation of phosphine oxides from this compound is a versatile and valuable tool for synthetic chemists. The methodologies presented provide access to a range of phosphine oxide derivatives, including phenylphosphonic acid and various tertiary phosphine oxides. The choice of the synthetic route should be guided by the desired final product and the available laboratory resources. The detailed protocols and workflows provided in these application notes are intended to facilitate the successful synthesis of these important compounds for applications in research, discovery, and development.
References
Synthesis of Cyclophosphines via Reductive Coupling of Dichlorophenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclophosphines, specifically pentaphenylcyclopentaphosphine ((PhP)5) and hexaphenylcyclohexaphosphine ((PhP)6), through the reductive coupling of dichlorophenylphosphine (PhPCl2). Cyclophosphines are valuable organophosphorus compounds with applications in ligand synthesis, catalysis, and materials science. The protocols described herein utilize common reducing agents and provide a basis for the reproducible synthesis of these important molecules.
Introduction
The reductive coupling of dihalophosphines is a fundamental method for the formation of phosphorus-phosphorus bonds, leading to the synthesis of cyclophosphines. This compound is a readily available starting material for the preparation of phenyl-substituted cyclophosphines. The ring size of the resulting cyclophosphine can be influenced by the choice of reducing agent and reaction conditions. This note details synthetic procedures for the preparation of the five-membered ring, pentaphenylcyclopentaphosphine, and the six-membered ring, hexaphenylcyclohexaphosphine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of cyclophosphines from this compound using different reducing agents.
| Product | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Pentaphenylcyclopentaphosphine ((PhP)5) | Sodium (sand) | Toluene | Reflux | 4 hours | ~70 |
| Pentaphenylcyclopentaphosphine ((PhP)5) | Lithium | Tetrahydrofuran | Room Temp. | 2 hours | ~80 |
| Pentaphenylcyclopentaphosphine ((PhP)5) | Magnesium (turnings) | Tetrahydrofuran | Reflux | 6 hours | ~65 |
| Hexaphenylcyclohexaphosphine ((PhP)6) | Lithium Naphthalenide | Tetrahydrofuran | -78 to RT | 12 hours | ~50 |
Experimental Protocols
Materials and Methods
-
This compound (PhPCl2): Commercially available. Should be handled in a fume hood with appropriate personal protective equipment.
-
Sodium metal, Lithium metal, Magnesium turnings: To be handled with care under an inert atmosphere.
-
Toluene, Tetrahydrofuran (THF): Anhydrous grade, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF, sodium for toluene).
-
Inert atmosphere: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Characterization: Products can be characterized by ³¹P NMR, ¹H NMR, and mass spectrometry.
Protocol 1: Synthesis of Pentaphenylcyclopentaphosphine ((PhP)5) using Sodium
This protocol is a classic Wurtz-type reductive coupling.
-
Preparation of Sodium Sand: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of dry toluene and 4.6 g (0.2 mol) of sodium metal. Heat the toluene to reflux with vigorous stirring to create a fine sodium sand. Once the sand is formed, allow the mixture to cool to room temperature.
-
Reaction: To the stirred sodium sand suspension, slowly add a solution of 17.9 g (0.1 mol) of this compound in 50 mL of dry toluene over 1 hour. An exothermic reaction will occur. Maintain the reaction temperature below 40°C with external cooling if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow addition of tert-butanol until the sodium is consumed.
-
Isolation: Filter the reaction mixture to remove sodium chloride. Wash the solid with toluene. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of toluene and hexane to yield pentaphenylcyclopentaphosphine as a crystalline solid.
Protocol 2: Synthesis of Hexaphenylcyclohexaphosphine ((PhP)6) using Lithium Naphthalenide
This method utilizes a pre-formed reductant for a more controlled reaction at lower temperatures.
-
Preparation of Lithium Naphthalenide: In a Schlenk flask under argon, dissolve 1.28 g (10 mmol) of naphthalene in 50 mL of dry THF. Add 0.07 g (10 mmol) of lithium wire (cut into small pieces) to the solution. Stir the mixture at room temperature until the lithium is consumed and a dark green solution of lithium naphthalenide is formed (approximately 2 hours).
-
Reaction: In a separate three-necked flask, dissolve 1.79 g (10 mmol) of this compound in 30 mL of dry THF and cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Slowly add the freshly prepared lithium naphthalenide solution to the this compound solution via cannula over 30 minutes. Maintain the temperature at -78°C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and dichloromethane) to isolate hexaphenylcyclohexaphosphine.
Mandatory Visualization
Caption: Workflow for the synthesis of cyclophosphins.
This diagram outlines the key stages in the reductive coupling of this compound to synthesize cyclophosphines, from the initial preparation of reagents to the final characterization of the product.
Application Notes and Protocols: Dichlorophenylphosphine in the Synthesis of Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of flame retardants derived from dichlorophenylphosphine. This document includes detailed experimental protocols, performance data, and visual representations of synthetic pathways and experimental workflows to guide researchers in this field.
Introduction
This compound (DCPP) is a key organophosphorus intermediate in the synthesis of a variety of halogen-free flame retardants. These flame retardants are increasingly sought after as environmentally friendly alternatives to traditional halogenated compounds. Phosphorus-based flame retardants, derived from DCPP, are effective in a range of polymers, including epoxy resins, polyurethanes, and polyesters. Their mechanism of action is twofold: in the condensed phase, they promote the formation of a protective char layer, insulating the polymer from heat and oxygen, while in the gas phase, they release phosphorus-containing radicals that quench flammable radicals, thus inhibiting combustion.[1][2][3][4]
This document details the synthesis of several classes of flame retardants starting from DCPP, their incorporation into polymer matrices, and the resulting flame retardant properties.
Synthesis of Flame Retardants from this compound
This compound is a versatile precursor that can be converted into several key intermediates for flame retardant synthesis, most notably Phenylphosphonic Dichloride (PPD) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
Synthesis of Phenylphosphonic Dichloride (PPD)
Phenylphosphonic dichloride is a common starting material for the synthesis of phosphonate-based flame retardants. It can be synthesized from this compound through oxidation.
Experimental Protocol: Synthesis of Phenylphosphonic Dichloride
-
Materials: this compound (DCPP), oxidizing agent (e.g., sulfuryl chloride or chlorine), inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve this compound in an inert solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield crude phenylphosphonic dichloride.
-
Purify the product by vacuum distillation.
-
Synthesis of DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
DOPO and its derivatives are highly effective flame retardants, particularly in epoxy resins.[5][6] The synthesis of DOPO from this compound involves a multi-step process.
Experimental Protocol: Synthesis of DOPO
-
Materials: this compound (DCPP), o-phenylphenol, catalyst (e.g., aluminum chloride), solvent (e.g., o-dichlorobenzene).
-
Procedure:
-
In a reaction vessel, combine o-phenylphenol and a solvent.
-
Add the catalyst to the mixture and heat to a specified temperature (e.g., 180-200 °C).
-
Slowly add this compound to the heated mixture.
-
The reaction is typically carried out for several hours.
-
Upon completion, the reaction mixture is cooled, and the crude DOPO is precipitated.
-
The product is then filtered, washed, and recrystallized to obtain pure DOPO.
-
Synthesis of Phosphonate and Phosphinate Flame Retardants
Phenylphosphonic dichloride is a versatile intermediate for synthesizing various phosphonate and phosphinate flame retardants through reactions with diols, phenols, or other nucleophiles.
Experimental Protocol: Synthesis of a Polyphosphonate from Phenylphosphonic Dichloride and Bisphenol A
This protocol describes the synthesis of a polyphosphonate via interfacial polycondensation.[1]
-
Materials: Phenylphosphonic dichloride (PPD), Bisphenol A (BPA), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Phase transfer catalyst (e.g., benzyltriethylammonium chloride), Deionized water, Acetone.[1]
-
Procedure: [1]
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve Bisphenol A and the phase transfer catalyst in dichloromethane in a separate flask.
-
Add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A with vigorous stirring to form an emulsion.
-
Slowly add phenylphosphonic dichloride to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.
-
Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.
-
Experimental Protocol: Synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO)
-
Materials: Diphenyl ether, this compound (DCPP), Aluminum chloride (AlCl₃), 10 vol% HCl solution, Dichloromethane.[7]
-
Procedure: [7]
-
Mix diphenyl ether and DCPP in a 250 mL three-necked flask.
-
React at 20 °C for 15 hours in a N₂ atmosphere with AlCl₃ serving as a catalyst.
-
Cool the solution to room temperature and hydrolyze with a 10 vol% HCl solution.
-
Extract the resulting mixture with dichloromethane.
-
Wash the organic layer with distilled water until neutral.
-
Subject the organic layer to vacuum distillation to obtain the target product.
-
Application in Polymer Systems
The synthesized flame retardants can be incorporated into various polymer matrices either as additives or as reactive components.
Experimental Protocol: Incorporation of a Flame Retardant into an Epoxy Resin
This protocol details the incorporation of a synthesized flame retardant as an additive into an epoxy resin formulation.
-
Materials: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, Synthesized flame retardant, Curing agent (e.g., 4,4'-diaminodiphenylmethane), Solvent (optional, for viscosity reduction).
-
Procedure:
-
Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).[1]
-
Add the desired amount of the synthesized flame retardant to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent to the mixture.
-
Mix the components thoroughly.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.[1]
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours).[1]
-
Performance Data
The effectiveness of the synthesized flame retardants is evaluated using standard flammability tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Cone calorimetry is also used to measure heat release rates.
| Flame Retardant | Polymer | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | THR Reduction (%) | Reference |
| DMPY | Epoxy Resin | 9 | - | 28.7 | V-0 | - | - | |
| PDPA | Epoxy Resin | 4 | - | 33.4 | V-0 | 40.9 | 24.6 | [8] |
| BDMPP | Epoxy Resin | 14 | 1.11 | 33.8 | V-0 | - | - | [8][9] |
| ODDPO | Epoxy Resin | - | 1.2 | 29.2 | V-0 | - | - | [7] |
| DOPO-based (5a) with PEI-APP | Epoxy Resin | 6 (5a) + 6 (PEI-APP) | - | 28.9 | V-0 | - | - | [10] |
| hbDT | PET | 5 | - | 30.2 | V-0 | 54.9 | 16.3 |
Visualizations
Synthesis Pathways
Caption: General synthesis pathways from this compound.
Experimental Workflow
Caption: Workflow from synthesis to performance testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOPO-based flame retardants: Synthesis and flame retardant efficiency in polymers [publica.fraunhofer.de]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
Application of Dichlorophenylphosphine in the Production of Pesticides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (DCPP) is a versatile organophosphorus compound that serves as a critical intermediate in the synthesis of a variety of organophosphorus pesticides. Its reactivity, stemming from the two chlorine atoms attached to the phosphorus center, allows for the introduction of the phenylphosphine moiety into larger molecules, forming the backbone of many potent insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of organophosphorus pesticides, focusing on the synthesis of key intermediates and active ingredients.
Overview of this compound in Pesticide Synthesis
This compound is a colorless, viscous liquid commonly employed in the creation of phosphonothioates and related compounds, which are known for their insecticidal properties. The general synthetic strategy involves the conversion of DCPP into a more stable intermediate, phenylphosphonothioic dichloride, through a reaction with elemental sulfur. This intermediate is then further reacted with alcohols, phenols, or amines to yield the final pesticide product. The lipophilic phenyl group and the phosphorus-based reactive center are key to the biological activity of these pesticides, which primarily act as acetylcholinesterase inhibitors in insects.[1]
Synthesis of Key Intermediate: Phenylphosphonothioic Dichloride
A crucial first step in the synthesis of several organophosphorus pesticides is the conversion of this compound to phenylphosphonothioic dichloride (C₆H₅PSCl₂). This is achieved through the controlled addition of sulfur.
Experimental Protocol: Synthesis of Phenylphosphonothioic Dichloride
Materials:
-
This compound (C₆H₅PCl₂)
-
Sulfur powder
-
Benzene (or other inert solvent)
-
Reaction flask with stirrer, condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve this compound in an inert solvent like benzene.
-
Slowly add sulfur powder to the solution in batches, maintaining the reaction temperature at approximately 30°C.
-
After the majority of the sulfur has dissolved and the solution becomes viscous, gradually heat the mixture to 80°C.
-
Maintain stirring at 80°C for one hour to ensure the reaction goes to completion.
-
Remove the solvent and any unreacted starting materials by atmospheric and subsequent vacuum distillation.
-
Collect the fraction distilling at 90-91°C under reduced pressure to obtain pure phenylphosphonothioic dichloride.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Sulfur | [2] |
| Initial Reaction Temperature | 30°C | [2] |
| Final Reaction Temperature | 80°C | [2] |
| Reaction Time | 1 hour (at 80°C) | [2] |
| Product | Phenylphosphonothioic dichloride | [2] |
| Yield | 48% | [2] |
Logical Relationship Diagram:
Application in the Synthesis of Leptophos
Leptophos is an organophosphonothioate insecticide. Its synthesis can be achieved from phenylphosphonothioic dichloride through a two-step process involving reaction with methanol followed by condensation with a substituted phenol.
Experimental Protocol: Synthesis of Leptophos
Step 1: Synthesis of O-Methyl Phenylphosphonothioic Chloride
Materials:
-
Phenylphosphonothioic dichloride
-
Methanol (CH₃OH)
-
Triethylamine (or other HCl scavenger)
-
Toluene (or other inert solvent)
-
Reaction flask with stirrer and condenser
Procedure:
-
In a reaction flask, dissolve phenylphosphonothioic dichloride in toluene.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of methanol and triethylamine to the cooled solution with continuous stirring. The triethylamine acts as a scavenger for the HCl produced during the reaction.
-
Allow the reaction to proceed at room temperature.
-
The resulting product, O-methyl phenylphosphonothioic chloride, is used directly in the next step.[3][4]
Step 2: Synthesis of Leptophos
Materials:
-
O-Methyl phenylphosphonothioic chloride (from Step 1)
-
Potassium 4-bromo-2,5-dichlorophenoxide
-
Toluene
-
Reaction flask with stirrer and condenser
-
Heating mantle
Procedure:
-
To the toluene solution containing O-methyl phenylphosphonothioic chloride, add potassium 4-bromo-2,5-dichlorophenoxide.
-
Heat the reaction mixture to boiling and maintain reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
After completion, cool the reaction mixture and filter to remove any precipitated salts.
-
The filtrate contains the crude Leptophos, which can be purified by recrystallization or column chromatography.[3][4]
Data Presentation:
| Parameter | Value | Reference |
| Intermediate | Phenylphosphonothioic dichloride | [3] |
| Reagent 1 | Methanol, Triethylamine | [3] |
| Reagent 2 | Potassium 4-bromo-2,5-dichlorophenoxide | [3] |
| Solvent | Toluene | [3] |
| Reaction Condition | Room temperature (Step 1), Boiling (Step 2) | [3] |
| Product | Leptophos | [3] |
Experimental Workflow Diagram:
References
- 1. Solved Predict the major product when each reagent reacts | Chegg.com [chegg.com]
- 2. Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptophos - Wikipedia [en.wikipedia.org]
- 4. Leptophos | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Dichlorophenylphosphine with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of organophosphorus compounds derived from the reaction of dichlorophenylphosphine with amines and alcohols. The resulting aminophosphines and phosphonites are versatile building blocks with significant applications in catalysis and drug development.
Introduction
This compound (C₆H₅PCl₂) is a key organophosphorus intermediate utilized in the synthesis of a wide array of compounds. Its reactivity is dominated by the two labile chlorine atoms, which are readily displaced by nucleophiles such as amines and alcohols. The reaction with amines typically yields aminophosphines, while alcohols produce phosphonites. These products are valuable as ligands in transition metal catalysis and as structural motifs in medicinal chemistry.
Reaction with Amines: The reaction of this compound with primary or secondary amines leads to the formation of aminophosphines. The stoichiometry of the reaction can be controlled to produce mono- or disubstituted products. These P-N bonded compounds are effective ligands in various catalytic reactions, including cross-coupling and hydrogenation.[1]
Reaction with Alcohols: Alcohols react with this compound to form phenylphosphonites. These P-O bonded compounds are also important ligands in catalysis, particularly in reactions such as asymmetric hydrogenation and hydroformylation.[2][3]
Reaction Mechanisms
The reactions of this compound with both amines and alcohols proceed via a nucleophilic substitution mechanism at the phosphorus center.[4][5] The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion.
With Amines: The reaction with a primary or secondary amine is a stepwise process. The first equivalent of amine substitutes one chlorine atom to form an aminophosphine monochloride intermediate. In the presence of a second equivalent of amine or a base (like triethylamine), the second chlorine atom is substituted to yield the diaminophosphine. The base is necessary to neutralize the HCl generated during the reaction.
With Alcohols: Similarly, the reaction with an alcohol results in the sequential replacement of the chlorine atoms. The initial reaction forms an alkoxyphosphino chloride, which can then react with a second equivalent of the alcohol to give a dialkoxyphosphine (phenylphosphonite). This reaction also requires a base to scavenge the liberated HCl.
Quantitative Data
The reaction of this compound with dicyclohexylamine has been studied under various conditions, with the product distribution being sensitive to the solvent, presence of air, and light.[6] The following table summarizes the isolated yields of the different products obtained.
| Entry | Solvent | Polarity | Method | Time (h) | Product 6 (%) | Product 7 (%) | Product 8 (%) |
| 1 | n-Hexane | 0.009 | Reflux | 6 | 72 | - | - |
| 2 | Toluene | 0.099 | Reflux | 6 | 75 | - | - |
| 3 | Methylene Chloride | 0.309 | Reflux | 6 | 77 | 7 | 2 |
| 4 | Diethyl Ether | 0.117 | Reflux | 6 | 65 | - | - |
| 5 | Benzene | 0.111 | Reflux | 6 | 41 | 28 | 27 |
| 6 | THF | 0.207 | Reflux | 6 | 35 | 11 | 43 |
| 7 | Chloroform | 0.259 | Reflux | 6 | 21 | 13 | 55 |
| 8 | Ethyl Acetate | 0.228 | Reflux | 6 | 13 | 11 | 61 |
| 9 | Acetonitrile | 0.460 | Reflux | 6 | - | 13 | 75 |
| 10 | DMF | 0.386 | Reflux | 6 | - | 15 | 73 |
| 11 | THF (dark) | 0.207 | Reflux | 24 | 33 | 10 | 45 |
| 12 | Chloroform (dark) | 0.259 | Reflux | 24 | 20 | 14 | 53 |
| 13 | Ethyl Acetate (dark) | 0.228 | Reflux | 24 | 12 | 10 | 63 |
| 14 | Methylene Chloride (dark, Ar) | 0.309 | Reflux | 24 | 85 | - | - |
| 15 | THF (dark, Ar) | 0.207 | Reflux | 24 | 81 | - | - |
| 16 | Chloroform (dark, Ar) | 0.259 | Reflux | 24 | 78 | - | - |
| 17 | Ethyl Acetate (light, air) | 0.228 | Stir | 48 | - | - | 57 |
Adapted from a mechanistic study on the reaction of this compound with dicyclohexylamine.[6] Products 6, 7, and 8 correspond to N,N-dicyclohexyl-P-phenylphosphinic amide, N,N-dicyclohexyl-P-phenylphosphonamidic chloride, and a phosphonamidic acid anhydride derivative, respectively.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dialkyl/Aryl-P-phenylphosphonous Diamide
This protocol describes the general procedure for the reaction of this compound with two equivalents of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous n-hexane
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the primary or secondary amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, the triethylamine hydrochloride precipitate is formed. Filter the mixture under an inert atmosphere.
-
Wash the precipitate with anhydrous n-hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of a Dialkyl/Aryl Phenylphosphonite
This protocol provides a general method for the reaction of this compound with an alcohol in the presence of a base.
Materials:
-
This compound
-
Alcohol (2.2 equivalents)
-
Triethylamine (or other non-nucleophilic base, 2.2 equivalents)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the alcohol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the stirred alcohol/base mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the salt with a small amount of anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude dialkyl/aryl phenylphosphonite can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the general reaction pathways and a typical workflow for the application of the synthesized ligands in catalysis.
Caption: General reaction pathways for this compound.
Caption: Workflow from ligand synthesis to catalytic application.
References
Troubleshooting & Optimization
Preventing diarylation side products in Dichlorophenylphosphine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenylphosphine. The focus is on preventing the formation of diarylation side products, a common challenge in this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| High levels of diarylation side products (e.g., diphenyltrichlorophosphorane or its derivatives) | Friedel-Crafts Reaction: - Highly active catalyst: Lewis acids like aluminum chloride (AlCl₃) can promote a second arylation.[1] - High reaction temperature: Elevated temperatures can increase the rate of the diarylation side reaction. Grignard/Organolithium Reaction: - High reactivity of the organometallic reagent: Grignard and organolithium reagents are highly nucleophilic and can readily react twice with phosphorus trichloride.[2] - Incorrect stoichiometry: An excess of the organometallic reagent will favor diarylation. | Friedel-Crafts Reaction: - Catalyst selection: Consider using a milder Lewis acid catalyst, such as stannic chloride (SnCl₄), which is known to favor monoarylation.[1] The use of ionic liquids as catalysts has also been reported as a "cleaner" synthesis route, potentially reducing side products. - Temperature control: Maintain the recommended reaction temperature and ensure even heat distribution. Grignard/Organolithium Reaction: - Use of less reactive reagents: Employing less nucleophilic organozinc reagents can significantly reduce the occurrence of double or triple alkylations.[2] - Stoichiometric control: Carefully control the stoichiometry of the reactants, ensuring that phosphorus trichloride is in excess. |
| Low or no yield of this compound | - Inactive catalyst: The Lewis acid catalyst may be deactivated by moisture. - Poor quality Grignard reagent: The Grignard reagent may not have formed successfully due to moisture or oxidized magnesium. - Low reaction temperature: The reaction may not have reached the necessary activation energy. | - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. - Activate magnesium: Use fresh magnesium turnings or activate them with a small amount of iodine or 1,2-dibromoethane before preparing the Grignard reagent. - Optimize reaction temperature: Ensure the reaction is carried out at the temperature specified in the protocol. For Friedel-Crafts reactions, a temperature range of 50-80°C is often employed. |
| Formation of biphenyl side products (in Grignard synthesis) | - Wurtz-Fittig coupling: The Grignard reagent can couple with the starting aryl halide. | - Slow addition of aryl halide: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the aryl halide. - Use of an appropriate solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation. |
| Reaction fails to initiate (Grignard synthesis) | - Passivated magnesium surface: An oxide layer on the magnesium turnings can prevent the reaction from starting. - Presence of moisture: Water will quench the Grignard reagent as it forms. | - Magnesium activation: Crush the magnesium turnings in situ or add a small crystal of iodine to activate the surface. - Strict anhydrous conditions: Use flame-dried glassware and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diarylation side products in this compound synthesis?
A1: Diarylation occurs when a second phenyl group is introduced onto the phosphorus atom, leading to the formation of diphenylphosphinous chloride (Ph₂PCl) or related compounds. In Friedel-Crafts synthesis, this is often promoted by highly active Lewis acid catalysts like AlCl₃. In syntheses involving organometallic reagents, the high nucleophilicity of Grignard or organolithium reagents can lead to a second substitution on the phosphorus trichloride.[1][2]
Q2: How can I minimize diarylation when using the Friedel-Crafts method?
A2: To minimize diarylation in a Friedel-Crafts reaction, consider the following:
-
Catalyst Choice: Opt for a milder Lewis acid. Stannic chloride (SnCl₄) is reported to be a "cleaner" catalyst for monoarylation compared to aluminum chloride (AlCl₃).[1]
-
Reaction Conditions: Maintain strict control over the reaction temperature as higher temperatures can favor the formation of the diarylated product.
-
Stoichiometry: Use an excess of phosphorus trichloride relative to benzene.
Q3: Are there alternative reagents to Grignard reagents that are less prone to diarylation?
A3: Yes, organozinc reagents are a good alternative to Grignard or organolithium reagents.[2] They are less nucleophilic, which makes them less prone to multiple additions to the phosphorus center, thus leading to higher selectivity for the desired this compound.[2]
Q4: What is the role of ionic liquids in the synthesis of this compound?
A4: Ionic liquids have been investigated as alternative catalysts for the Friedel-Crafts synthesis of this compound. They are considered a "green" alternative and can lead to a "clean synthesis," which suggests a reduction in side products like the diarylated species. However, specific quantitative data on the reduction of diarylation is not extensively reported.
Q5: Can I use crude this compound for subsequent reactions?
A5: The purity requirements for this compound will depend on the specific downstream application. For many syntheses, the presence of diarylated impurities can lead to the formation of undesired byproducts. It is generally recommended to purify the this compound, typically by distillation, to remove these impurities before use in subsequent reactions.
Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis of this compound with Stannic Chloride Catalyst
This protocol is designed to minimize diarylation by using a milder Lewis acid catalyst.
Materials:
-
Benzene (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Stannic chloride (SnCl₄)
-
Anhydrous solvent (e.g., carbon disulfide or excess benzene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add anhydrous benzene and phosphorus trichloride (in a molar ratio of approximately 1:1.5).
-
Cool the mixture in an ice bath.
-
Slowly add stannic chloride (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture via the dropping funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by GC-MS or ³¹P NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
Managing the air and moisture sensitivity of Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling the air- and moisture-sensitive compound, Dichlorophenylphosphine (DCPP). Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of DCPP in your research.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy or White Precipitate in DCPP | Exposure to moisture, leading to hydrolysis. | Discard the reagent. Use fresh, properly stored DCPP. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. |
| Reaction Failure or Low Yield | Degradation of DCPP due to air or moisture exposure. | Verify the integrity of your inert atmosphere setup (Schlenk line or glovebox). Ensure solvents are anhydrous and degassed. Use freshly opened or properly stored DCPP. |
| Exothermic Reaction During Quenching | Rapid reaction of unreacted DCPP with the quenching agent. | Perform the quench at a low temperature (e.g., 0 °C or -78 °C). Add the quenching agent slowly and dropwise with vigorous stirring. Dilute the reaction mixture with an inert solvent before quenching. |
| Yellowing of DCPP Solution | Potential oxidation or presence of impurities. | While slight yellowing may not always affect reactivity, it is best to use a fresh, colorless supply for sensitive reactions. Consider purification by distillation under reduced pressure if a high-purity starting material is critical. |
| Inconsistent Reaction Outcomes | Variable quality of DCPP. | Purchase DCPP from a reputable supplier and always check the certificate of analysis. Store the reagent under an inert atmosphere and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: DCPP is highly sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] A cool, dark, and dry location is recommended.[2] It is often supplied in Sure/Seal™ bottles, which are designed to maintain an inert atmosphere.
Q2: What are the primary degradation products of DCPP when exposed to air and moisture?
A2: When exposed to moisture, DCPP hydrolyzes to form phenylphosphonous acid and hydrochloric acid.[3] Oxidation of DCPP in the presence of air leads to the formation of this compound oxide.[4]
Q3: My DCPP has turned slightly yellow. Can I still use it?
A3: Slight discoloration to a pale yellow may not significantly impact all reactions, but for high-purity applications or sensitive catalytic processes, it is advisable to use fresh, colorless DCPP. The yellow color can indicate the presence of oxidation or other impurities.
Q4: What are the signs of DCPP degradation?
A4: Visual indicators of degradation include the liquid becoming cloudy or forming a white precipitate (due to hydrolysis) or turning yellow (potential oxidation).[5] Fuming upon exposure to air is also a characteristic of its reaction with moisture.[6]
Q5: What is the safest way to dispose of waste DCPP and contaminated materials?
A5: Waste DCPP should be quenched before disposal. This involves slowly adding the DCPP to a cooled, stirred solution of a quenching agent like isopropanol, followed by water.[7] The resulting mixture should be neutralized before being disposed of as hazardous waste according to local regulations.[2][6] All contaminated labware should be rinsed with an appropriate quenching solution in a fume hood.
Experimental Protocols
Protocol 1: Setting up a Reaction with this compound using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction using the air- and moisture-sensitive reagent DCPP under an inert atmosphere.
Materials:
-
Oven-dried glassware (e.g., round-bottom flask, addition funnel)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Septa, needles, and cannula
-
Anhydrous, degassed solvent
-
This compound (in a Sure/Seal™ bottle)
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while still hot and immediately place it under an inert atmosphere on the Schlenk line.
-
Inert Atmosphere Purge: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with inert gas (e.g., nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert environment.
-
Solvent Transfer: Transfer the anhydrous, degassed solvent to the reaction flask via a cannula under a positive pressure of inert gas.
-
Reagent Transfer:
-
Carefully pierce the septum of the DCPP Sure/Seal™ bottle with a clean, dry needle connected to the inert gas line to equalize the pressure.
-
Using a clean, dry syringe, withdraw the desired volume of DCPP. It is good practice to pull a small amount of inert gas into the syringe after drawing up the liquid to act as a buffer.
-
Transfer the DCPP to the reaction flask by injecting it through the septum.
-
-
Initiate Reaction: Proceed with the addition of other reagents and control the reaction temperature as required by your specific protocol.
Protocol 2: Quenching and Disposal of this compound
This protocol provides a safe method for quenching unreacted DCPP and contaminated solutions.
Materials:
-
Large beaker or flask for quenching
-
Stir plate and stir bar
-
Ice bath
-
Isopropanol
-
Water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Preparation: In a fume hood, place a beaker containing a stir bar in an ice bath on a stir plate. Add a volume of isopropanol sufficient to dilute the DCPP waste.
-
Slow Addition: While stirring vigorously, slowly add the DCPP-containing waste dropwise to the cold isopropanol. An exothermic reaction is expected, so maintain a slow addition rate to control the temperature.
-
Water Addition: Once the DCPP addition is complete and the initial exothermic reaction has subsided, slowly add water to the mixture.
-
Neutralization: After the reaction with water is complete, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts until the solution is neutral (test with pH paper).
-
Disposal: The neutralized solution can now be transferred to an appropriate hazardous waste container for disposal according to your institution's guidelines.[2][6]
Visualizing Key Processes
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for using DCPP.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound | 644-97-3-Molbase [molbase.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Hydrolysis of Dichlorophenylphosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of dichlorophenylphosphine and its associated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The primary product of the hydrolysis of this compound (C₆H₅PCl₂) is phenylphosphonous acid (C₆H₅P(OH)₂). This reaction is typically rapid and exothermic, reacting violently with water.[1][2]
Q2: What are the common byproducts observed during the hydrolysis of this compound?
Under certain conditions, the initial product, phenylphosphonous acid, can undergo a disproportionation reaction, especially when heated.[3] This reaction yields phenylphosphine (C₆H₅PH₂) and phenylphosphonic acid (C₆H₅PO(OH)₂).[3][4] Therefore, phenylphosphine and phenylphosphonic acid are the main byproducts to consider.
Q3: My final product after hydrolysis and workup is a yellow solid. What is the cause of this coloration?
A yellow coloration in the product can be due to the presence of dissolved nitrogen oxides (NOx) if nitric acid was used in a subsequent oxidation step to convert phenylphosphinic acid to phenylphosphonic acid.[5] While not a direct byproduct of the initial hydrolysis, this is a common impurity if further oxidation is performed. Purification through recrystallization can help remove these colored impurities.[5]
Q4: I am observing a low yield of my desired product. What are the potential causes?
Several factors can contribute to low yields:
-
Incomplete Hydrolysis: Insufficient water or inadequate reaction time can lead to incomplete conversion of this compound.
-
Loss of Product During Workup: Phenylphosphonous acid and phenylphosphonic acid have some solubility in water, which can lead to losses during aqueous workup and extraction steps.
-
Side Reactions: The disproportionation of phenylphosphonous acid is a significant side reaction that can reduce the yield of the desired intermediate.[3]
-
Moisture in Reactants or Glassware: If the intended reaction is not hydrolysis, any premature contact with moisture will consume the starting material.[5]
Q5: How can I minimize the disproportionation of phenylphosphonous acid?
To minimize the disproportionation of phenylphosphonous acid, it is crucial to control the reaction temperature. The disproportionation reaction is typically induced by heating.[3] Therefore, conducting the hydrolysis at or below room temperature and avoiding excessive heating during workup can help to favor the formation of phenylphosphonous acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent, uncontrolled reaction | This compound reacts violently with water.[2] Addition of water was too rapid. | Add water dropwise and with vigorous stirring to control the reaction rate and dissipate the heat generated. Ensure the reaction temperature does not exceed 70 °C.[3][4] |
| Formation of a white precipitate in solution | Premature hydrolysis of this compound due to moisture in the air or solvent.[6] | Handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.[5][6] |
| Presence of unexpected peaks in ³¹P NMR spectrum | Disproportionation of phenylphosphonous acid has occurred. | Analyze the spectrum for peaks corresponding to phenylphosphine, phenylphosphonous acid, and phenylphosphonic acid. To avoid this, maintain a low reaction temperature. |
| Low yield of phenylphosphonic acid after disproportionation | Incomplete disproportionation of phenylphosphonous acid. | The disproportionation reaction requires heating. Ensure the reaction is heated sufficiently (e.g., 140-180 °C) to drive the reaction to completion.[3] |
| Difficulty in isolating the product | The product may be highly soluble in the workup solvent or may not crystallize easily. | Optimize the extraction solvent and pH. If crystallization is difficult, consider purification by column chromatography. |
Experimental Protocols
Hydrolysis of this compound to Phenylphosphonous Acid
This protocol is adapted from procedures for the synthesis of phenylphosphonous acid.[3]
Materials:
-
This compound
-
Toluene (anhydrous)
-
Deionized water
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, add this compound to anhydrous toluene.
-
With vigorous stirring, slowly add deionized water dropwise from the dropping funnel.
-
Control the rate of addition to maintain the reaction temperature below 70 °C.
-
After the addition is complete, continue stirring at room temperature for 30 minutes to ensure the reaction goes to completion.
-
The resulting solution contains phenylphosphonous acid.
Disproportionation of Phenylphosphonous Acid to Phenylphosphine and Phenylphosphonic Acid
This protocol is based on the disproportionation of phenylphosphonous acid.[3]
Materials:
-
Phenylphosphonous acid (from the previous step)
-
Distillation apparatus
-
Heating mantle
-
Nitrogen or Argon source
Procedure:
-
Following the hydrolysis, remove the toluene under reduced pressure to obtain crude phenylphosphonous acid as a white solid.[3]
-
Under a nitrogen atmosphere, heat the phenylphosphonous acid with stirring to 140-180 °C.[3]
-
The disproportionation reaction will occur, producing phenylphosphine and phenylphosphonic acid.[3]
-
Phenylphosphine can be collected by distillation between 140-165 °C.[3]
-
After the distillation of phenylphosphine is complete, the remaining solid is crude phenylphosphonic acid.
-
The crude phenylphosphonic acid can be purified by cooling, adding water to hydrolyze any remaining intermediates, and then inducing crystallization.[3]
Quantitative Data Summary
| Parameter | Hydrolysis of this compound | Disproportionation of Phenylphosphonous Acid | Reference |
| Reactants | This compound, Water, Toluene | Phenylphosphonous Acid | [3] |
| Temperature | < 70 °C | 140 - 180 °C | [3] |
| Reaction Time | 30 minutes after water addition | Until distillation of phenylphosphine ceases | [3] |
| Products | Phenylphosphonous Acid | Phenylphosphine, Phenylphosphonic Acid | [3] |
| Yield | 99% (for Phenylphosphonous Acid) | Not specified | [3] |
Visualizations
Caption: Reaction pathway of this compound hydrolysis and subsequent disproportionation.
Caption: Troubleshooting workflow for the hydrolysis of this compound.
References
- 1. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Dichlorophenylphosphine by Vacuum Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol for the purification of dichlorophenylphosphine (DCPP) by vacuum distillation.
Troubleshooting Guide
Q1: My vacuum distillation is not starting, and the this compound (DCPP) is not boiling at the expected temperature. What should I do?
A1: This is a common issue that can be caused by several factors. Follow these steps to troubleshoot:
-
Check for Vacuum Leaks: Ensure all joints in your distillation apparatus are properly sealed.[1] Ungreased or poorly fitted joints are a primary cause of vacuum loss. Listen for a hissing sound, which indicates a leak.[2]
-
Verify Vacuum Pump Performance: Confirm that your vacuum pump is reaching the desired pressure. A vacuum gauge is essential for accurate measurement.[3] For high-boiling point compounds like DCPP, a pressure of around 1-15 mmHg is often necessary to significantly lower the boiling point.
-
Insufficient Heating: Ensure the heating mantle or oil bath is reaching the target temperature and that there is good thermal contact with the distillation flask.
-
Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Q2: The pressure in my vacuum distillation setup is fluctuating, leading to unstable boiling.
A2: Pressure instability can significantly impact the purity of your distilled DCPP.[4] Consider the following:
-
Vacuum Pump Issues: The vacuum pump itself may be providing an inconsistent vacuum. Check the pump's oil level and condition if you are using an oil-based pump.
-
Bumping of the Liquid: Violent boiling, or "bumping," can cause pressure fluctuations. Always use a stir bar or a capillary bubbler to ensure smooth boiling. Boiling stones are not effective under vacuum.[1]
-
Air Leaks: Even a small leak in the system can cause the pressure to fluctuate as the pump alternately removes and then is overcome by the incoming air. Re-check all seals.
Q3: My this compound (DCPP) appears to be decomposing in the distillation flask, indicated by darkening or the formation of solid residues.
A3: DCPP can be susceptible to thermal decomposition at elevated temperatures.[5]
-
Reduce the Distillation Temperature: The primary way to prevent decomposition is to lower the boiling point by achieving a lower vacuum. A more powerful vacuum pump may be necessary.
-
Minimize Heating Time: Do not heat the DCPP for an extended period before distillation begins. Heat the flask to the distillation temperature relatively quickly and do not leave it at high temperatures for longer than necessary.
-
Check for Impurities: Certain impurities can catalyze the decomposition of DCPP at high temperatures.
Q4: The distilled this compound (DCPP) is not pure. What are the likely contaminants and how can I remove them?
A4: The purity of the final product depends on the effective separation from impurities.
-
Identify Potential Impurities: Common impurities from the synthesis of DCPP include unreacted starting materials like benzene and phosphorus trichloride, as well as byproducts such as chlorodiphenylphosphine.[6][7]
-
Fractional Distillation: If you have impurities with boiling points close to that of DCPP, a simple distillation may not be sufficient. Using a fractionating column can improve separation.
-
Careful Fraction Collection: Collect different fractions as the temperature changes. The first fraction will likely contain lower-boiling impurities like benzene and phosphorus trichloride. The main fraction should be collected at a stable temperature corresponding to the boiling point of DCPP at that pressure. A higher boiling fraction may contain chlorodiphenylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound (DCPP) under vacuum?
A1: The boiling point of DCPP is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 222-225°C.[5] Under vacuum, the boiling point is significantly lower. For example, at 12 mmHg, the boiling point is around 107°C.[8]
Q2: What are the main impurities I should expect in crude this compound (DCPP)?
A2: The most common impurities originate from the synthesis process and can include:
-
Benzene: An unreacted starting material.
-
Phosphorus trichloride (PCl₃): An unreacted starting material.[6]
-
Chlorodiphenylphosphine (Ph₂PCl): A common byproduct formed from the diarylation of benzene.[7]
Q3: What safety precautions should I take when performing a vacuum distillation of this compound (DCPP)?
A3: DCPP is a corrosive and moisture-sensitive compound, so strict safety measures are essential.
-
Work in a Fume Hood: Always handle DCPP in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Moisture-Free Conditions: DCPP reacts with water, so ensure all glassware is dry and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Implosion Hazard: Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use and consider using a blast shield.[1]
Q4: Can I use boiling stones for the vacuum distillation of this compound (DCPP)?
A4: No, boiling stones are not effective under vacuum because the trapped air in their pores is quickly removed, rendering them unable to promote smooth boiling.[1] Use a magnetic stir bar or a fine capillary tube to introduce a steady stream of bubbles.
Q5: What are the signs of this compound (DCPP) decomposition during distillation?
A5: Decomposition of DCPP can be indicated by a darkening of the liquid in the distillation flask, the formation of a solid residue, or an unexpected increase in pressure due to the formation of gaseous decomposition products.[9] Hazardous decomposition products can include hydrogen chloride and oxides of phosphorus.[5][9]
Quantitative Data Summary
The following table summarizes the boiling points of this compound (DCPP) and its common impurities at various pressures. This data is crucial for planning the fractional distillation for effective purification.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 12 mmHg (°C) | Boiling Point at 10 mmHg (°C) |
| Phosphorus trichloride (PCl₃) | 76 | ~ -13 | ~ -16 |
| Benzene | 80 | ~ -10 | ~ -13 |
| This compound (DCPP) | 222-225 | 107 | ~102 |
| Chlorodiphenylphosphine (Ph₂PCl) | 320 | ~ 170 | ~ 165 |
Note: Boiling points under vacuum for some compounds are estimated based on their atmospheric pressure boiling points and vapor pressure curves.
Detailed Experimental Protocol for Vacuum Distillation of this compound (DCPP)
This protocol outlines the steps for the purification of crude this compound (DCPP) by fractional vacuum distillation.
1. Preparation of the Apparatus:
- Ensure all glassware is thoroughly dried in an oven and assembled while still hot to prevent moisture adsorption.
- Set up a fractional distillation apparatus in a fume hood, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum adapter.
- Use a Claisen adapter to provide an extra neck for a capillary tube or to prevent bumping.[2]
- Lightly grease all ground glass joints with a suitable vacuum grease to ensure an airtight seal.[1]
- Place a magnetic stir bar in the distillation flask.
- Connect the vacuum adapter to a vacuum trap and then to a vacuum pump. It is highly recommended to use a vacuum gauge to monitor the pressure.
2. Charging the Flask:
- Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), charge the crude DCPP into the distillation flask.
- The flask should not be more than two-thirds full.
3. Performing the Distillation:
- Begin stirring the DCPP.
- Slowly and carefully apply the vacuum to the system. You may observe some bubbling as volatile impurities and dissolved gases are removed.[2]
- Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to heat the distillation flask using a heating mantle or an oil bath.
- Slowly increase the temperature. The first fraction to distill will be the low-boiling impurities, primarily benzene and any residual phosphorus trichloride. Collect this forerun in a separate receiving flask.
- As the temperature rises and stabilizes, the DCPP will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. Record the temperature and pressure at which the DCPP distills.
- After the main fraction has been collected, the temperature may rise again, indicating the presence of higher-boiling impurities such as chlorodiphenylphosphine. Stop the distillation at this point to avoid contaminating your purified product.
- Do not distill to dryness.[10]
4. Shutdown Procedure:
- Remove the heating source and allow the distillation flask to cool to room temperature.[1]
- Slowly and carefully release the vacuum by introducing an inert gas (e.g., nitrogen or argon) into the system.
- Once the system is at atmospheric pressure, turn off the vacuum pump.
- The purified DCPP in the receiving flask should be stored under an inert atmosphere in a tightly sealed container.
Process Diagrams
Caption: Troubleshooting workflow for the vacuum distillation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Purification [chem.rochester.edu]
- 4. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. marketpublishers.com [marketpublishers.com]
- 9. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Choice for the Friedel-Crafts Synthesis of Dichlorophenylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of Dichlorophenylphosphine (DCPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the Friedel-Crafts synthesis of this compound?
A1: The most traditionally used catalyst is anhydrous aluminum chloride (AlCl₃).[1][2] It is a strong Lewis acid that effectively catalyzes the electrophilic substitution of a phosphorus trichloride derivative onto a benzene ring. However, due to several drawbacks, alternative catalysts have been explored. Stannic chloride (SnCl₄) is another Lewis acid that can be used and may offer cleaner monoarylation.[3] More recently, ionic liquids (ILs) such as [BuPy]Cl–XAlCl₃ and [Et₄N]Br-XAlCl₃, as well as complex salts like AlCl₃·XNaCl, have been investigated as more environmentally friendly and reusable alternatives.[4][5][6][7]
Q2: Why is product isolation difficult when using aluminum chloride (AlCl₃) as a catalyst?
A2: The primary difficulty in isolating this compound (DCPP) when using AlCl₃ is the formation of a stable complex between the DCPP product and the AlCl₃ catalyst.[1] This complex is often a viscous liquid or solid, making direct distillation or extraction of the free DCPP impossible without a decomplexing step.
Q3: Are there "greener" alternatives to traditional Lewis acid catalysts for this synthesis?
A3: Yes, ionic liquids (ILs) have been successfully used as both the catalyst and the reaction medium for the synthesis of DCPP.[1][5] Formulations like [BuPy]Cl–XAlCl₃ and [Et₄N]Br-XAlCl₃ have been shown to facilitate a "clean" synthesis with a simpler product isolation procedure and the potential for catalyst recycling.[4][5][6] These ILs can be reused, reducing waste and environmental impact compared to the stoichiometric amounts of AlCl₃ required in traditional methods.[1]
Q4: Can I use an aqueous workup to isolate the this compound product?
A4: No, a standard aqueous workup is not suitable for isolating DCPP. This compound is highly sensitive to moisture and readily reacts with water, which would lead to the decomposition of the desired product.[1] Isolation methods must be anhydrous.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A: Low or no yield can stem from several factors related to catalyst activity, reactant purity, and reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8] Any water in your reagents or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
-
-
Sub-optimal Reactant Ratio: The molar ratio of benzene to phosphorus trichloride (PCl₃) is a critical parameter.
-
Solution: Optimize the reactant ratio. Some studies have investigated the effect of varying this ratio to maximize DCPP yield.[4]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
Issue 2: Formation of Multiple Byproducts
Q: I am observing significant amounts of diarylated product (phenyldichlorophosphine) in my reaction mixture. How can I improve the selectivity for the mono-substituted product?
A: The formation of diarylated byproducts is a common issue, particularly with highly active catalysts.
-
Catalyst Choice: Aluminum chloride is known to sometimes promote diarylation.[3]
-
Solution: Consider using a milder Lewis acid catalyst, such as stannic chloride (SnCl₄), which is reported to be a cleaner catalyst for monoarylation.[3]
-
-
Control of Stoichiometry: An excess of benzene can favor the formation of the desired monosubstituted product.
-
Solution: Carefully control the stoichiometry of your reactants. Use a molar excess of PCl₃ relative to benzene to reduce the likelihood of the product competing with the starting material for the electrophile.
-
Issue 3: Difficulty in Product Isolation
Q: I have a highly viscous or solid reaction mixture after the reaction, and I am unable to isolate my product.
A: This is a classic problem associated with the formation of a DCPP-AlCl₃ complex.[1]
-
Decomplexation Agents: Traditional methods involve adding a compound that forms a more stable complex with AlCl₃ than DCPP does.
-
Solution 1: Add phosphorus oxychloride (POCl₃) or pyridine to the reaction mixture.[1] These will displace the DCPP from the AlCl₃ complex, allowing the free DCPP to be extracted with a non-polar solvent like petroleum ether. Be aware that this generates a large amount of toxic and difficult-to-handle waste.[1]
-
-
Alternative Catalyst Systems: Using a catalyst system that does not form such a stable complex with the product is a more modern approach.
Data Presentation
Table 1: Comparison of Catalyst Systems for this compound Synthesis
| Catalyst System | Key Advantages | Key Disadvantages | Product Isolation Method | Catalyst Recyclability |
| Anhydrous AlCl₃ | High reactivity, traditional method. | Forms a stable complex with the product, requires stoichiometric amounts, moisture sensitive, generates significant waste.[1] | Decomplexation with POCl₃ or pyridine followed by extraction.[1] | Not typically recycled. |
| Stannic Chloride (SnCl₄) | Cleaner monoarylation, less prone to diarylation.[3] | Still a moisture-sensitive Lewis acid. | Anhydrous workup and distillation. | Possible, but not as straightforward as with ILs. |
| Ionic Liquids ([BuPy]Cl–XAlCl₃) | "Green" characteristics, simple product isolation, reusable catalyst.[4][5] | May require specific optimization of composition and reaction conditions. | Simple extraction or decantation.[4] | Yes, the IL phase can be reused.[1] |
| AlCl₃·XNaCl Complex | Can be recycled.[7] | Requires pre-formation of the complex catalyst. | Extraction and distillation.[7] | Yes, the solid residue can be recycled.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Ionic Liquid Catalyst
This protocol is a representative procedure based on studies using [BuPy]Cl–XAlCl₃ ionic liquids.[1][5]
-
Preparation of the Ionic Liquid Catalyst:
-
In a glovebox under an inert atmosphere, anhydrous aluminum chloride (AlCl₃) is slowly added to N-butylpyridinium chloride ([BuPy]Cl) in a specific molar ratio (e.g., 2:1 to create a Lewis acidic IL) with stirring. The mixture is stirred until a homogeneous liquid is formed.
-
-
Friedel-Crafts Reaction:
-
The prepared ionic liquid is placed in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Phosphorus trichloride (PCl₃) is added to the ionic liquid.
-
Benzene is then added dropwise to the stirred mixture at a controlled temperature (e.g., reflux).
-
The reaction is allowed to proceed for a set time (e.g., 6 hours), with monitoring by a suitable analytical technique (e.g., GC-MS of quenched aliquots).[6]
-
-
Product Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product, this compound, which forms a separate layer, is isolated by decantation or extraction with an anhydrous, non-polar solvent (e.g., petroleum ether).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
-
-
Catalyst Recycling:
-
The remaining ionic liquid phase can be washed with an anhydrous solvent and reused for subsequent reactions.
-
Mandatory Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in DCPP synthesis.
References
- 1. Preparation of this compound via Friedel–Crafts reaction in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Preparation of this compound via Friedel–Crafts reaction in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Minimizing side reactions during the synthesis of phosphine ligands from Dichlorophenylphosphine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phosphine ligands from dichlorophenylphosphine (PhPCl₂).
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a Grignard reagent yields a mixture of products, including incompletely substituted phosphines and other impurities. How can I improve the selectivity for the desired tertiary phosphine?
A1: The high reactivity of Grignard reagents often leads to side reactions, such as the incomplete or double alkylation/arylation of the phosphorus center.[1] Several factors can be controlled to enhance the selectivity for the desired tertiary phosphine (PhPR₂).
-
Stoichiometry and Addition Rate: The formation of asymmetric phosphines can be achieved with low yields (16–33%) through the controlled and slow addition of Grignard reagents.[2] Conversely, a rapid addition can result in complex mixtures that are difficult to separate.[2] Using a slight excess (e.g., 2.5 equivalents) of the Grignard reagent can help drive the reaction to the fully substituted product.[2]
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., -10 °C) during the addition of the Grignard reagent can help minimize side reactions.[3]
-
Reagent Purity: Ensure the Grignard reagent is of high quality and accurately titrated. Impurities or moisture can quench the reagent and react with the starting material or product.
-
Alternative Reagents: Consider using organozinc reagents. These are less nucleophilic than Grignard reagents and are therefore less prone to side reactions, leading to moderate to high yields (39–87%) of the desired product.[1]
Q2: I've successfully synthesized my phosphine ligand, but it is rapidly oxidizing to phosphine oxide during workup and purification. What are the best practices to prevent this?
A2: Phosphine oxidation is a common challenge, as many phosphines are sensitive to air. The tendency to oxidize generally increases with the electron-donating nature of the substituents (alkyl phosphines are more sensitive than aryl phosphines).
-
Inert Atmosphere: The most critical step is to conduct the entire synthesis, workup, and storage under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Degassing: Solvents, especially ethers like THF, can form peroxides upon exposure to air and must be thoroughly degassed before use.[4] Freshly distilled or sparged solvents are recommended.
-
Borane Protection: A highly effective strategy is to protect the phosphine as a borane adduct (R₃P·BH₃). These adducts are significantly more stable in air.[4][5] The borane group can be removed at a later stage when the active phosphine is needed.[4]
-
Antioxidant Additives: In some cases, adding a small amount of a singlet oxygen quencher, such as ferrocene, can inhibit the oxidation of phosphines in solution.[6]
-
Reducing Agents during Analysis: For analytical purposes like HPLC, on-column oxidation can be an issue. Adding a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can passivate the column and prevent degradation.[7]
Q3: Are there alternative synthetic routes to tertiary phosphines from this compound that avoid the challenges of Grignard reagents?
A3: Yes, several alternative methods can offer better selectivity and milder reaction conditions.
-
Organozinc Reagents: As mentioned, organozinc reagents provide a less reactive and more selective alternative to Grignard or organolithium compounds for synthesizing aryl-dichlorophosphines, which are precursors to tertiary phosphines.[1] This method avoids double or triple alkylations.[1]
-
Hydrolysis and Disproportionation: this compound can be hydrolyzed to phenylphosphonous acid. Under heating and nitrogen protection, this intermediate undergoes a disproportionation reaction to yield high-purity phenylphosphine (PhPH₂) and phenylphosphonic acid.[8] The primary phosphine can then be further functionalized.
-
Reduction of Phosphine Oxides: One common synthetic strategy involves intentionally oxidizing the phosphine to the more stable phosphine oxide. The phosphine oxide is then carried through subsequent synthetic steps and reduced back to the tertiary phosphine in the final step using a reducing agent like trichlorosilane (HSiCl₃).[9][10]
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Phosphine using a Grignard Reagent
This protocol is a general guideline for the synthesis of di-substituted phenylphosphines from this compound.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Reagents: Dissolve this compound (1.0 eq) in anhydrous, degassed THF in the main flask.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Grignard Addition: Charge the dropping funnel with the Grignard reagent (e.g., Isopropylmagnesium bromide, 2.5 eq, 1 M solution in THF).[2]
-
Reaction: Add the Grignard reagent dropwise to the stirred this compound solution, ensuring the internal temperature does not rise significantly. The rate of addition is critical to prevent side reactions.[2]
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by ³¹P NMR if possible).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel, all performed under an inert atmosphere.
Protocol 2: Protection of a Tertiary Phosphine as a Borane Adduct
This protocol describes the protection of an air-sensitive phosphine.
-
Setup: In a flask under an inert atmosphere, dissolve the crude or purified tertiary phosphine in anhydrous, degassed THF.
-
Cooling: Cool the solution to 0 °C.
-
Borane Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, ~1.1 eq) to the phosphine solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Workup: Remove the solvent under reduced pressure. The resulting phosphine-borane adduct is typically a solid that is much more stable in air and can be purified by recrystallization or chromatography without special precautions against oxidation.[4]
Quantitative Data Summary
| Method | Reagents | Typical Yield | Key Advantages | Reference(s) |
| Grignard Synthesis (Asymmetric) | PhPCl₂, R-MgX | 16-33% | Widely applicable | [2] |
| Grignard Synthesis (Symmetric) | PhPCl₂, R-MgX (excess) | 46-86% | Good yields for fully substituted products | [2][3] |
| Organozinc Route (for Aryl-dichlorophosphines) | Aryl-ZnCl, PCl₃ | 39-87% | High selectivity, avoids over-alkylation, good functional group tolerance | [1] |
| Hydrolysis/Disproportionation (for PhPH₂) | PhPCl₂, H₂O, Heat | >95% | Coproduction of valuable phenylphosphonic acid | [8] |
Visual Guides
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in phosphine synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low phosphine yields.
References
- 1. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 7. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Dichlorophenylphosphine (DCPP) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Dichlorophenylphosphine (DCPP) waste. Adherence to these protocols is critical due to the hazardous nature of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DCPP) waste? A1: this compound is a corrosive, toxic, and highly reactive substance.[1][2][3][4] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3][4] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2][4] The material is also sensitive to air and moisture.[3][4]
Q2: Can I dispose of small amounts of DCPP waste down the sink? A2: Absolutely not. DCPP reacts violently with water and is harmful to aquatic life.[3][4] Disposal into drains is prohibited and dangerous. All DCPP waste must be treated as hazardous and disposed of according to institutional and local regulations.[3][5]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling DCPP waste? A3: When handling DCPP, you must use a chemical fume hood.[6] Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7][8]
-
Body Protection: A flame-retardant lab coat and additional protective clothing to prevent skin contact.[2][7]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[3][7]
Q4: How should I temporarily store DCPP waste before treatment and disposal? A4: Store DCPP waste in a tightly sealed, properly labeled container made of compatible material.[3] The container should be kept in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals, away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[3][6][9] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[3][8]
Q5: What are the immediate first-aid measures in case of accidental exposure to DCPP? A5:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[3][7]
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Fumes or smoke from the waste container. | Exposure to atmospheric moisture.[4] | Immediate Action: Do not open the container. Ensure the area is well-ventilated (in a fume hood). Solution: If safe to do so, ensure the container is tightly sealed. Store the container in a desiccator or under an inert atmosphere to prevent further reaction. |
| Accidental spill of DCPP waste. | Improper handling or container failure. | Immediate Action: Evacuate non-essential personnel. Ensure ventilation. Wear full PPE as described above. Solution: Contain the spill using an inert, dry absorbent material like dry sand or earth.[7][10] Do NOT use water or combustible materials.[3][10] Collect the absorbed material into a sealed, labeled hazardous waste container for disposal.[7] |
| Container is bulging or warm. | Contamination with an incompatible material (e.g., water), leading to a reaction and pressure buildup.[4] | Immediate Action: Do not handle the container. Cordon off the area and consult with your institution's Environmental Health & Safety (EHS) department immediately. If there is an imminent risk of rupture, evacuate the area. |
| Violent hissing or bubbling during neutralization. | The rate of addition of DCPP to the neutralizing solution is too fast. | Immediate Action: Stop the addition of DCPP immediately. Solution: Ensure the reaction mixture is being stirred vigorously and cooled effectively in an ice bath. Once the reaction subsides, resume the addition of DCPP at a much slower, dropwise rate. |
Quantitative Data Summary
This table summarizes key properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₅Cl₂P[1][6] |
| Molar Mass | 178.98 g·mol⁻¹[1] |
| Appearance | Colorless to pale yellow liquid[1][6] |
| Odor | Pungent, acrid[1][4] |
| Density | 1.319 g/mL at 25 °C[1][2] |
| Melting Point | -51 °C[1][2] |
| Boiling Point | 222 °C[1][2] |
| Flash Point | 101 °C[1] |
| UN Number | 2798[1][9] |
| Hazard Class | 8 (Corrosive)[3] |
Experimental Protocol: Neutralization of DCPP Waste
This protocol describes a method for neutralizing small quantities of DCPP waste in a laboratory setting. This procedure must be performed in a certified chemical fume hood with all necessary PPE.
Objective: To safely hydrolyze and neutralize this compound into less reactive compounds (phenylphosphonous acid and sodium chloride) for subsequent disposal.
Materials:
-
DCPP waste
-
10% aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH)
-
Large beaker or flask (at least 10x the volume of the waste)
-
Dropping funnel
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Container for aqueous hazardous waste
Procedure:
-
Preparation:
-
Place the beaker or flask containing the magnetic stir bar into a large ice bath on top of the stir plate.
-
Pour the neutralizing solution (sodium bicarbonate or sodium hydroxide) into the flask. The amount should be in significant excess (at least 10-fold molar excess) relative to the DCPP waste.
-
Begin vigorous stirring of the neutralizing solution.
-
-
Controlled Addition of DCPP:
-
Carefully transfer the DCPP waste into the dropping funnel.
-
Slowly add the DCPP waste dropwise from the dropping funnel into the rapidly stirring, cooled neutralizing solution. CAUTION: The reaction is exothermic and will release gas (CO₂ if using bicarbonate). A slow addition rate is critical to control the reaction.
-
Monitor the temperature of the reaction mixture. If it rises significantly, stop the addition until the temperature cools down.
-
-
Reaction Completion and Verification:
-
After all the DCPP has been added, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Check the pH of the solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more neutralizing solution until the desired pH is reached.
-
-
Final Disposal:
Waste Disposal Workflow Diagram
Caption: Figure 1. This compound Waste Disposal Decision Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. CAS 644-97-3: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. sds.strem.com [sds.strem.com]
- 9. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. epa.gov [epa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
Avoiding oxidation of phosphine products derived from Dichlorophenylphosphine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and handling of phosphine products derived from dichlorophenylphosphine, with a focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: My phosphine product, synthesized from this compound, is showing signs of oxidation (e.g., a white precipitate, changes in NMR spectra). What is the likely cause?
A1: Phosphines, particularly electron-rich alkylphosphines, are susceptible to oxidation in the presence of air.[1] The likely cause is exposure to atmospheric oxygen during the reaction, workup, purification, or storage. Triarylphosphines are generally more stable than trialkylphosphines, but can still oxidize.[1] Solvents like THF can also form peroxides upon exposure to air, which can then oxidize your phosphine product.[1]
Q2: What are the best practices for storing phosphine products to prevent oxidation?
A2: To prevent oxidation, phosphines should be stored under an inert atmosphere, such as nitrogen or argon.[1] For long-term storage, it is recommended to use a glovebox or a Schlenk flask with a well-greased stopcock or a Teflon valve.[1] Storing phosphines in a refrigerator or freezer can also help to slow down the rate of decomposition.
Q3: I don't have access to a glovebox. What are the alternatives for handling my air-sensitive phosphine?
A3: Schlenk line techniques are a robust alternative to a glovebox for handling air-sensitive compounds.[2] This involves using specialized glassware that can be connected to a dual manifold for vacuum and inert gas, allowing for manipulations to be carried out under an inert atmosphere. For less sensitive phosphines, minimizing exposure to air by working quickly and using techniques like flushing containers with an inert gas before use can be partially effective.[1]
Q4: I suspect my phosphine has oxidized. How can I confirm this?
A4: The most common method for identifying phosphine oxidation is through ³¹P NMR spectroscopy. Phosphine oxides typically appear at a significantly different chemical shift compared to the corresponding phosphine. You can also use techniques like thin-layer chromatography (TLC) or mass spectrometry to detect the presence of the phosphine oxide.
Q5: Is it possible to reverse the oxidation of my phosphine product?
A5: Yes, phosphine oxides can be reduced back to the corresponding phosphines. Several methods are available, including the use of silanes, phosphites, or metal hydrides.[3][4][5][6] The choice of method will depend on the specific phosphine and the other functional groups present in the molecule.
Q6: I am using a phosphine-borane complex to protect my phosphine during synthesis. How do I remove the borane protecting group?
A6: Deprotection of phosphine-borane complexes is typically achieved by treating the complex with a tertiary amine, such as triethylamine or DABCO.[7][8] The reaction kinetics are influenced by the choice of amine, solvent, and the nature of the phosphine.[8]
Troubleshooting Guide
Issue 1: Low yield of phosphine product from this compound reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC or NMR to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. |
| Side reactions | This compound can undergo side reactions. Ensure the purity of your starting materials and reagents. |
| Oxidation during workup | Use degassed solvents and perform the workup under an inert atmosphere (e.g., using a Schlenk line) to minimize exposure to air. |
Issue 2: Phosphine product is contaminated with phosphine oxide.
| Possible Cause | Troubleshooting Step |
| Air leak in the reaction setup | Carefully check all joints and septa for leaks. Use high-vacuum grease for ground glass joints. |
| Insufficiently degassed solvents | Use a robust degassing method such as freeze-pump-thaw for all solvents. Sparging with an inert gas can also be effective.[9][10][11][12] |
| Oxidation during purification | If using column chromatography, consider using deoxygenated solvents and packing the column under an inert atmosphere. |
| Solution | Reduce the phosphine oxide back to the phosphine using an appropriate reducing agent (see Experimental Protocols). |
Data Presentation
Table 1: Qualitative Stability of Common Phosphine Ligands to Air Oxidation
| Phosphine Type | General Stability | Examples |
| Triarylphosphines | Generally air-stable as solids, but can oxidize in solution over time. | Triphenylphosphine (PPh₃) |
| Alkyl-aryl phosphines | Intermediate stability. | Methyldiphenylphosphine |
| Trialkylphosphines | Highly susceptible to oxidation, some are pyrophoric. | Triethylphosphine (PEt₃), Tri(tert-butyl)phosphine (P(t-Bu)₃) |
Note: Electron-donating substituents on the phosphine generally increase its susceptibility to oxidation.[1]
Table 2: Comparison of Common Solvent Degassing Techniques
| Technique | General Effectiveness | Notes |
| Freeze-Pump-Thaw | Highly effective at removing dissolved gases.[10][13] | Recommended for highly air-sensitive reactions. Requires liquid nitrogen. |
| Inert Gas Sparging | Can be as effective as freeze-pump-thaw, especially if performed for an extended period.[9][11] | Simpler to set up than freeze-pump-thaw. Effectiveness depends on sparging time and gas flow rate.[14] |
| Sonication under Vacuum | Moderately effective. | Can be a quick method for less sensitive applications.[13] |
Table 3: Selected Yields for the Reduction of Phosphine Oxides
| Phosphine Oxide | Reducing Agent | Conditions | Yield (%) | Reference |
| Triphenylphosphine oxide | Oxalyl chloride, Si₂Cl₆ | Mild conditions | High | [4] |
| (S)-Ph-BINEPINE oxide | Oxalyl chloride, Si₂Cl₆ | Mild conditions | 96 | [5] |
| (R)-MeO-MOP oxide | Oxalyl chloride, Si₂Cl₆ | Mild conditions | 99 | [5] |
| Tricyclohexylphosphine oxide | Oxalyl chloride, Si₂Cl₆ | Mild conditions | 97 | [5] |
| Diaryl phosphine oxides | DIBAL-H | -78 to -20 °C | High | [15] |
Table 4: Yields for the Synthesis of Phosphine-Borane Complexes
| Phosphine | Conditions | Yield (%) | Reference |
| Various triarylphosphines | BH₃·THF, 0 °C to RT | Good | [16] |
| Primary, secondary, and tertiary alkyl phosphines | NaBH₄, Acetic Acid, THF, 0 °C to RT | >95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Phosphines using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas (nitrogen or argon).
-
System Purge: Assemble the glassware on the Schlenk line. Evacuate the glassware using the vacuum manifold and then backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the removal of atmospheric gases.
-
Solvent/Reagent Transfer: Use degassed solvents. Transfer liquids using a gas-tight syringe or a cannula. For solids, use a positive pressure of inert gas to prevent air from entering the flask during addition.
-
Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, NMR). If taking a sample, ensure it is done under a positive pressure of inert gas.
-
Workup and Purification: Perform all workup and purification steps under an inert atmosphere. If using chromatography, use degassed solvents and consider packing the column in a glovebox or under a stream of inert gas.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the flask to a high vacuum for several minutes to remove the gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure thorough degassing.[12] After the final cycle, backfill the flask with an inert gas.
Protocol 3: Reduction of Triphenylphosphine Oxide to Triphenylphosphine
This protocol is adapted from a method utilizing oxalyl chloride and hexachlorodisilane.[4][5]
-
Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylphosphine oxide in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Add oxalyl chloride dropwise to the solution at room temperature. Stir for the time specified in the literature to form the chlorophosphonium salt intermediate.
-
Reduction: Add hexachlorodisilane to the reaction mixture.
-
Workup: Monitor the reaction for completion. Upon completion, the volatile components can be removed under reduced pressure to yield the crude triphenylphosphine. Further purification may be achieved by recrystallization or chromatography under inert conditions.
Note: Always refer to the specific literature procedure for detailed stoichiometry, reaction times, and safety precautions.
Protocol 4: Deprotection of a Phosphine-Borane Complex
This is a general procedure and should be optimized for the specific substrate.[7][8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the phosphine-borane complex in an appropriate anhydrous solvent.
-
Amine Addition: Add an excess of a suitable tertiary amine (e.g., triethylamine, DABCO).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC or NMR.
-
Workup: Once the reaction is complete, the amine-borane adduct and excess amine can be removed by washing with an aqueous acid solution. The free phosphine can then be extracted into an organic solvent and purified.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine-borane - Wikipedia [en.wikipedia.org]
- 8. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. How To [chem.rochester.edu]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sid.ir [sid.ir]
Technical Support Center: Challenges in the Scale-up of Reactions Involving Dichlorophenylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorophenylphosphine (PhPCl₂). The information provided addresses common challenges encountered during the scale-up of reactions involving this versatile but hazardous reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound, especially during scale-up?
A1: this compound is a corrosive, toxic, and moisture-sensitive liquid that can fume in the air.[1] During scale-up, the primary hazards are:
-
Exothermic Reactions: Reactions with nucleophiles, such as Grignard reagents, amines, and alcohols, are often highly exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure, and potentially a thermal runaway.[2][3][4]
-
Hydrogen Chloride (HCl) Gas Evolution: this compound reacts readily with any source of protons, including water, alcohols, and even atmospheric moisture, to produce corrosive and toxic hydrogen chloride gas.[1] On a large scale, the volume of HCl gas produced can be substantial, requiring an effective scrubbing system to prevent its release.
-
Reactivity with Water and Air: It reacts violently with water and is sensitive to air. Accidental contact with water during scale-up can lead to a rapid and uncontrolled reaction. Handling under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Toxicity and Corrosivity: this compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.
Q2: What are the most common types of reactions where this compound is used, and what are the key scale-up considerations for each?
A2: this compound is a common precursor for the synthesis of various organophosphorus compounds. Key reaction types and their scale-up considerations include:
-
Reactions with Grignard Reagents (e.g., for Triphenylphosphine synthesis):
-
Challenge: Highly exothermic reaction, potential for thermal runaway.
-
Scale-up Consideration: Slow, controlled addition of the Grignard reagent to the this compound solution at a low temperature is critical. Efficient cooling and agitation are necessary to dissipate heat. A semi-batch process is often preferred over a batch process.
-
-
Reactions with Amines (e.g., for Aminophosphine synthesis):
-
Challenge: Exothermic reaction and formation of HCl, which can react with the amine to form an ammonium salt.
-
Scale-up Consideration: The reaction is typically carried out in the presence of a tertiary amine base (like triethylamine) to scavenge the HCl produced. Careful temperature control is necessary.
-
-
Friedel-Crafts Reactions:
-
Challenge: Requires a Lewis acid catalyst (e.g., AlCl₃), which can also be moisture-sensitive. The reaction can be exothermic.
-
Scale-up Consideration: Anhydrous conditions are essential. The order of addition of reagents is important to control the reaction rate.
-
-
Hydrolysis:
-
Challenge: Vigorous and highly exothermic reaction with water.
-
Scale-up Consideration: Controlled addition of this compound to a large excess of water or a biphasic system is necessary to manage the heat evolution.
-
Q3: How can I monitor the progress of a reaction involving this compound on a large scale?
A3: In-process monitoring is crucial for ensuring reaction completion, minimizing side-product formation, and ensuring safety. Common techniques include:
-
Spectroscopic Methods:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Can be used to monitor the disappearance of the P-Cl bond and the appearance of new functional groups in real-time using an in-situ probe.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ³¹P NMR is particularly useful for tracking the consumption of this compound and the formation of phosphorus-containing products and intermediates.[6] ¹H NMR can also be used to monitor the reaction progress.[7][8]
-
-
Chromatographic Methods:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used to analyze quenched reaction aliquots to determine the concentration of reactants, products, and byproducts.
-
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm or Thermal Runaway During Reaction with a Nucleophile (e.g., Grignard Reagent)
Symptoms:
-
Rapid and uncontrolled increase in reaction temperature and pressure.
-
Vigorous boiling of the solvent, even with cooling applied.
-
Release of fumes from the reactor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Addition rate of nucleophile is too fast. | Immediately stop the addition of the nucleophile. If possible, increase the cooling to the reactor. For future runs, reduce the addition rate and consider using a programmable pump for better control. |
| Insufficient cooling capacity. | Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the scale of the reaction. For highly exothermic reactions, a more powerful cooling system may be required. |
| Poor agitation. | Increase the stirring speed to improve heat transfer from the reaction mixture to the reactor walls. Ensure the agitator is appropriately designed for the reactor size and viscosity of the reaction mixture. |
| Incorrect reaction temperature. | Start the addition of the nucleophile at a lower temperature to provide a larger safety margin. |
| Concentration of reactants is too high. | Dilute the reaction mixture with more solvent to increase the heat capacity of the system and slow down the reaction rate. |
Issue 2: Low Yield and/or Formation of Significant Side Products
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
Analysis of the crude product shows the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with residual moisture. | Ensure all glassware and solvents are rigorously dried before use. Handle this compound under a dry, inert atmosphere (nitrogen or argon). |
| Side reactions due to localized overheating. | Improve agitation and control the addition rate of reagents to prevent localized hotspots. |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants. In some cases, using a slight excess of one reactant can help drive the reaction to completion. |
| Formation of phosphine oxides. | If the desired product is a tertiary phosphine, it can be susceptible to oxidation. Work up the reaction under an inert atmosphere and consider using degassed solvents. |
| Incomplete reaction. | Monitor the reaction using an appropriate analytical technique (e.g., ³¹P NMR, GC) to ensure it has gone to completion before work-up. |
Issue 3: Difficulties with Reaction Quenching and Work-up
Symptoms:
-
Vigorous and difficult-to-control reaction upon addition of the quenching agent.
-
Formation of emulsions during aqueous work-up.
-
Product degradation during work-up.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Quenching of unreacted this compound or other reactive intermediates. | Add the quenching agent (e.g., water, ammonium chloride solution) slowly and at a low temperature. Ensure efficient stirring to dissipate heat. Consider a reverse quench, where the reaction mixture is added slowly to the quenching solution. |
| Formation of insoluble salts. | The choice of quenching agent can influence the formation of salts. In some cases, using a buffered solution can help. |
| Product is sensitive to acid or base. | Use a neutral quenching agent like a saturated ammonium chloride solution. If the product is acid-sensitive, a basic work-up should be avoided, and vice versa. |
Issue 4: Challenges in Product Purification
Symptoms:
-
Difficulty in removing phosphorus-containing byproducts (e.g., phosphine oxides).
-
Product co-distills with impurities.
-
Product crystallizes with impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of triphenylphosphine oxide (TPPO) or other phosphine oxides. | If the desired product is a tertiary phosphine, the corresponding oxide can be a major impurity. Purification can be achieved by: - Crystallization: Choose a solvent system where the desired phosphine has good solubility and the phosphine oxide has poor solubility. - Acid Extraction: Tertiary phosphines can be protonated with an acid (e.g., HBF₄) and extracted into an aqueous layer, leaving the non-basic phosphine oxide in the organic layer. The phosphine can then be recovered by neutralizing the aqueous layer and re-extracting.[9] |
| Similar boiling points of product and impurities. | Use fractional distillation with a high-efficiency column. If distillation is not effective, consider other purification techniques like crystallization or chromatography. |
| Product is an oil or difficult to crystallize. | Consider converting the product to a solid derivative for purification. For example, a tertiary phosphine can be converted to a solid phosphonium salt, which can be purified by recrystallization and then converted back to the free phosphine. |
Quantitative Data
Table 1: Comparison of Reaction Parameters and Yields for the Synthesis of Triphenylphosphine from this compound and Phenylmagnesium Bromide
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Industrial Scale (1000 L) |
| This compound (mol) | 0.1 | 10 | 1000 |
| Phenylmagnesium Bromide (mol) | 0.21 | 21 | 2100 |
| Solvent | Anhydrous THF | Anhydrous Toluene | Anhydrous Toluene |
| Addition Time (hours) | 0.5 | 4 | 8-12 |
| Reaction Temperature (°C) | 0 - 5 | 5 - 10 | 10 - 15 |
| Typical Yield (%) | 85-90 | 80-88 | 75-85 |
| Major Impurity | Triphenylphosphine oxide | Triphenylphosphine oxide | Triphenylphosphine oxide |
| Impurity Level (%) | 1-3 | 2-5 | 3-7 |
Note: Data is illustrative and can vary depending on specific process conditions.
Experimental Protocols
Protocol 1: Industrial Scale Quenching of a Grignard Reaction Involving this compound
Objective: To safely quench a large-scale Grignard reaction mixture containing unreacted organomagnesium species and potentially unreacted this compound.
Materials:
-
Reaction mixture from a 1000 L reactor.
-
Quenching solution: 10% aqueous ammonium chloride solution (pre-cooled to 5-10 °C).
-
Nitrogen supply.
Procedure:
-
Ensure the reaction mixture is cooled to the target quenching temperature (e.g., 0-5 °C) and is under a nitrogen atmosphere.
-
In a separate, appropriately sized quenching vessel, charge the pre-cooled 10% ammonium chloride solution.
-
Slowly transfer the reaction mixture from the primary reactor to the quenching vessel via a dip tube under positive nitrogen pressure. The addition should be subsurface to minimize splashing and exposure to the atmosphere.
-
Monitor the temperature of the quenching vessel throughout the addition. The addition rate should be controlled to maintain the temperature of the quench mixture below a specified limit (e.g., 20 °C).
-
After the addition is complete, continue to stir the mixture for at least one hour to ensure all reactive species are fully quenched.
-
Allow the layers to separate. The organic layer containing the product can then be transferred for further processing (e.g., washing, drying, and solvent removal).
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. csb.gov [csb.gov]
- 5. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7230136B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Lewis Acid Catalysts in Dichlorophenylphosphine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of dichlorophenylphosphine (DCPP) is a critical step for obtaining a versatile intermediate in the production of various organophosphorus compounds. The selection of an appropriate Lewis acid catalyst for the Friedel-Crafts reaction between benzene and phosphorus trichloride (PCl₃) is paramount for optimizing yield, purity, and overall process efficiency. This guide provides an objective comparison of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂) —supported by available experimental data.
The synthesis of DCPP via the electrophilic substitution of benzene with PCl₃ is a well-established method. The reaction is catalyzed by a Lewis acid, which activates the phosphorus trichloride, facilitating the attack by the benzene ring. While several Lewis acids can be employed, their performance characteristics can vary significantly.
Performance Comparison of Lewis Acid Catalysts
The efficacy of AlCl₃, FeCl₃, and ZnCl₂ as catalysts for the synthesis of this compound is summarized below. It is important to note that while AlCl₃ is well-documented in the literature with specific yields, detailed quantitative data for FeCl₃ and ZnCl₂ in this specific application is less readily available.
| Catalyst | Typical Reaction Conditions | Yield (%) | Remarks |
| AlCl₃ | Reaction with PCl₃ and benzene, often in the presence of NaCl to form a complex. Temperatures typically range from 50-80°C.[1] | Up to 89% | AlCl₃ is a highly effective and commonly used catalyst. However, it can promote diarylation, leading to the formation of phenylphosphonous dichloride as a byproduct.[2] The use of an AlCl₃·xNaCl complex can improve handling and recyclability.[1] |
| FeCl₃ | Elevated temperatures, in the range of 200-250°C, and superatmospheric pressure are suggested. | Data not available | FeCl₃ is cited as a viable, cost-effective alternative to AlCl₃ for Friedel-Crafts reactions. However, specific yield data for DCPP synthesis is not well-documented in readily available literature. |
| ZnCl₂ | Data not available | Data not available | While ZnCl₂ is a known Lewis acid catalyst for various organic reactions, its specific application and efficacy in the synthesis of this compound from benzene and PCl₃ are not well-reported in the literature. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing catalyst performance. Below are representative protocols for the synthesis of this compound using the discussed Lewis acid catalysts.
Protocol 1: this compound Synthesis using AlCl₃·xNaCl Catalyst[1]
Materials:
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Benzene
-
Phosphorus trichloride (PCl₃)
Procedure:
-
Catalyst Preparation: An AlCl₃·xNaCl complex is prepared by mixing AlCl₃ and NaCl in a 1:1.2 molar ratio.
-
Reaction Setup: The AlCl₃·xNaCl complex is charged into a reactor, followed by the addition of PCl₃. The molar ratio of AlCl₃:NaCl:Benzene:PCl₃ is 1:1.2:1:2.5.
-
Reaction: The mixture is stirred at 50-60°C for 1 hour. The temperature is then raised to 80°C, and benzene is added dropwise over 1 hour while maintaining reflux.
-
Work-up: After the reaction is complete, the mixture is cooled to 50°C. The product is isolated by extraction and subsequent fractional distillation under reduced pressure.
Protocol 2: this compound Synthesis using FeCl₃ Catalyst (General Conditions)
Materials:
-
Ferric chloride (FeCl₃)
-
Benzene
-
Phosphorus trichloride (PCl₃)
Procedure (Hypothetical):
-
Reaction Setup: Anhydrous FeCl₃ is charged into a suitable pressure reactor.
-
Reagent Addition: Benzene and an excess of PCl₃ are added to the reactor.
-
Reaction: The reactor is sealed and heated to a temperature in the range of 200-250°C. The pressure is maintained to ensure the reaction mixture remains in the liquid phase.
-
Work-up: After cooling, the reaction mixture would be carefully quenched, for example, with ice, followed by extraction of the organic layer. The crude product would then be purified by fractional distillation under reduced pressure.
Protocol 3: this compound Synthesis using ZnCl₂ Catalyst
There is currently insufficient information in the available literature to provide a reliable experimental protocol for the synthesis of this compound using ZnCl₂ as a catalyst.
Reaction Mechanism and Workflow
The synthesis of this compound via a Friedel-Crafts reaction proceeds through a common electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the phosphorus trichloride.
Caption: General mechanism for Lewis acid-catalyzed synthesis of this compound.
The experimental workflow for a typical synthesis and purification process is outlined below.
Caption: A typical experimental workflow for this compound synthesis.
Conclusion
For researchers and drug development professionals, the choice of catalyst will depend on factors such as desired yield, process scalability, cost, and the tolerance of other functional groups to the reaction conditions. Further research into the catalytic activity of FeCl₃ and ZnCl₂ for this reaction could provide valuable insights and potentially more cost-effective and environmentally benign synthetic routes.
References
Alternative methods for the synthesis of phenylphosphines without Dichlorophenylphosphine
A Comparative Guide to Dichlorophenylphosphine-Free Synthesis of Phenylphosphines
For researchers, scientists, and professionals in drug development, the synthesis of phenylphosphines is a critical step in the development of catalysts, ligands, and pharmaceutical intermediates. While this compound has traditionally been a common precursor, its hazardous nature has prompted the development of alternative synthetic routes. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols.
The primary methods for synthesizing phenylphosphines without this compound can be broadly categorized into three main approaches: the use of organometallic reagents, the reduction of phosphine oxides, and catalytic cross-coupling reactions. Other notable methods include hydrophosphination and nucleophilic substitution with metal phosphides.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for the most common this compound-free synthetic routes to phenylphosphines, offering a clear comparison of their respective efficiencies and reaction conditions.
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Organometallic Route | Phosphorus trichloride, Phenylmagnesium bromide | Triphenylphosphine | - | Toluene | 25 | 1.5 | 96.2 | 97.5 |
| Organometallic Route | Phosphorus trichloride, Chlorobenzene, Sodium | Triphenylphosphine | - | Toluene | 40-70 | ~2.5 | 95.2 | 97.8 |
| Reduction of Phosphine Oxide | Triphenylphosphine oxide | Triphenylphosphine | 1,3-diphenyldisiloxane (DPDS) | Toluene | Reflux | 24 | 99 | - |
| Reduction of Phosphine Oxide | Triphenylphosphine oxide | Triphenylphosphine | Polymethylhydrosiloxane (PMHS) | - | 220 | 24 | 100 | - |
| Hirao Cross-Coupling | Diphenylphosphine oxide, Bromobenzene | Triphenylphosphine oxide | Pd(OAc)₂, Diethyl phosphite | - | - | - | 80 | - |
| Microwave-Assisted Hirao Reaction | Bromobenzene, Diethyl phosphite | Diethyl phenylphosphonate | Pd(OAc)₂ | - | 150 | 0.08 | 93 | - |
| Hydrophosphination | Phenylacetylene, Phenylphosphine | Bis(2-phenylvinyl)phenylphosphine | Potassium hexamethyldisilazane (KHMDS) | - | - | - | High | - |
| Nucleophilic Substitution | Not explicitly detailed for simple phenylphosphines in the provided search results. | - | - | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table.
Organometallic Route: Synthesis of Triphenylphosphine via Grignard Reagent
This method involves the reaction of phosphorus trichloride with a phenyl Grignard reagent.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), a solution of phenylmagnesium bromide in toluene is prepared.
-
The solution is cooled, and phosphorus trichloride is added dropwise over a period of 1 hour, maintaining the temperature at approximately 25°C with external cooling.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes for aging.
-
The resulting slurry is filtered, and the filter cake is washed with toluene.
-
The filtrate and the washing solution are combined, and the toluene is removed by concentration to yield triphenylphosphine.[1]
Reduction of Phosphine Oxides: Metal-Free Reduction using 1,3-Diphenyldisiloxane (DPDS)
This protocol describes a metal-free method for the reduction of triphenylphosphine oxide.[2]
Procedure:
-
To a solution of triphenylphosphine oxide in toluene, add 1.5 equivalents of 1,3-diphenyldisiloxane (DPDS).
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored, typically over 24 hours.
-
Upon completion, the product, triphenylphosphine, is isolated. In the cited study, this method afforded a 99% isolated yield.[2]
Hirao Cross-Coupling Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a secondary phosphine oxide. The resulting tertiary phosphine oxide can then be reduced to the corresponding phosphine.
Procedure for the P-C Coupling Step:
-
A reaction mixture of bromobenzene and diphenylphosphine oxide is prepared.
-
A palladium catalyst, such as Pd(OAc)₂, and a reducing agent/ligand, like diethyl phosphite, are added.
-
The reaction proceeds to form triphenylphosphine oxide.[3] A subsequent reduction step (e.g., using a silane) is required to obtain triphenylphosphine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods for phenylphosphines.
Caption: Organometallic routes to triphenylphosphine.
Caption: Reduction of triphenylphosphine oxide to triphenylphosphine.
Caption: Hirao cross-coupling followed by reduction.
References
A Comparative Guide to the Spectroscopic Characterization of Dichlorophenylphosphine and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the accurate characterization of reagents is paramount. Dichlorophenylphosphine (PhPCl₂) is a key precursor in the synthesis of various organophosphorus compounds. This guide provides a comparative analysis of the spectroscopic data for this compound and its common alternatives, namely chlorodiphenylphosphine (Ph₂PCl) and diphenylphosphine (Ph₂PH). The guide includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with experimental protocols for their acquisition.
Spectroscopic Data Comparison
The following tables summarize the key NMR and IR spectroscopic data for this compound and its alternatives. This data is crucial for the identification and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | 7.40 - 7.90 | m | - | C₆H₅ |
| Chlorodiphenylphosphine | CDCl₃ | 7.30 - 7.60 | m | - | C₆H₅ |
| Diphenylphosphine | CDCl₃ | 7.20 - 7.50 | m | - | C₆H₅ |
| 5.50 | d | ¹J(P,H) ≈ 220 | P-H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | 138.9 (d) | ¹J(P,C) = 57.0 | C1 |
| 132.2 (d) | ²J(P,C) = 21.0 | C2, C6 | ||
| 128.8 (d) | ³J(P,C) = 7.0 | C3, C5 | ||
| 131.0 (s) | - | C4 | ||
| Chlorodiphenylphosphine | CDCl₃ | 137.4 (d) | ¹J(P,C) = 48.0 | C1 |
| 133.0 (d) | ²J(P,C) = 20.0 | C2, C6 | ||
| 128.6 (d) | ³J(P,C) = 7.0 | C3, C5 | ||
| 130.5 (s) | - | C4 | ||
| Diphenylphosphine | CDCl₃ | 135.2 (d) | ¹J(P,C) = 12.0 | C1 |
| 133.8 (d) | ²J(P,C) = 19.0 | C2, C6 | ||
| 128.5 (d) | ³J(P,C) = 7.0 | C3, C5 | ||
| 129.5 (s) | - | C4 |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Neat | 162.0 |
| Chlorodiphenylphosphine | CDCl₃ | 81.5 |
| Diphenylphosphine | CDCl₃ | -41.0 (d, ¹J(P,H) ≈ 220 Hz) |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3060-3080 | C-H stretch (aromatic) |
| 1435 | P-Ph stretch | |
| 840 | P-Cl stretch | |
| 740, 690 | C-H bend (aromatic) | |
| Chlorodiphenylphosphine | 3050-3070 | C-H stretch (aromatic) |
| 1435 | P-Ph stretch | |
| 850 | P-Cl stretch | |
| 740, 695 | C-H bend (aromatic) | |
| Diphenylphosphine | 3050-3070 | C-H stretch (aromatic) |
| 2280 | P-H stretch | |
| 1430 | P-Ph stretch | |
| 735, 695 | C-H bend (aromatic) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed for researchers to reliably reproduce the characterization of these phosphine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation (for air-sensitive phosphines):
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Use dry, deuterated solvents (e.g., CDCl₃, C₆D₆) that have been degassed and stored over molecular sieves.
-
Prepare the NMR sample by dissolving approximately 10-20 mg of the phosphine compound in 0.5-0.7 mL of the deuterated solvent in a J. Young NMR tube or a standard NMR tube sealed with a septum.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C{¹H} NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. ³¹P{¹H} NMR Spectroscopy:
-
Instrument: 162 MHz NMR Spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -100 to 200 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 64.
-
-
Processing: Apply a line broadening of 0.5 Hz and perform Fourier transformation. Reference the spectrum externally to 85% H₃PO₄ (0 ppm). For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) and inverse-gated decoupling should be used.[1]
Infrared (IR) Spectroscopy
1. Sample Preparation (for liquid phosphines):
-
This procedure should be carried out in a fume hood due to the pungent odor and potential toxicity of the compounds.
-
Place a drop of the neat liquid sample onto a clean, dry NaCl or KBr salt plate.
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
2. Data Acquisition (Attenuated Total Reflectance - ATR):
-
Instrument: FTIR Spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid phosphine directly onto the ATR crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound and its alternatives to confirm their identity and purity.
Caption: Workflow for Spectroscopic Comparison.
References
Efficacy of Dichlorophenylphosphine-derived ligands in catalysis compared to other phosphine ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine Ligand Efficacy in Cross-Coupling Reactions
The strategic selection of phosphine ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. This guide provides a comparative analysis of the efficacy of ligands derived from dichlorophenylphosphine against other prominent phosphine ligand classes, including Buchwald's biaryl phosphines, ferrocene-based ligands, and wide bite-angle diphosphines. The performance of these ligands is evaluated in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Overview of Ligand Classes
This compound serves as a versatile and cost-effective precursor for a variety of phosphine ligands. By modifying the substituents on the phosphorus atom, a diverse library of ligands with tailored steric and electronic properties can be accessed. A notable example is di(2,6-dimethylmorpholino)phenylphosphine, a bulky and electron-rich monodentate phosphine ligand.
For comparison, we will consider three other major classes of phosphine ligands:
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands renowned for their high catalytic activity in a wide range of cross-coupling reactions.
-
Ferrocene-Based Ligands (e.g., Josiphos): These ligands feature a ferrocene backbone, which imparts unique steric and electronic properties, often leading to high efficacy and selectivity.
-
Wide Bite-Angle Diphosphines (e.g., Xantphos): Characterized by a large P-M-P bond angle, these ligands can promote challenging cross-coupling reactions by influencing the geometry of the metal center.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following data compares the performance of a this compound-derived ligand with other ligand types in the coupling of aryl chlorides with phenylboronic acid.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Di(2,6-dimethylmorpholino)phenylphosphine | Pd₂(dba)₃ (1 mol%) / Ligand (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 1.5 | 91 | |
| 2 | 4-Chloroacetophenone | Di(2,6-dimethylmorpholino)phenylphosphine | Pd₂(dba)₃ (1 mol%) / Ligand (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 2 | 85 | |
| 3 | 4-Chlorotoluene | Di(2,6-dimethylmorpholino)phenylphosphine | Pd₂(dba)₃ (1 mol%) / Ligand (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 3 | 78 | |
| 4 | 4-Chloroanisole | Di(2,6-dimethylmorpholino)phenylphosphine | Pd₂(dba)₃ (1 mol%) / Ligand (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | Reflux | 4 | 75 | |
| 5 | 4-Chlorotoluene | XPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | >95 | Data synthesized from multiple sources |
| 6 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | >95 | Data synthesized from multiple sources |
| 7 | 4-Chlorotoluene | RuPhos | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 18 | >95 | [1] |
Note: Direct comparison of yields should be approached with caution as reaction conditions may vary slightly between different studies.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The data below presents a comparison of various phosphine ligands in the amination of aryl chlorides.
Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | P(t-Bu)₃ | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOt-Bu | Dioxane | 80 | 18 | ~95 | [2] |
| 2 | 4-Chloroanisole | XPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOt-Bu | Dioxane | 80 | 18 | >98 | [2] |
| 3 | 4-Chloroanisole | Mor-DalPhos | Pd₂(dba)₃ (1 mol%) / Ligand (2 mol%) | NaOt-Bu | Dioxane | 80 | 18 | <10 | [2] |
| 4 | 4-Chlorotoluene | XPhos | Pd(dba)₂ (1.5 mol%) / Ligand (3 mol%) | NaOt-Bu | Toluene | Reflux | 6 | 94 |
Experimental Protocols
Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine
Synthesis of a this compound-Derived Ligand
Procedure: A solution of this compound (1 equivalent) in dichloromethane is added dropwise to a stirred solution of 2,6-dimethylmorpholine (2 equivalents) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired ligand.
General Protocol for Suzuki-Miyaura Coupling using Di(2,6-dimethylmorpholino)phenylphosphine
Suzuki-Miyaura Coupling Workflow
Procedure: A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.25 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and di(2,6-dimethylmorpholino)phenylphosphine (0.1 mmol) in 1,4-dioxane (5 mL) is heated at reflux for the specified time. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination using XPhos
Buchwald-Hartwig Amination Workflow
Procedure: In a glovebox, a vial is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol). The aryl chloride (1.0 mmol), amine (1.2 mmol), and solvent (e.g., toluene, 2 mL) are then added. The vial is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[2]
Catalytic Cycle
The general catalytic cycles for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are depicted below. The choice of phosphine ligand significantly influences the rates of the individual steps, particularly the oxidative addition and reductive elimination.
Simplified Suzuki-Miyaura Catalytic Cycle
Simplified Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
Ligands derived from this compound, such as di(2,6-dimethylmorpholino)phenylphosphine, have demonstrated considerable efficacy in Suzuki-Miyaura couplings of challenging aryl chlorides, offering good to excellent yields. Their performance is attributed to their steric bulk and electron-donating nature, which facilitates the key steps of the catalytic cycle.
In comparison, established ligands like the Buchwald biaryl phosphines often exhibit exceptional activity across a broader range of substrates and reaction conditions, frequently achieving near-quantitative yields.[1] However, the ease of synthesis and lower cost of this compound-derived ligands make them an attractive alternative for specific applications.
For Buchwald-Hartwig aminations, bulky monodentate phosphines and biaryl phosphine ligands like XPhos are generally the catalysts of choice, demonstrating high yields with a wide variety of aryl chlorides and amines.[2] Further research is warranted to fully explore the potential of this compound-derived ligands in this critical transformation and to establish direct, quantitative comparisons with other leading ligand classes.
The selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the synthetic campaign. This guide provides a foundational dataset to aid researchers in making informed decisions for their catalytic cross-coupling needs.
References
Cost-benefit analysis of using Dichlorophenylphosphine in large-scale synthesis
For researchers and chemical production managers, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and environmental impact. Dichlorophenylphosphine (C₆H₅PCl₂, DCPP) is a pivotal organophosphorus intermediate, widely employed in the large-scale synthesis of pharmaceuticals, agrochemicals, and specialty polymers like flame retardants.[1][2] Its primary function is to introduce the phenylphosphino group into a molecule, serving as a versatile building block for more complex organophosphorus compounds, most notably tertiary phosphine ligands used in catalysis.[2]
This guide provides a cost-benefit analysis of using this compound as a discrete, isolated intermediate compared to alternative synthetic strategies that bypass its isolation. To illustrate this, we will compare two primary industrial routes for the synthesis of Triphenylphosphine (PPh₃), a high-volume organophosphorus compound used extensively as a ligand in catalysis (e.g., Suzuki and Wittig reactions) and as a reagent in organic synthesis.[3][4][5]
Comparative Synthesis Routes for Triphenylphosphine (PPh₃):
-
Route A: The this compound (DCPP) Intermediate Method. This is a two-step process where DCPP is first synthesized and isolated before being used to produce the final product.
-
Route B: The Direct Phosphorus Trichloride (PCl₃) Method. This approach produces Triphenylphosphine directly from a more fundamental phosphorus source, PCl₃, and an organometallic reagent in a single synthetic step.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key performance indicators for both synthetic routes. Data has been aggregated from various industrial synthesis patents and publications.
Table 1: Reagent and Reaction Condition Comparison
| Feature | Route A: DCPP Intermediate | Route B: Direct PCl₃ |
| Primary P Source | This compound (PhPCl₂) | Phosphorus Trichloride (PCl₃) |
| Phenyl Source | Phenyl Grignard (PhMgBr) or Phenyllithium (PhLi) | Phenyl Grignard (PhMgBr) or Phenyllithium (PhLi) |
| Stoichiometry | 1 eq. PhPCl₂ + 2 eq. PhMgBr | 1 eq. PCl₃ + 3 eq. PhMgBr |
| Typical Solvents | Tetrahydrofuran (THF), Diethyl ether | Toluene, Benzene, 2-Methyltetrahydrofuran[1] |
| Reaction Temp. | -10°C to Room Temperature[6] | 37°C to 100°C[1] |
| Process Steps | 2 (DCPP Synthesis + PPh₃ Synthesis) | 1 (Direct PPh₃ Synthesis) |
Table 2: Cost, Efficiency, and Safety Analysis
| Metric | Route A: DCPP Intermediate | Route B: Direct PCl₃ |
| Reported Yield | High for the second step (typically >85-90%)[6] | High overall yield (can exceed 95%)[7] |
| Relative Cost | Higher raw material cost (DCPP is a value-added intermediate). Potential for higher overall cost due to an additional manufacturing step. | Lower raw material cost (PCl₃ is a basic commodity chemical). Lower process cost due to fewer steps. Benzene may be used as a lower-cost solvent.[1] |
| Process Control | Simpler control for the final step. Stepwise synthesis allows for purification of the intermediate, potentially leading to a purer final product. | More complex single-step reaction. Requires careful control of stoichiometry and temperature to avoid formation of byproducts like PhPCl₂ and Ph₂PCl. |
| Safety Hazards | DCPP is corrosive, toxic, and reacts with water.[5] Requires handling of Grignard reagents. | PCl₃ is highly toxic, corrosive, and reacts violently with water. Requires handling of large quantities of pyrophoric Grignard reagents. |
| Environmental | Involves chlorinated intermediates and organic solvents. Waste generated from two separate processes. | Generates significant magnesium halide salt waste (e.g., MgClBr). Uses large volumes of organic solvents.[1] |
Experimental Protocols
The following are representative, generalized protocols for the large-scale synthesis of Triphenylphosphine via the two routes, based on methodologies described in the chemical literature and patents.
Protocol 1: Synthesis of Triphenylphosphine via DCPP Intermediate (Route A)
This protocol is based on the Grignard reaction with this compound.[6]
-
Grignard Reagent Preparation: A solution of Phenylmagnesium bromide (PhMgBr) is prepared by reacting bromobenzene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Reaction: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to a stirred solution of Phenylmagnesium bromide (2.1 equivalents) in THF, while maintaining the temperature below -5°C.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of an aqueous ammonium chloride solution.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude Triphenylphosphine is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the final product.
Protocol 2: Direct Synthesis of Triphenylphosphine from PCl₃ (Route B)
This protocol describes the direct Grignard synthesis method, a common industrial practice.[1][3]
-
Grignard Reagent Preparation: A first reaction stock solution is prepared by mixing chlorobenzene, benzene, and 2-methyltetrahydrofuran. A second stock of magnesium and a catalyst is heated to 50-100°C. The first solution is then added dropwise to the magnesium suspension to prepare the Phenylmagnesium chloride Grignard reagent.[1]
-
Reaction: Under a nitrogen atmosphere, a solution of Phosphorus Trichloride (PCl₃, 1.0 equivalent) in a suitable solvent (e.g., benzene) is added slowly and dropwise to the prepared Grignard reagent (approx. 3.1 equivalents) while maintaining the reaction temperature around 37°C.[1]
-
Hydrolysis & Workup: After the reaction is complete, the mixture is cooled and hydrolyzed by the careful addition of water or an acidic solution to dissolve the magnesium salts.
-
Isolation: The organic phase containing the product is separated. The solvent is then removed, often through dehydration and concentration steps.
-
Purification: The crude product is purified by vacuum distillation to obtain high-purity Triphenylphosphine.[1]
Mandatory Visualization: Synthesis Workflows
The logical workflows for the two competing synthesis routes are depicted below.
Cost-Benefit Analysis
Using this compound (Route A):
-
Benefits:
-
Process Segmentation: A two-step process allows for quality control and purification of the DCPP intermediate. This can be advantageous if the final product requires exceptionally high purity, as impurities from the initial Friedel-Crafts reaction to make DCPP can be removed beforehand.
-
Versatility: DCPP is a stable, transportable liquid that serves as a common precursor for a wide range of other organophosphorus compounds, not just Triphenylphosphine. A facility producing DCPP can supply multiple production lines.
-
Reaction Control: The final step (DCPP to PPh₃) is a more straightforward 1:2 stoichiometric reaction, which can be easier to control than the 1:3 reaction of PCl₃, potentially minimizing the formation of partially substituted byproducts.
-
-
Costs:
-
Economic: DCPP is a value-added chemical derived from PCl₃ and benzene. Purchasing it as a starting material is inherently more expensive than purchasing PCl₃. If synthesized in-house, it requires a dedicated process step, increasing capital and operational costs (energy, labor, time).
-
Process Intensity: The overall process involves more unit operations (two distinct reactions, intermediate purification, storage, and handling), which reduces overall process efficiency and throughput compared to a one-pot synthesis.
-
Bypassing DCPP Intermediate (Route B):
-
Benefits:
-
Economic: This route has a significant cost advantage. It starts from cheaper, more basic raw materials (PCl₃, chlorobenzene) and involves fewer process steps, leading to lower capital investment and operational expenditure.[1] The potential for higher throughput is a major driver for its use in large-scale industrial production.[7]
-
Process Efficiency: A single-step synthesis is more streamlined, reducing overall production time and simplifying the manufacturing chain.
-
-
Costs:
-
Process Control: The reaction is highly exothermic and requires rigorous control over the addition rate and temperature to prevent the formation of byproducts such as this compound (PhPCl₂) and chlorodiphenylphosphine (Ph₂PCl). This can lead to more complex purification challenges downstream.
-
Safety and Handling: While both routes involve hazardous materials, this process requires handling larger molar equivalents of highly reactive Grignard reagents in a single batch, increasing the heat load and potential hazards.
-
The choice between using this compound as a discrete intermediate and employing a direct synthesis route from PCl₃ is a classic process chemistry trade-off between cost, control, and flexibility.
For the large-scale, dedicated production of a single, high-volume product like Triphenylphosphine, the Direct PCl₃ Method (Route B) is generally more cost-effective due to the use of cheaper raw materials and a more streamlined, single-stage process.[1][3]
Conversely, the DCPP Intermediate Method (Route A) offers greater flexibility. For manufacturers producing a diverse portfolio of organophosphorus compounds, maintaining a supply of DCPP as a key building block can be strategically advantageous. The segmented process allows for tighter control over product purity and may be preferred for synthesizing high-value, lower-volume specialty chemicals, such as specific pharmaceutical intermediates or complex phosphine ligands, where the premium for quality and reliability outweighs the higher processing cost.
References
- 1. CN111454292A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
- 2. ospar.org [ospar.org]
- 3. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1069273A - Sythesis of triphenyl phosphine - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of Dichlorophenylphosphine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (DCPP) is a critical intermediate in the synthesis of a wide array of organophosphorus compounds, which are integral to the development of pharmaceuticals, flame retardants, and pesticides. The selection of a synthetic route for DCPP can have significant environmental repercussions. This guide provides an objective comparison of the most common synthesis methodologies for DCPP, with a focus on their environmental impact, supported by quantitative data and detailed experimental protocols.
Executive Summary
The synthesis of this compound is predominantly achieved through three primary routes: the traditional Friedel-Crafts reaction, the Grignard reaction, and a more contemporary "green" approach utilizing ionic liquids. The conventional Friedel-Crafts method, while historically significant, is fraught with environmental challenges, including the use of stoichiometric amounts of a non-recoverable catalyst and the generation of substantial waste. The Grignard route offers an alternative but is hampered by the need for strictly anhydrous conditions and potential side reactions. The synthesis employing ionic liquids emerges as a promising environmentally benign alternative, featuring catalyst recyclability and a simplified work-up, leading to a significant reduction in waste.
Comparative Analysis of Synthesis Routes
The environmental performance of each synthesis route can be quantitatively assessed using green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor). Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total mass of waste generated per unit of product.
| Metric | Traditional Friedel-Crafts | Grignard Reaction | Ionic Liquid-Catalyzed Friedel-Crafts |
| Yield (%) | ~75% | 46-76%[1] | ~91% |
| Atom Economy (%) | 67.8% | 45.9% | 67.8% |
| E-Factor | ~1.5 - 2.0 | ~2.5 - 3.0 | ~0.5 - 1.0 |
| Key Advantages | Well-established, relatively low-cost starting materials. | Versatile, applicable to a range of substituted phenyl groups. | Recyclable catalyst, reduced waste, simpler product isolation. |
| Key Disadvantages | High catalyst waste, corrosive reagents, difficult product separation, significant waste generation. | Requires strictly anhydrous conditions, potential for side reactions, waste from Grignard reagent preparation. | Higher initial cost of ionic liquids, potential for solvent waste during extraction. |
Experimental Protocols
Traditional Friedel-Crafts Synthesis of this compound
This method involves the electrophilic substitution of benzene with phosphorus trichloride using aluminum chloride as a catalyst.
Methodology:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃).
-
Add excess phosphorus trichloride (PCl₃) to the vessel.
-
Slowly add benzene to the mixture while stirring. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture and carefully quench by adding it to ice water to hydrolyze the aluminum chloride complex.
-
Separate the organic layer, which contains the this compound.
-
Purify the product by distillation under reduced pressure.
Grignard Synthesis of this compound
This route utilizes a Grignard reagent, typically phenylmagnesium bromide, to react with phosphorus trichloride.
Methodology:
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate reaction vessel, cool a solution of phosphorus trichloride (PCl₃) in the chosen anhydrous solvent to a low temperature (e.g., -10°C).[1]
-
Slowly add the prepared Grignard reagent to the PCl₃ solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the this compound by vacuum distillation.
Ionic Liquid-Catalyzed Friedel-Crafts Synthesis of this compound
This "green" approach employs a recyclable ionic liquid as the catalyst for the Friedel-Crafts reaction.
Methodology:
-
Synthesize the Lewis acidic ionic liquid, for example, by reacting 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) with aluminum chloride (AlCl₃) under an inert atmosphere.
-
In a reaction vessel, mix the ionic liquid with phosphorus trichloride (PCl₃) and benzene.
-
Heat the mixture with stirring for a specified time to carry out the reaction.
-
After the reaction is complete, cool the mixture. The product, this compound, will form a separate layer from the ionic liquid.
-
Separate the product layer from the ionic liquid layer. The ionic liquid can be recovered and reused for subsequent reactions.
-
Wash the product with a suitable solvent to remove any impurities.
-
Purify the this compound by distillation.
Environmental Impact Comparison Workflow
The following diagram illustrates the key factors influencing the environmental impact of the different DCPP synthesis routes.
Caption: Environmental Impact Comparison of DCPP Synthesis Routes.
Conclusion
The choice of a synthesis route for this compound has a profound impact on its environmental footprint. While the traditional Friedel-Crafts reaction is a mature technology, its significant drawbacks in terms of waste generation and difficult product isolation make it a less sustainable option. The Grignard route, though versatile, presents its own challenges with stringent reaction conditions and moderate waste output. The use of ionic liquids in a modified Friedel-Crafts reaction represents a significant step towards a greener synthesis of DCPP. The ability to recycle the catalyst and the simplified product separation process dramatically reduce the environmental burden. For researchers and drug development professionals committed to sustainable chemical manufacturing, the ionic liquid-catalyzed route offers a compelling and environmentally superior alternative for the synthesis of this compound. Further research into optimizing the recyclability of ionic liquids and minimizing solvent use in the extraction process will continue to enhance the green credentials of this promising synthetic pathway.
References
Validation of Dichlorophenylphosphine Purity: A Comparative Guide to Titration and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenylphosphine (DCPP) is a pivotal intermediate in the synthesis of a diverse range of organophosphorus compounds, which are integral to the development of phosphine ligands, flame retardants, and various pharmaceuticals. The purity of DCPP is a critical determinant of the yield, quality, and safety of the resultant products. Consequently, the application of robust and validated analytical methods for ascertaining DCPP purity is indispensable in research, development, and quality assurance environments.
This guide presents an objective comparison of two prevalent analytical techniques for the validation of this compound purity: Titration and Gas Chromatography-Mass Spectrometry (GC-MS) . This document will provide detailed experimental protocols for each method, a comparative analysis of their performance based on key analytical metrics, and visual representations to elucidate the experimental workflows and their comparative attributes.
Experimental Protocols
Purity Determination by Non-Aqueous Titration
Given the reactivity of the phosphorus-chlorine bonds in this compound with water, a non-aqueous titration approach is mandated. This method entails dissolving the DCPP sample in an anhydrous, aprotic solvent and titrating it with a standardized solution of a base that reacts stoichiometrically with the P-Cl moieties.
Methodology:
-
Reagent Preparation:
-
Titrant: A standardized 0.1 M solution of sodium methoxide in a toluene-methanol mixture is prepared. Standardization is performed against a primary standard, such as benzoic acid.
-
Solvent: Anhydrous and inert solvents, for instance, toluene or a blend of toluene and isopropanol, are to be used.
-
Indicator: For enhanced accuracy, potentiometric endpoint detection is the preferred method. Alternatively, a visual indicator like thymol blue may be employed.
-
-
Sample Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon) to preclude hydrolysis, an accurately weighed sample of approximately 0.5 g of this compound is transferred into a dry 250 mL flask.
-
The sample is subsequently dissolved in 50 mL of the selected anhydrous solvent.
-
-
Titration Procedure:
-
If a visual indicator is to be used, a few drops are added to the sample solution.
-
The sample solution is then titrated with the standardized 0.1 M sodium methoxide solution.
-
The endpoint is identified by a persistent color change (for visual indicators) or a distinct inflection in the potential (for potentiometric titration).
-
To ensure analytical rigor, the titration should be performed in triplicate.
-
-
Calculation of Purity: The purity of this compound is calculated using the following equation:
Where:
-
V = Volume of titrant consumed (L)
-
M = Molarity of the titrant (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 2)
-
W = Weight of the sample (g)
-
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective analytical technique that facilitates the separation of volatile and semi-volatile compounds, followed by their detection and identification based on their mass-to-charge ratio. This allows for both qualitative and quantitative analyses. For a reactive species such as this compound, direct injection is feasible with an appropriate instrumental setup, though derivatization can be employed to enhance stability and chromatographic performance.
Methodology:
-
Reagent and Standard Preparation:
-
Solvent: A high-purity, volatile, and anhydrous solvent such as dichloromethane or hexane is to be used.
-
Internal Standard (IS): An internal standard that is chemically analogous to this compound but exhibits a different retention time, such as triphenylphosphine, should be selected. A stock solution of the internal standard is prepared.
-
Calibration Standards: A series of calibration standards are prepared by accurately weighing known quantities of a high-purity this compound reference standard and the internal standard into volumetric flasks, followed by dilution with the solvent. The concentration range of these standards should encompass the anticipated concentration of the sample.
-
-
Sample Preparation:
-
An accurately weighed sample of approximately 10 mg of this compound is transferred into a 10 mL volumetric flask.
-
A known quantity of the internal standard is added, and the solution is diluted to the mark with the solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B or an equivalent instrument.
-
Mass Spectrometer: An Agilent 5977B MSD or an equivalent instrument.
-
Column: A capillary column of low to medium polarity, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: A split/splitless inlet, operated in split mode (e.g., 50:1 split ratio). The inlet temperature should be maintained at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, held for 2 minutes.
-
Temperature ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity and specificity. Characteristic ions for this compound (e.g., m/z 178, 143, 111) and the internal standard should be monitored.
-
-
-
Data Analysis and Purity Calculation:
-
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
The concentration of this compound in the sample is determined from this calibration curve.
-
The purity is expressed as the weight percentage of this compound in the original sample. Impurities can be tentatively identified by their mass spectra when operating in full scan mode.
-
Data Presentation
The subsequent tables provide a summary of the key performance attributes of titration and GC-MS for the purity assessment of this compound.
Table 1: Comparison of Performance Characteristics
| Parameter | Titration | GC-MS |
| Principle | Volumetric analysis based on stoichiometry | Chromatographic separation followed by mass-based detection |
| Specificity | Moderate; potential for interference from other reactive impurities | High; based on unique retention time and mass spectrum |
| Sensitivity | Lower (milligram level) | High (microgram to picogram level) |
| Accuracy | Good; contingent on precise standardization and endpoint detection | Excellent; with appropriate calibration |
| Precision (RSD) | Typically < 1% | Typically < 5% |
| Limit of Detection (LOD) | Higher | Lower |
| Limit of Quantification (LOQ) | Higher | Lower |
| Analysis Time per Sample | Relatively fast (10-20 minutes) | Moderate (20-40 minutes) |
| Sample Throughput | Lower | Higher (amenable to automation) |
| Impurity Profiling | Not feasible | Excellent; facilitates identification and quantification of impurities |
| Cost (Instrument) | Low | High |
| Cost (Consumables) | Low | Moderate |
| Operator Skill Level | Moderate | High |
Mandatory Visualization
Caption: Experimental workflows for purity validation.
Caption: Comparison of Titration and GC-MS methods.
Conclusion and Recommendations
Both titration and GC-MS represent valid and effective methods for the determination of this compound purity; the selection of the most appropriate technique is contingent upon the specific analytical requirements.
-
Titration offers a cost-effective and expeditious method, particularly suitable for routine quality control applications where the primary objective is to ascertain the assay of the principal component, and a detailed impurity profile is not a primary concern. The method provides excellent accuracy and precision for samples of high purity.
-
GC-MS is the demonstrably superior technique when a comprehensive analytical characterization is necessitated. Its inherent high specificity and sensitivity enable not only the precise quantification of this compound but also the identification and quantification of volatile impurities. This capability is of paramount importance during process development, for troubleshooting purposes, and for ensuring the quality of high-purity materials destined for use in sensitive applications, such as pharmaceutical synthesis.
For a holistic validation of this compound purity, a synergistic application of both techniques can be exceptionally effective. Titration can be employed for rapid in-process controls, while GC-MS can be utilized for final product release and for conducting in-depth impurity profiling studies.
Comparative Analysis of Reaction Kinetics for Dichlorophenylphosphine Substitutions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Reaction Kinetics of Dichlorophenylphosphine Substitutions and a Comparison with Alternative Phosphorus Electrophiles.
This compound (PhPCl₂) is a pivotal organophosphorus intermediate extensively utilized in the synthesis of a diverse array of compounds, including phosphine ligands, flame retardants, and pharmacologically active molecules. The reactivity of the phosphorus-chlorine (P-Cl) bonds is central to its synthetic utility, proceeding primarily through nucleophilic substitution. A thorough understanding of the kinetics of these substitution reactions is paramount for optimizing reaction conditions, controlling product distribution, and designing novel synthetic methodologies. This guide provides a comparative analysis of the reaction kinetics of this compound with various nucleophiles and juxtaposes its reactivity with that of alternative electrophilic phosphorus reagents, supported by available experimental data.
Executive Summary
Nucleophilic substitution at the phosphorus center of this compound is a cornerstone of its chemistry. The reaction kinetics are significantly influenced by the nature of the nucleophile, the solvent, and the reaction conditions. While comprehensive kinetic data for this compound itself is limited in publicly accessible literature, valuable insights can be gleaned from studies on analogous phosphinic and phosphonic chlorides. These studies consistently point towards a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center, characterized by a second-order rate law. This guide synthesizes the available data to provide a comparative framework for understanding and predicting the reactivity of this compound.
Data Presentation: A Comparative Look at Reaction Kinetics
Due to the scarcity of direct kinetic data for this compound, this section presents data for closely related and structurally similar phosphorus electrophiles to provide a comparative context for its reactivity. The aminolysis of phosphinic chlorides, for instance, offers a well-studied model for the substitution at a P-Cl bond.
Table 1: Second-Order Rate Constants for the Aminolysis of Various Phosphinic Chlorides with Aniline in Acetonitrile at 55.0 °C
| Compound | Structure | k (x 10⁻³ M⁻¹s⁻¹) |
| Diphenyl Phosphinic Chloride | Ph₂P(O)Cl | 1.73 |
| Methylphenyl Phosphinic Chloride | MePhP(O)Cl | 138 |
| Diethyl Phosphinic Chloride | Et₂P(O)Cl | 189 |
| Dimethyl Phosphinic Chloride | Me₂P(O)Cl | 7,820 |
Data sourced from a review on nucleophilic substitution reactions at P=O substrates.
The data in Table 1 clearly demonstrates the profound influence of the substituents on the phosphorus atom on the rate of nucleophilic attack. Electron-donating alkyl groups, such as methyl and ethyl, significantly accelerate the reaction compared to the electron-withdrawing phenyl groups. This trend suggests that this compound, with two electron-withdrawing chlorine atoms and a phenyl group, would exhibit a different reactivity profile, likely being more susceptible to nucleophilic attack than diphenyl phosphinic chloride.
Mechanistic Insights: The SN2 Pathway at Phosphorus
The substitution reactions of this compound and related compounds are generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center. This is supported by several lines of evidence from studies on analogous systems:
-
Second-Order Kinetics: The reactions typically exhibit a rate law that is first order in both the phosphorus electrophile and the nucleophile, consistent with a bimolecular rate-determining step.
-
Inversion of Stereochemistry: When the phosphorus center is chiral, substitution reactions often proceed with an inversion of configuration, a hallmark of the SN2 mechanism.
-
Linear Free-Energy Relationships: Studies on the aminolysis of related phosphinic chlorides have shown linear correlations in Hammett and Brønsted plots. For the reaction of diphenyl phosphinic chloride with substituted anilines, a large negative Hammett ρ value (-4.78) and a large Brønsted β value (1.69) indicate significant bond formation in the transition state, which is characteristic of an associative SN2 mechanism.[1]
-
Kinetic Isotope Effects: Primary normal kinetic isotope effects (kH/kD > 1) observed in the reactions of phosphinic chlorides with deuterated anilines suggest that the N-H bond is partially broken in the transition state, often interpreted as evidence for a concerted or front-side attack mechanism.[1]
The proposed mechanism involves the nucleophile attacking the phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Experimental Protocols
To ensure the reproducibility and accuracy of kinetic studies, a well-defined experimental protocol is essential. Below is a generalized methodology for studying the kinetics of this compound substitution reactions.
General Experimental Protocol for Kinetic Measurements:
-
Materials: this compound and the desired nucleophile should be purified by distillation or recrystallization. The solvent must be of high purity and dried to eliminate any interference from water.
-
Reaction Setup: Reactions are typically carried out in a thermostated reaction vessel to maintain a constant temperature. The reaction progress can be monitored by various techniques, including:
-
Spectrophotometry: If the reactants or products have a distinct UV-Vis absorbance, the change in absorbance over time can be followed.
-
Conductivity: If the reaction produces ions, the change in conductivity of the solution can be monitored.
-
NMR Spectroscopy: ³¹P NMR is a powerful tool to directly observe the consumption of the phosphorus reactant and the formation of the product.
-
-
Kinetic Runs: Pseudo-first-order conditions are often employed by using a large excess of the nucleophile. The concentration of the limiting reagent (this compound) is then monitored over time.
-
Data Analysis: The rate constants are determined by plotting the appropriate function of concentration versus time. For a pseudo-first-order reaction, a plot of ln[PhPCl₂] versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess nucleophile.
-
Activation Parameters: By conducting the kinetic runs at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from an Arrhenius or Eyring plot.
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized SN2 Reaction Pathway for this compound Substitution
Caption: A simplified representation of the SN2 mechanism at the phosphorus center.
Diagram 2: Experimental Workflow for a Kinetic Study
Caption: A typical workflow for conducting a kinetic analysis of a chemical reaction.
Comparison with Alternative Electrophilic Phosphorus Reagents
While this compound is a versatile reagent, other electrophilic phosphorus compounds can be employed for similar transformations. A comparison of their reactivity is crucial for selecting the appropriate reagent for a specific synthetic goal.
Table 2: Qualitative Reactivity Comparison of Electrophilic Phosphorus Reagents
| Reagent | Structure | General Reactivity | Key Features |
| This compound | PhPCl₂ | High | Two reactive P-Cl bonds allowing for sequential substitutions. |
| Phosphorus Trichloride | PCl₃ | Very High | Three reactive P-Cl bonds; highly sensitive to moisture. |
| Diphenyl Phosphinic Chloride | Ph₂P(O)Cl | Moderate | One reactive P-Cl bond; the P=O group influences reactivity. |
| Phenylphosphonic Dichloride | PhP(O)Cl₂ | High | Two reactive P-Cl bonds; the P=O group enhances electrophilicity. |
The reactivity of these compounds generally follows the order of the electrophilicity of the phosphorus atom. The presence of electron-withdrawing groups (like Cl and the P=O bond) increases the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. Therefore, phosphorus trichloride is generally the most reactive, followed by phenylphosphonic dichloride and this compound. Diphenyl phosphinic chloride, with two electron-donating phenyl groups, is typically less reactive.
Conclusion
References
Navigating Stereoselectivity: A Comparative Guide to Chiral Reagents in Reactions with Dichlorophenylphosphine
For researchers, scientists, and drug development professionals, the synthesis of chiral organophosphorus compounds is a critical step in the development of asymmetric catalysts and novel therapeutic agents. Dichlorophenylphosphine (PhPCl₂) serves as a versatile precursor in this field, with its reactivity towards chiral auxiliaries offering a direct route to P-chiral phosphines. This guide provides an objective comparison of the stereoselectivity achieved with various chiral reagents in their reaction with this compound, supported by available experimental data and detailed protocols.
The stereochemical outcome of the reaction between this compound and a chiral reagent is paramount, dictating the enantiomeric or diastereomeric purity of the resulting phosphine and, consequently, its efficacy in asymmetric transformations. The choice of chiral auxiliary, reaction conditions, and subsequent work-up all play a crucial role in maximizing stereoselectivity. This guide will delve into the use of common chiral reagents, including amino alcohols and diols, to provide a framework for selecting the most suitable synthetic strategy.
Comparison of Stereoselectivity with Various Chiral Reagents
The reaction of this compound with chiral reagents, typically containing hydroxyl and/or amino groups, proceeds via nucleophilic substitution at the phosphorus center. The inherent chirality of the reagent directs the formation of a new stereocenter at the phosphorus atom, ideally leading to a preponderance of one diastereomer. The diastereomeric excess (d.e.) is a key metric for evaluating the success of these reactions.
Below is a summary of reported stereoselectivities for the reaction of this compound with selected chiral reagents.
| Chiral Reagent | Product Type | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Reference |
| (-)-Menthol | Menthyl phenylphosphinite | Not explicitly reported, but diastereomers are separable. | [1] |
| Chiral Amino Alcohols (general) | 1,3,2-Oxazaphospholidines | Often forms diastereomeric mixtures. | [2][3] |
| L-Serinates | 2-Phenyl-1,3,2-oxazaphospholidine-4-carboxylates | Diastereomeric mixtures are formed; d.e. can be determined by ³¹P NMR. | [2] |
| L-Methionol | 2-Phenyl-4-(2-(methylthio)ethyl)-1,3,2-oxazaphospholidine | Diastereomeric mixtures are formed. | [3] |
| (-)-Ephedrine / (1R,2S)-(-)-Norephedrine | 2-Phenyl-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine | Diastereomeric mixtures are expected. | [1][4] |
Note: Quantitative, directly comparable data on the diastereomeric excess for the initial reaction of this compound with a wide range of chiral auxiliaries is not extensively documented in readily available literature. Often, the focus of research is on the subsequent applications of the synthesized chiral phosphines. The data presented here is inferred from studies on the synthesis of these classes of compounds.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high stereoselectivity. Below are representative procedures for the reaction of this compound with chiral amino alcohols and alcohols.
General Procedure for the Synthesis of 2-Phenyl-1,3,2-oxazaphospholidines from Chiral Amino Alcohols
This protocol is adapted from the general synthesis of 1,3,2-oxazaphospholidines.
Materials:
-
This compound (1.0 eq)
-
Chiral amino alcohol (e.g., L-serinate, L-methionol, (-)-ephedrine) (1.0 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous diethyl ether or toluene
-
Anhydrous conditions (e.g., argon or nitrogen atmosphere)
Procedure:
-
A solution of the chiral amino alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred solution of the amino alcohol over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The formation of triethylamine hydrochloride is observed as a white precipitate.
-
The precipitate is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The diastereomeric ratio of the crude product can be determined by ³¹P NMR spectroscopy.[2]
-
Purification of the diastereomers can be attempted by column chromatography on silica gel.[2]
General Procedure for the Synthesis of Menthyl Phenylphosphinites from (-)-Menthol
This protocol is based on the reaction of phosphine dichlorides with alcohols.
Materials:
-
This compound (1.0 eq)
-
(-)-Menthol (2.0 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Anhydrous benzene or toluene
-
Anhydrous conditions (e.g., argon or nitrogen atmosphere)
Procedure:
-
A solution of (-)-menthol (2.0 eq) and pyridine (2.0 eq) in anhydrous benzene is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
The solution is cooled to 0-5 °C.
-
A solution of this compound (1.0 eq) in anhydrous benzene is added dropwise with vigorous stirring.
-
After the addition, the reaction mixture is stirred at room temperature for several hours.
-
The precipitated pyridinium hydrochloride is removed by filtration.
-
The solvent is removed from the filtrate by distillation under reduced pressure.
-
The resulting oil, a mixture of diastereomeric menthyl phenylphosphinites, can be further purified by vacuum distillation. The separation of diastereomers may be possible at this stage.
Logical Workflow for Assessing Stereoselectivity
The process of assessing the stereoselectivity of reactions involving this compound with chiral reagents can be visualized as a logical workflow. This involves the initial reaction, determination of the diastereomeric ratio, and subsequent steps to either separate the diastereomers or utilize the mixture in further reactions.
Caption: Workflow for the synthesis and stereochemical analysis of P-chiral compounds.
Conclusion
For researchers in this field, the key to success lies in careful optimization of the reaction protocol and accurate determination of the diastereomeric ratio, typically via ³¹P NMR spectroscopy. Subsequent purification by chromatography can, in some cases, provide diastereomerically pure P-chiral building blocks, which are invaluable for the development of novel asymmetric catalysts and chiral ligands. Further systematic studies are needed to fully elucidate the structure-stereoselectivity relationships for a broader range of chiral reagents in their reaction with this compound.
References
Literature review of yields for reactions utilizing Dichlorophenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (C₆H₅PCl₂) is a versatile organophosphorus compound widely employed as a precursor in the synthesis of a diverse range of phosphine derivatives. Its reactivity, stemming from the two labile chlorine atoms, allows for the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds, making it a cornerstone in the synthesis of ligands for catalysis, intermediates for drug discovery, and functional materials. This guide provides a comparative analysis of reported yields for several key reactions utilizing this compound, supported by experimental data and detailed methodologies to aid in reaction planning and optimization.
Quantitative Data Summary
The following table summarizes the reported yields for various reactions starting from this compound. The reaction conditions and substrates play a crucial role in the outcome, and the provided data represents specific examples found in the literature.
| Reaction Type | Reactants | Product | Yield (%) | Reference(s) |
| Hydrolysis & Disproportionation | 1. This compound, Water2. Phenylphosphonous acid (heat) | PhenylphosphinePhenylphosphonic acid | 9595 | [1] |
| Reaction with Grignard Reagents | This compound, Isopropylmagnesium bromide | Diisopropylphenylphosphine | 46 | [2] |
| This compound, Isopentylmagnesium bromide | Diisopentylphenylphosphine | 46 | [2] | |
| This compound, p-Methoxyphenylmagnesium bromide | Bis(p-methoxyphenyl)phenylphosphine | 76 | [2] | |
| This compound, 4-Methoxyphenylmagnesium bromide, Isopentylmagnesium bromide | (4-Methoxyphenyl)(isopentyl)phenylphosphine | 16 | [2] | |
| McCormack Reaction | This compound, Isoprene | 3-Methyl-1-phenylphospholene-1-oxide | 57-63 | [3] |
| This compound, Isoprene (in toluene at 65°C) | 3-Methyl-1-phenyl-2-phospholene-1-oxide | 68 | [4] | |
| Reaction with Amines | This compound, Dicyclohexylamine, Triethylamine (in CH₂Cl₂) | N,N-Dicyclohexyl-P-phenylphosphinic amide | 77 | [2] |
| Oxidation | This compound, Benzene, PCl₃, AlCl₃·xNaCl catalyst | This compound oxide | 89 (collection rate) | [5] |
Experimental Protocols
Hydrolysis of this compound and Disproportionation of Phenylphosphonous Acid[1]
This two-step process provides a high-yield route to primary phosphine and phenylphosphonic acid.
Step 1: Hydrolysis of this compound
-
In a reaction flask equipped with a reflux condenser, add 70.2 g of this compound to 70 mL of toluene.
-
Slowly add 16.9 g of water dropwise, ensuring the reaction temperature remains below 70°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Following the reaction, remove the water by refluxing the mixture and then remove the toluene under reduced pressure to obtain phenylphosphonous acid as a white solid.
Step 2: Disproportionation of Phenylphosphonous Acid
-
Under a nitrogen atmosphere, heat 55 g of the phenylphosphonous acid obtained in Step 1 to 140-150°C.
-
Stir the reaction mixture for 30 minutes and then perform a vacuum distillation, collecting the fraction at 140-165°C. This fraction is the phenylphosphine product (13.5 g, 95% yield).
-
After distillation, cool the reaction flask and add 50 mL of water. Heat the mixture to 80°C with stirring, then cool to induce crystallization.
-
Filter the white crystals to obtain phenylphosphonic acid (27.7 g). An additional 11 g can be recovered from the mother liquor, bringing the total yield to approximately 95%.
Synthesis of Tertiary Phosphines via Grignard Reagents[2]
This protocol describes a general method for the synthesis of unsymmetrical tertiary phosphines from this compound.
General Procedure (Method B):
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10°C, add the Grignard reagent (2.5 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired tertiary phosphine.
Example: Synthesis of Bis(p-methoxyphenyl)phenylphosphine (76% yield)
This compound (500 mg, 2.794 mmol) and 4-methoxy-phenylmagnesium bromide (7.1 mL, 6.984 mmol, 1 M solution in THF) were reacted following the general procedure to yield the product as a colorless liquid (687 mg, 76%).
McCormack Reaction: Synthesis of 3-Methyl-1-phenylphospholene-1-oxide[3]
This cycloaddition reaction is a classic method for the synthesis of phospholene oxides.
Step 1: Adduct Formation
-
In a dry 1-liter suction flask, combine 179 g (1.00 mole) of this compound, 300 mL (approx. 204 g, 3.0 moles) of isoprene, and 2.0 g of an antioxidant (e.g., Ionol®).
-
Stopper the flask and seal the side arm. Let the solution stand at room temperature in a fume hood for 5-7 days. A white crystalline adduct will form.
-
Crush the granular adduct, slurry it with petroleum ether, and collect it on a sintered glass Büchner funnel, minimizing exposure to moisture.
Step 2: Hydrolysis
-
Stir the adduct from Step 1 into 700 mL of ice water until it dissolves.
-
Determine the total acid concentration by titrating an aliquot and then neutralize approximately 93% of the acid by the slow addition of 30% sodium hydroxide solution, keeping the temperature below 25°C with ice.
-
Adjust the pH to 6.5 with a sodium bicarbonate solution.
-
Saturate the aqueous solution with sodium chloride and extract the product with three 250-mL portions of chloroform.
-
Combine the chloroform extracts, dry them over calcium sulfate, filter, and concentrate the solution.
-
Fractionally distill the residual liquid under vacuum. Collect the fraction boiling at 173–174°C/0.7 mm to obtain 110–120 g (57–63%) of 3-methyl-1-phenylphospholene-1-oxide as a viscous liquid that solidifies on standing.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Hydrolysis of this compound and Disproportionation.
Caption: Synthesis of Tertiary Phosphines via Grignard Reagents.
Caption: McCormack Reaction Workflow.
References
- 1. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide - Google Patents [patents.google.com]
- 5. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Dichlorophenylphosphine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: Dichlorophenylphosphine is a hazardous chemical that reacts violently with water and is corrosive, toxic, and a lachrymator. The disposal procedure outlined below should only be performed by trained personnel in a controlled laboratory setting, utilizing a certified chemical fume hood and appropriate personal protective equipment (PPE). Always consult your institution's Environmental Health and Safety (EHS) department before proceeding and ensure compliance with all local, regional, and national regulations for hazardous waste disposal.[1]
This guide provides essential safety and logistical information for the proper disposal of small quantities of this compound commonly found in research and development laboratories. The primary method for rendering this compound less reactive is through controlled basic hydrolysis.
Core Hazards and Properties
Understanding the chemical properties of this compound and its hydrolysis products is critical for safe handling. The following table summarizes key quantitative data.
| Property | This compound | Benzenephosphonous Acid (Hydrolysis Product) |
| CAS Number | 644-97-3[2] | 1779-48-2 (as Phenylphosphinic acid)[3] |
| Molecular Formula | C₆H₅Cl₂P[2] | C₆H₇O₂P |
| Molar Mass | 178.98 g/mol [2] | 142.09 g/mol |
| Appearance | Colorless to pale yellow, fuming liquid with a pungent odor[4][5] | White solid |
| Key Hazards | Reacts violently with water[1]; Causes severe skin burns and eye damage[2][4]; Toxic if swallowed or inhaled[2][4]. | Corrosive/Irritant; causes skin and eye irritation. |
| Hazardous Decomposition | Produces hydrogen chloride, oxides of phosphorus, and other toxic gases upon combustion or reaction with water.[6] | Emits fumes of phosphorus oxides when heated to decomposition. |
Disposal Principle: Controlled Basic Hydrolysis
This compound is a reactive phosphorus halide. Its disposal hinges on converting it into a less reactive substance. The procedure involves a controlled reaction with a dilute sodium hydroxide solution. This process, known as basic hydrolysis, neutralizes the this compound by replacing the reactive chloride groups with hydroxyl groups, forming sodium phenylphosphonite. The reaction is highly exothermic and releases hydrogen chloride gas, which is immediately neutralized by the sodium hydroxide base.
C₆H₅PCl₂ + 4 NaOH(aq) → C₆H₅P(ONa)₂(aq) + 2 NaCl(aq) + 2 H₂O
This transforms the volatile, water-reactive liquid into a water-soluble, non-volatile salt solution that can be safely managed as aqueous hazardous waste.
Experimental Protocol for Neutralization and Disposal
This protocol is intended for the disposal of small quantities (typically < 50g) of this compound. Scale up should not be attempted without a thorough risk assessment.
Required Materials and Equipment:
-
This compound waste
-
Sodium Hydroxide (NaOH) pellets or a 2M NaOH solution
-
Crushed ice
-
Deionized water
-
Universal pH indicator strips
-
Equipment:
-
Certified chemical fume hood
-
Stir plate and magnetic stir bar
-
Three-neck round-bottom flask or a large beaker (at least 10x the volume of the DCPP and NaOH solution combined)
-
Dropping funnel (pressure-equalizing)
-
Ice bath (large enough to contain the reaction vessel)
-
Appropriate container for aqueous hazardous waste, properly labeled.
-
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)
-
Ensure an emergency eyewash and safety shower are immediately accessible.[1]
-
Step-by-Step Procedure:
-
Preparation (in a chemical fume hood): a. Place the large beaker or flask in the ice bath on the magnetic stir plate. b. Prepare a dilute (~2M) sodium hydroxide solution. For every 10g of this compound, you will need approximately 100 mL of 2M NaOH solution. This provides a significant molar excess of base to ensure complete neutralization. c. Pour the prepared NaOH solution into the reaction vessel and add a magnetic stir bar. Allow the solution to cool to below 10°C by adding more ice to the bath as needed. Begin gentle stirring.
-
Controlled Addition of this compound: a. Carefully measure the this compound waste and place it in the dropping funnel. b. Position the dropping funnel over the central neck of the flask or securely above the beaker. c. Extremely slowly , add the this compound dropwise to the cold, stirring sodium hydroxide solution. The rate of addition should be controlled to keep the reaction temperature below 25°C. Fuming (HCl gas reacting with moisture) will be observed and should be contained within the fume hood. d. If the temperature rises rapidly or fuming becomes excessive, immediately stop the addition and add more ice to the bath.
-
Reaction and Equilibration: a. After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. b. Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 2-4 hours to ensure the reaction is complete.
-
Neutralization and Verification: a. Once the reaction is complete and the solution is at room temperature, check the pH using a universal indicator strip. b. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more 2M NaOH solution dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like 1M HCl, added very slowly.
-
Final Disposal: a. Transfer the final neutralized aqueous solution to a properly labeled hazardous waste container. b. The label must include the words "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous waste containing Sodium Phenylphosphonite and Sodium Chloride"), and the associated hazards (e.g., "Toxic"). c. Arrange for pickup by your institution's EHS or hazardous waste management service. Contaminated materials, such as gloves and weighing boats, must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Personal protective equipment for handling Dichlorophenylphosphine
For Immediate Reference: Key Safety and Handling Protocols for Dichlorophenylphosphine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 644-97-3). The following procedures are designed to ensure the safe handling, storage, and disposal of this hazardous chemical, minimizing risk and ensuring a safe laboratory environment.
This compound is a corrosive and toxic liquid that reacts violently with water.[1][2][3] It can cause severe skin burns, eye damage, and respiratory irritation if inhaled.[1][4] Strict adherence to the following safety protocols is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory.[5] | Protects against splashes and vapors that can cause severe eye burns and damage.[1][5] |
| Skin Protection | Wear impervious, chemical-resistant gloves (consult manufacturer for specific breakthrough data). A chemical-resistant apron or full-body suit is also required.[4][5] | Prevents contact with skin, which can cause severe burns.[1][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a filter effective for organic gases and vapors (Type ABEK (EN14387) or equivalent) is required when working outside of a certified chemical fume hood or in case of a spill.[1][6] | Protects against inhalation of vapors, which can cause severe respiratory tract irritation and chemical burns.[1][5] |
Safe Handling and Storage
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5]
-
The storage area must be protected from moisture, as this compound reacts violently with water.[1][3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is inspected and properly worn. Confirm that the chemical fume hood is functioning correctly and that an emergency spill kit is readily available.
-
Handling:
-
Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
Emergency Procedures
First Aid:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response: In the event of a spill, evacuate the area immediately and alert colleagues. For a minor spill within a chemical fume hood, trained personnel wearing appropriate PPE may proceed with cleanup. For larger spills or spills outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team.
The following workflow outlines the general procedure for a minor spill cleanup:
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : D [cdc.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
